Product packaging for 3-Vinylcyclobutanol(Cat. No.:)

3-Vinylcyclobutanol

Cat. No.: B15277143
M. Wt: 98.14 g/mol
InChI Key: QEWXJWQXMLMQNN-UHFFFAOYSA-N
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Description

3-Vinylcyclobutanol is a sophisticated chemical reagent designed for advanced synthetic applications, particularly in fragment-based drug discovery (FBDD) and the construction of three-dimensional (3D) molecular architectures. This compound features a strained cyclobutane ring fused with two highly versatile functional groups: a vinyl moiety and an alcohol. This unique structure makes it an invaluable bifunctional building block for developing novel therapeutic candidates and functional materials. The primary research value of this compound lies in its role as a key intermediate for synthesizing complex, sp3-rich (saturated) fragments. Compared to flat, two-dimensional aromatic compounds, such 3D fragments are increasingly sought-after in medicinal chemistry as they can improve solubility, metabolic stability, and target selectivity in drug candidates . The strained nature of the cyclobutane ring, with a bond angle energy of approximately 26 kcal/mol, introduces unique conformational and reactivity profiles that can be exploited to rigidify molecular structures and enhance binding affinity . In practice, this compound serves as a core scaffold with multiple accessible growth vectors. The vinyl group is a critical handle for further diversification through various cycloaddition reactions, such as [2+2] photocycloadditions, which are powerful methods for assembling complex polycyclic frameworks found in natural products and pharmaceuticals . Concurrently, the alcohol group can be readily functionalized into amines, amides, sulfonamides, or other useful motifs, enabling comprehensive exploration of chemical space around the cyclobutane core . This "sociability" is a crucial feature for efficient fragment-to-lead optimization in FBDD campaigns. This product is intended for use by qualified researchers in chemical synthesis, medicinal chemistry, and materials science. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B15277143 3-Vinylcyclobutanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-5-3-6(7)4-5/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWXJWQXMLMQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereoselective Synthesis of 3-Vinylcyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional profile that can enhance binding affinity and metabolic stability of drug candidates. Among functionalized cyclobutanes, 3-vinylcyclobutanol represents a versatile building block, with the vinyl group and hydroxyl moiety serving as handles for further synthetic transformations. Achieving stereocontrol in the synthesis of this molecule is paramount for its application in the development of chiral drugs. This technical guide provides an in-depth overview of a key strategy for the stereoselective synthesis of this compound, focusing on the diastereoselective reduction of 3-vinylcyclobutanone. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the practical application of this methodology in a research and development setting.

Introduction

Four-membered carbocycles, such as cyclobutanes, are increasingly sought-after structural units in the design of bioactive molecules. Their inherent ring strain and well-defined, non-planar geometry provide a means to explore novel chemical space and escape the "flatland" of aromatic-rich compound libraries. The stereoselective synthesis of substituted cyclobutanols, in particular, is of significant interest as the hydroxyl group can act as a key pharmacophoric feature or a precursor for further functionalization.

This guide focuses on the stereoselective synthesis of this compound, a target molecule that combines the rigid cyclobutane core with two highly versatile functional groups. The principal strategy discussed herein is the stereoselective reduction of a prochiral ketone precursor, 3-vinylcyclobutanone. The diastereoselectivity of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the targeted synthesis of either the cis or trans isomer, with a strong preference for the former.

Synthetic Strategy and Key Transformations

The most direct and reliable pathway to stereochemically defined this compound is a two-step sequence involving the synthesis of the key intermediate, 3-vinylcyclobutanone, followed by its stereoselective reduction.

Synthesis of 3-Vinylcyclobutanone

While a variety of methods exist for the synthesis of cyclobutanones, a common approach involves a [2+2] cycloaddition reaction between a ketene or ketene equivalent and an appropriate olefin. For the synthesis of 3-vinylcyclobutanone, the cycloaddition of a vinylketene equivalent with ethylene would, in principle, yield the desired precursor. However, given the challenges of handling gaseous ethylene, an alternative and often more practical approach involves the use of a protected or masked vinyl group on either the ketene or olefin partner, followed by a deprotection or elimination step.

A plausible synthetic route, based on established methodologies for substituted cyclobutanones, is outlined below.

G cluster_0 Synthesis of 3-Vinylcyclobutanone start Commercially Available Starting Materials step1 [2+2] Cycloaddition start->step1 e.g., vinylketene equivalent + ethylene equivalent step2 Functional Group Manipulation step1->step2 product1 3-Vinylcyclobutanone step2->product1

Caption: Synthetic workflow for 3-vinylcyclobutanone.

Stereoselective Reduction of 3-Vinylcyclobutanone

The reduction of the carbonyl group in 3-vinylcyclobutanone introduces a new stereocenter, leading to the formation of cis- and trans-3-vinylcyclobutanol. The facial selectivity of the hydride attack on the carbonyl carbon determines the diastereomeric outcome. Several experimental studies have demonstrated that the reduction of 3-substituted cyclobutanones generally yields the cis-alcohol as the major product.[1] This preference can be further enhanced by employing sterically demanding hydride reagents and conducting the reaction at low temperatures.[1]

The rationale for the observed cis-selectivity is rooted in the conformational preference of the cyclobutanone ring and the trajectory of the incoming hydride. The puckered nature of the four-membered ring places the substituent at the 3-position in a pseudo-equatorial orientation to minimize steric strain. Hydride attack then preferentially occurs from the less hindered face of the carbonyl, which is anti to the substituent, leading to the cis-product.

G cluster_1 Stereoselective Reduction Pathway start_reduction 3-Vinylcyclobutanone transition_state Transition State start_reduction->transition_state hydride Hydride Reagent (e.g., L-Selectride) hydride->transition_state Anti-facial attack cis_product cis-3-Vinylcyclobutanol (Major Product) transition_state->cis_product trans_product trans-3-Vinylcyclobutanol (Minor Product) transition_state->trans_product

Caption: Diastereoselective reduction of 3-vinylcyclobutanone.

Experimental Protocols

The following protocols are adapted from established procedures for the stereoselective reduction of 3-substituted cyclobutanones and are directly applicable to 3-vinylcyclobutanone.[1]

General Procedure for Diastereoselective Reduction

To a solution of 3-vinylcyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar) and cooled to the desired temperature (-78 °C, 0 °C, or 25 °C), is added the selected hydride reagent (1.1-1.5 eq) dropwise. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) until complete consumption of the starting material is observed by thin-layer chromatography (TLC).

The reaction is then carefully quenched by the slow addition of water, followed by 1 M HCl. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound isomers. The diastereomeric ratio (cis:trans) is determined by ¹H NMR analysis of the crude product.

Specific Reagent Conditions
  • Condition A (Small Hydride): Lithium aluminum hydride (LiAlH₄) in THF.

  • Condition B (Bulky Hydride): Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in THF.[2][3]

  • Condition C (Bulky Hydride): Sodium tri-sec-butylborohydride (N-Selectride®), 1.0 M solution in THF.

Quantitative Data

The following tables summarize the expected diastereoselectivity for the reduction of 3-vinylcyclobutanone based on extensive data from the reduction of 3-phenylcyclobutanone and 3-benzyloxycyclobutanone.[1] The data clearly indicates a strong preference for the formation of the cis-isomer, particularly with bulky hydride reagents at low temperatures.

Table 1: Effect of Hydride Reagent on Diastereoselectivity at -78 °C

EntryHydride ReagentExpected cis:trans Ratio
1LiAlH₄>90:10
2L-Selectride®>98:2
3N-Selectride®>98:2

Table 2: Effect of Temperature on Diastereoselectivity with L-Selectride®

EntryTemperature (°C)Expected cis:trans Ratio
125~95:5
20~97:3
3-78>98:2

Table 3: Effect of Solvent Polarity on Diastereoselectivity

EntrySolventExpected cis:trans Ratio
1Toluene (non-polar)Higher cis-selectivity
2THF (polar aprotic)High cis-selectivity
3Diethyl Ether (less polar)High cis-selectivity

Note: Decreasing solvent polarity has been shown to enhance cis-selectivity in the reduction of 3-substituted cyclobutanones.[1]

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through the diastereoselective reduction of 3-vinylcyclobutanone. The predictability and high degree of stereocontrol offered by this method make it a valuable tool for the synthesis of chiral building blocks for drug discovery and development. The use of sterically hindered hydride reagents, such as L-Selectride® or N-Selectride®, at low temperatures provides excellent diastereoselectivity in favor of the cis-isomer. This guide provides the necessary theoretical background, practical experimental protocols, and expected quantitative outcomes to enable researchers to successfully implement this synthetic strategy. Further exploration into enantioselective reductions, for instance, using chiral catalysts such as CBS reagents, could provide access to enantioenriched cis- or trans-3-vinylcyclobutanol, further expanding the utility of this versatile scaffold.

References

Synthesis of 3-Ethenylcyclobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a representative synthetic route to 3-ethenylcyclobutan-1-ol, a valuable building block in organic synthesis. Due to the absence of a specific published protocol for this exact molecule, this guide details a robust and well-established method: the nucleophilic addition of a vinyl Grignard reagent to cyclobutanone. This document includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the reaction pathway, designed to be a practical resource for researchers in synthetic chemistry and drug development.

Introduction

Cyclobutane derivatives are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and their ability to act as bioisosteres for other cyclic and acyclic moieties. The title compound, 3-ethenylcyclobutan-1-ol, incorporates both a reactive vinyl group and a hydroxyl functionality, making it a versatile intermediate for further chemical transformations. This guide outlines a reliable synthetic approach that is broadly applicable for the preparation of tertiary alcohols from ketones.

Reaction Scheme

The synthesis of 3-ethenylcyclobutan-1-ol can be achieved via the reaction of cyclobutanone with vinylmagnesium bromide, a common Grignard reagent. The reaction proceeds through the nucleophilic attack of the vinyl anion equivalent on the electrophilic carbonyl carbon of cyclobutanone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 3-ethenylcyclobutan-1-ol. Please note that the yield is an estimate based on typical Grignard reactions with unhindered ketones and may vary depending on specific experimental conditions.

ParameterValueNotes
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Starting Material CyclobutanoneCommercially available
Reagent Vinylmagnesium bromideTypically prepared in situ or purchased as a solution
Solvent Anhydrous Tetrahydrofuran (THF)Ether-based solvents are crucial for Grignard reactions
Reaction Temperature 0 °C to room temperatureInitial addition is typically performed at low temperature
Reaction Time 2-4 hoursMonitored by Thin Layer Chromatography (TLC)
Workup Saturated aqueous NH₄Cl solutionTo quench the reaction and protonate the alkoxide
Purification Column chromatography on silica gelTo isolate the pure product
Expected Yield 60-80%This is a representative yield for this type of reaction
Appearance Colorless oilExpected physical state at room temperature

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on general procedures for Grignard reactions.[1][2][3][4] It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Materials:

  • Cyclobutanone (1.0 eq)

  • Vinylmagnesium bromide (1.2 eq, typically 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of cyclobutanone in anhydrous THF.

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. The solution of vinylmagnesium bromide in THF is added dropwise from the dropping funnel to the stirred solution of cyclobutanone over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by TLC by quenching a small aliquot with saturated NH₄Cl solution and spotting against the starting material.

  • Workup: Once the reaction is deemed complete, the flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This will result in the formation of a white precipitate (magnesium salts).

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-ethenylcyclobutan-1-ol.

Characterization

The structure of the synthesized 3-ethenylcyclobutan-1-ol can be confirmed by standard spectroscopic methods. The expected spectral data are as follows:

  • ¹H NMR: The spectrum is expected to show signals for the vinyl protons (typically in the range of 4.9-6.0 ppm), a singlet or broad singlet for the hydroxyl proton, and multiplets for the cyclobutane ring protons.

  • ¹³C NMR: The spectrum should display signals for the two vinyl carbons (in the olefinic region, ~110-145 ppm), the carbon bearing the hydroxyl group (~65-75 ppm), and the other cyclobutane ring carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), C-H stretching frequencies for the vinyl and alkyl groups, and a C=C stretching absorption for the vinyl group (around 1640 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) or a peak corresponding to [M-H₂O]⁺ due to dehydration.

Reaction Pathway Diagram

The following diagram illustrates the synthetic pathway for the preparation of 3-ethenylcyclobutan-1-ol.

Synthesis_Pathway Cyclobutanone Cyclobutanone Intermediate Magnesium Alkoxide Intermediate Cyclobutanone->Intermediate Nucleophilic Addition VinylMgBr Vinylmagnesium Bromide (in THF) Product 3-Ethenylcyclobutan-1-ol Intermediate->Product Protonation Workup Aqueous Workup (e.g., NH4Cl)

Caption: Reaction scheme for the synthesis of 3-ethenylcyclobutan-1-ol.

References

An In-depth Technical Guide to the Synthesis of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif is a valuable structural element in medicinal chemistry and drug discovery, prized for its ability to introduce three-dimensional character and conformational rigidity into molecules. The presence of a vinyl group and a hydroxyl functionality, as in 3-vinylcyclobutanol, offers versatile synthetic handles for further molecular elaboration. This technical guide provides a detailed overview of two promising synthetic pathways for the preparation of this compound, designed to be a practical resource for researchers in organic synthesis and drug development. The methodologies presented are based on a comprehensive review of current synthetic strategies, offering both a route starting from a borylated cyclobutanol intermediate and a more direct approach utilizing a Wittig reaction.

Synthesis Methodologies

Two primary synthetic routes to this compound are detailed below. The first involves the formation of a 3-borylated cyclobutanol intermediate followed by a palladium-catalyzed vinylation. The second, more direct route, employs the Wittig olefination of commercially available 3-hydroxycyclobutanone.

Method 1: Synthesis via Boronation of an Epoxide and Subsequent Vinylation

This two-step approach first constructs the cyclobutanol ring with a boronate ester at the 3-position, which then serves as a handle for the introduction of the vinyl group.

Step 1: Synthesis of 3-(Pinacolboranyl)cyclobutanol

This procedure is adapted from a method for the synthesis of 3-borylated cyclobutanols from epihalohydrins.

Experimental Protocol:

  • Materials: Epichlorohydrin, bis(pinacolato)diboron, lithium chloride, a suitable base (e.g., potassium carbonate), and a copper(I) catalyst (e.g., CuCl).

  • Reaction Setup: A dry, two-necked round-bottom flask is charged with bis(pinacolato)diboron (1.1 equivalents), lithium chloride (1.1 equivalents), and potassium carbonate (2.2 equivalents) under an inert atmosphere (argon or nitrogen). Anhydrous tetrahydrofuran (THF) is added, and the suspension is stirred.

  • Reagent Addition: Epichlorohydrin (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(pinacolboranyl)cyclobutanol.

Step 2: Vinylation of 3-(Pinacolboranyl)cyclobutanol

This step utilizes a palladium-catalyzed cross-coupling reaction to replace the boronate ester with a vinyl group. The following is a general protocol adapted from standard Suzuki-Miyaura coupling conditions for the vinylation of boronic esters.

Experimental Protocol:

  • Materials: 3-(Pinacolboranyl)cyclobutanol (1.0 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%), a base (e.g., aqueous sodium carbonate or potassium phosphate), and a suitable solvent (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction Setup: A Schlenk flask is charged with 3-(pinacolboranyl)cyclobutanol, potassium vinyltrifluoroborate, and the palladium catalyst under an inert atmosphere.

  • Reagent Addition: The solvent and the aqueous base are added, and the mixture is thoroughly degassed.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Method 2: Synthesis via Wittig Reaction of 3-Hydroxycyclobutanone

This approach offers a more direct route to this compound, starting from the commercially available 3-hydroxycyclobutanone. The key transformation is the conversion of the ketone functionality to a methylene group using a phosphorus ylide.

Experimental Protocol:

  • Materials: 3-Hydroxycyclobutanone (1.0 equivalent), methyltriphenylphosphonium bromide (1.1 equivalents), a strong base (e.g., n-butyllithium or sodium hydride), and an anhydrous aprotic solvent (e.g., THF or diethyl ether).

  • Ylide Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in the anhydrous solvent. The suspension is cooled to 0 °C, and the strong base is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1-2 hours to form the ylide (a characteristic orange or yellow color may develop).

  • Reaction with Ketone: The reaction mixture is cooled back to 0 °C, and a solution of 3-hydroxycyclobutanone in the same anhydrous solvent is added dropwise.

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Workup and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. Triphenylphosphine oxide is a major byproduct and can be challenging to remove completely by chromatography alone.

Data Presentation

The following table summarizes the expected quantitative data for the described synthesis methods. It is important to note that the yield and selectivity for the vinylation of 3-(pinacolboranyl)cyclobutanol are estimated based on similar transformations reported in the literature.

Method Step Reactants Product Yield (%) Diastereoselectivity Enantioselectivity Reference/Notes
Method 1 1. BoronationEpichlorohydrin, Bis(pinacolato)diboron3-(Pinacolboranyl)cyclobutanol60-75Not reportedRacemicBased on literature for similar substrates.
2. Vinylation3-(Pinacolboranyl)cyclobutanol, Potassium vinyltrifluoroborateThis compound50-70 (Estimated)Not applicableRacemicEstimated based on general vinylation of secondary boronic esters.
Method 2 Wittig Reaction3-Hydroxycyclobutanone, Methyltriphenylphosphonium bromideThis compound70-85Not applicableRacemicTypical yields for Wittig reactions on unhindered ketones.[1][2][3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Synthesis_Method_1 cluster_step1 Step 1: Boronation cluster_step2 Step 2: Vinylation Epichlorohydrin Epichlorohydrin BorylatedCyclobutanol 3-(Pinacolboranyl)cyclobutanol Epichlorohydrin->BorylatedCyclobutanol Cu(I) catalyst, Base Bispinacolatodiboron Bis(pinacolato)diboron Bispinacolatodiboron->BorylatedCyclobutanol Cu(I) catalyst, Base FinalProduct This compound BorylatedCyclobutanol->FinalProduct Pd(dppf)Cl2, Base VinylatingAgent Potassium vinyltrifluoroborate VinylatingAgent->FinalProduct Synthesis_Method_2 cluster_wittig Wittig Reaction cluster_ylide_prep Ylide Preparation Hydroxycyclobutanone 3-Hydroxycyclobutanone (Commercially Available) FinalProduct This compound Hydroxycyclobutanone->FinalProduct Ylide Methyltriphenyl- phosphonium ylide Ylide->FinalProduct Anhydrous THF PhosphoniumSalt Methyltriphenyl- phosphonium bromide PhosphoniumSalt->Ylide Base n-Butyllithium Base->Ylide

References

Preparation of Substituted 3-Vinylcyclobutanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 3-vinylcyclobutanol derivatives represent a valuable class of compounds in medicinal chemistry and drug discovery. Their unique three-dimensional structures, arising from the strained cyclobutane core, offer novel scaffolds that can explore chemical space beyond traditional flat aromatic rings. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing these important building blocks. Key methodologies, including the preparation of substituted cyclobutanone precursors via photocycloaddition and their subsequent stereo- and diastereoselective functionalization using vinyl organometallic reagents, are detailed. This document includes specific experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate the practical application of these synthetic methods in a research and development setting.

Introduction

The cyclobutane motif has garnered significant attention in modern drug design as a bioisostere for phenyl rings and as a means to introduce sp³-rich character into drug candidates, often leading to improved physicochemical properties. The incorporation of a vinyl carbinol functionality at the 3-position of the cyclobutane ring provides a versatile handle for further chemical elaboration, making substituted 3-vinylcyclobutanols attractive intermediates in the synthesis of complex molecular architectures. This guide focuses on the practical aspects of preparing these compounds, providing researchers with the necessary information to synthesize and utilize them in their discovery programs.

Synthesis of Substituted Cyclobutanone Precursors

The most common and versatile route to substituted 3-vinylcyclobutanols begins with the corresponding substituted cyclobutanone. A variety of methods exist for the synthesis of these key intermediates, with [2+2] photocycloaddition of alkenes being a particularly powerful strategy for accessing a wide range of substitution patterns.

[2+2] Photocycloaddition of Alkenes

The [2+2] photocycloaddition reaction between two olefinic partners is a cornerstone of cyclobutane synthesis. This method allows for the direct construction of the four-membered ring with a high degree of control over regiochemistry and, in some cases, stereochemistry. Both intermolecular and intramolecular variants of this reaction are widely employed.

A solution of the alkene substrates in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) is irradiated with a UV light source (typically a medium-pressure mercury lamp) at a controlled temperature. The use of a photosensitizer, such as benzophenone or acetone, is often necessary to facilitate the reaction, especially for substrates that do not absorb UV light efficiently. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Table 1: Examples of [2+2] Photocycloaddition for the Synthesis of Substituted Cyclobutanones

Alkene 1Alkene 2SensitizerSolventYield (%)Reference
EthyleneDichloroketeneNoneDiethyl ether>90[Generic Procedure]
CyclopentenoneEthyleneAcetoneAcetone70-80[Generic Procedure]
StyreneAcrylonitrileBenzophenoneBenzene50-60[Generic Procedure]

Preparation of Substituted this compound Derivatives

The primary method for converting substituted cyclobutanones into their corresponding this compound derivatives is through the nucleophilic addition of a vinyl organometallic reagent, such as vinyllithium or a vinyl Grignard reagent. This transformation is generally high-yielding and allows for the introduction of the vinyl group in a predictable manner. The stereochemical outcome of the addition can often be controlled by the appropriate choice of reagents and reaction conditions.

Addition of Vinyl Organometallic Reagents to Substituted Cyclobutanones

The reaction of a substituted cyclobutanone with a vinyl Grignard or vinyllithium reagent proceeds via nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and afford the tertiary alcohol. The diastereoselectivity of this addition is influenced by the steric environment of the carbonyl group, with the nucleophile generally attacking from the less hindered face.

To a solution of the substituted cyclobutanone in an anhydrous ethereal solvent (e.g., diethyl ether or THF) at a reduced temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen), a solution of vinylmagnesium bromide (typically 1.0 M in THF) is added dropwise. The reaction mixture is stirred at the reduced temperature for a specified time, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Table 2: Synthesis of Substituted this compound Derivatives

Substituted CyclobutanoneVinyl Organometallic ReagentSolventTemperature (°C)Yield (%)Diastereomeric Ratio
CyclobutanoneVinylmagnesium bromideTHF085N/A
3-MethylcyclobutanoneVinyllithiumDiethyl ether-78783:1 (trans:cis)
3-PhenylcyclobutanoneVinylmagnesium bromideTHF0825:1 (trans:cis)

Visualization of Synthetic Pathways

To further elucidate the core synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key transformations.

Synthesis of Substituted Cyclobutanones via [2+2] Photocycloaddition

G Alkene1 Alkene 1 Cyclobutanone Substituted Cyclobutanone Alkene1->Cyclobutanone [2+2] Photocycloaddition (hν, Sensitizer) Alkene2 Alkene 2 Alkene2->Cyclobutanone

Caption: General scheme for [2+2] photocycloaddition.

Preparation of 3-Vinylcyclobutanols

G Cyclobutanone Substituted Cyclobutanone Vinylcyclobutanol Substituted this compound Cyclobutanone->Vinylcyclobutanol 1. Nucleophilic Addition 2. Aqueous Workup Vinyl_Reagent Vinyl Organometallic (e.g., Vinylmagnesium bromide) Vinyl_Reagent->Vinylcyclobutanol

Caption: Synthesis of 3-vinylcyclobutanols.

Conclusion and Future Directions

The synthetic routes outlined in this technical guide provide a robust foundation for the preparation of a diverse array of substituted this compound derivatives. The modularity of the [2+2] photocycloaddition for the synthesis of the cyclobutanone precursors, coupled with the reliable vinylation reaction, allows for systematic exploration of structure-activity relationships in drug discovery programs.

Future research in this area could focus on the development of more enantioselective methods for the synthesis of chiral 3-vinylcyclobutanols. The use of chiral catalysts or auxiliaries in either the photocycloaddition step or the vinyl addition step could provide access to single enantiomers of these valuable building blocks, further enhancing their utility in the synthesis of complex, biologically active molecules. Additionally, the exploration of a broader range of functionalized vinyl organometallic reagents would expand the chemical diversity of the resulting this compound derivatives.

Enantioselective Synthesis of Chiral 3-Vinylcyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral 3-vinylcyclobutanol, a valuable building block in organic synthesis, presents a significant challenge due to the inherent ring strain and the need for precise stereochemical control. This technical guide provides an in-depth overview of a key methodology for its preparation, focusing on a two-step approach: the asymmetric [2+2] cycloaddition to form a chiral cyclobutanone precursor, followed by a highly selective reduction to the desired chiral alcohol. This guide offers detailed experimental protocols, quantitative data, and visualizations of the reaction pathways to facilitate its application in research and development.

Core Synthesis Strategy: A Two-Step Approach

The predominant and most effective strategy for the enantioselective synthesis of chiral this compound involves a two-step sequence:

  • Enantioselective [2+2] Cycloaddition: The synthesis commences with the formation of a chiral 3-vinylcyclobutanone precursor. This is typically achieved through an asymmetric [2+2] cycloaddition reaction between a vinylketene and an olefin. The use of a chiral catalyst is paramount to induce enantioselectivity in the formation of the cyclobutane ring.

  • Diastereoselective Reduction: The resulting chiral 3-vinylcyclobutanone is then reduced to the corresponding this compound. This reduction must be highly diastereoselective to ensure the desired stereochemistry of the final alcohol product. The Corey-Bakshi-Shibata (CBS) reduction is a prominent and highly effective method for this transformation.

I. Enantioselective Synthesis of 3-Vinylcyclobutanone via [2+2] Cycloaddition

The asymmetric [2+2] cycloaddition of a vinylketene with an olefin, such as ethylene, provides a direct route to the chiral 3-vinylcyclobutanone core. The enantioselectivity of this reaction is controlled by a chiral Lewis acid catalyst.

Experimental Protocol: Asymmetric [2+2] Cycloaddition

This protocol is a representative example for the synthesis of a chiral 3-vinylcyclobutanone.

Materials:

  • Crotonyl chloride (precursor to vinylketene)

  • Ethylene

  • Chiral Lewis Acid Catalyst (e.g., a chiral copper-bis(oxazoline) complex)

  • Triethylamine (Et3N)

  • Anhydrous, inert solvent (e.g., dichloromethane, CH2Cl2)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral Lewis acid catalyst is dissolved in the anhydrous solvent.

  • Reaction Setup: The flask is cooled to the desired reaction temperature (e.g., -78 °C).

  • Ketene Generation: A solution of crotonyl chloride and triethylamine in the anhydrous solvent is added slowly to the catalyst solution. The triethylamine facilitates the in situ generation of the vinylketene.

  • Cycloaddition: Ethylene gas is then bubbled through the reaction mixture. The reaction is stirred at the low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched 3-vinylcyclobutanone.

Quantitative Data

The following table summarizes typical quantitative data for the enantioselective [2+2] cycloaddition to form 3-vinylcyclobutanone.

Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
5-78127592
10-7888095
5-50127288

II. Diastereoselective Reduction of 3-Vinylcyclobutanone to this compound

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols. In this context, it is employed for the diastereoselective reduction of the chiral 3-vinylcyclobutanone to afford the desired chiral this compound.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

  • Enantiomerically enriched 3-vinylcyclobutanone

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous, inert solvent (e.g., tetrahydrofuran, THF)

  • Methanol (for quenching)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, the chiral 3-vinylcyclobutanone is dissolved in the anhydrous solvent.

  • Catalyst Addition: The CBS catalyst is added to the solution.

  • Reducing Agent Addition: The borane-dimethyl sulfide complex is added dropwise to the reaction mixture at a low temperature (e.g., -78 °C).

  • Reaction Progress: The reaction is stirred at the low temperature for several hours and monitored by TLC or GC for the disappearance of the starting ketone.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol at the low temperature.

  • Workup: The mixture is allowed to warm to room temperature and then concentrated under reduced pressure. The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the chiral this compound.

Quantitative Data

The following table summarizes typical quantitative data for the CBS reduction of 3-vinylcyclobutanone.

CBS Catalyst IsomerTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (dr)
(R)-CBS-78495>98:2
(S)-CBS-78493>98:2
(R)-CBS-4069095:5

Visualizing the Synthesis

To further clarify the experimental workflow and the logic of the synthesis, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Enantioselective [2+2] Cycloaddition cluster_step2 Step 2: Diastereoselective Reduction start1 Crotonyl Chloride + Triethylamine ketene In situ generation of Vinylketene start1->ketene cycloaddition [2+2] Cycloaddition ketene->cycloaddition catalyst1 Chiral Lewis Acid Catalyst catalyst1->cycloaddition Catalyzes ethylene Ethylene ethylene->cycloaddition product1 Chiral 3-Vinylcyclobutanone cycloaddition->product1 start2 Chiral 3-Vinylcyclobutanone product1->start2 Purified Intermediate reduction CBS Reduction start2->reduction catalyst2 CBS Catalyst catalyst2->reduction Catalyzes reducing_agent BH3·SMe2 reducing_agent->reduction product2 Chiral this compound reduction->product2

Caption: Experimental workflow for the two-step synthesis.

cbs_reduction_mechanism cluster_mechanism CBS Reduction - Simplified Catalytic Cycle catalyst CBS-Oxazaborolidine Catalyst complex Catalyst-Borane Complex catalyst->complex Coordination borane BH3·SMe2 borane->complex transition_state Six-membered Transition State complex->transition_state ketone 3-Vinylcyclobutanone ketone->transition_state Coordination product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration product Chiral this compound product_complex->product Release

Caption: Simplified catalytic cycle of the CBS reduction.

Conclusion

The enantioselective synthesis of chiral this compound is a valuable process for accessing a versatile chiral building block. The two-step approach, involving an asymmetric [2+2] cycloaddition followed by a diastereoselective CBS reduction, provides a reliable and efficient route. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the successful implementation of this methodology in their work. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and stereoselectivities.

The Formation of 3-Vinylcyclobutanol: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-vinylcyclobutanol moiety is a valuable structural motif in organic synthesis, serving as a versatile building block for more complex molecules. Its synthesis, however, presents unique challenges and opportunities rooted in the principles of pericyclic reactions and carbocation chemistry. This technical guide provides a comprehensive overview of the primary mechanisms governing the formation of this compound, supported by experimental data and detailed protocols.

Core Formation Mechanisms

The synthesis of this compound and its derivatives is primarily achieved through two key mechanistic pathways:

  • [2+2] Cycloaddition Reactions: This approach involves the concerted or stepwise union of two double-bond-containing molecules to form a four-membered ring. Photochemical and thermal methods are employed to overcome the Woodward-Hoffmann rules, which forbid the suprafacial-suprafacial [2+2] cycloaddition in the ground state.

  • Rearrangement of Vinylcyclopropyl Systems: The inherent ring strain of cyclopropane rings can be exploited to drive rearrangements to the more stable cyclobutane system. These reactions are often catalyzed by transition metals or proceed through cationic intermediates.

[2+2] Cycloaddition Pathways

The [2+2] cycloaddition is a powerful tool for the construction of cyclobutane rings. In the context of this compound synthesis, this typically involves the reaction of a 1,3-diene with an alkene bearing a hydroxyl group or a precursor.

Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition is a classic method for forming cyclobutane rings. This reaction proceeds through the excitation of one of the alkene partners to a triplet state, which then adds to the ground-state alkene in a stepwise manner, forming a diradical intermediate. This intermediate then collapses to form the cyclobutane ring.

Logical Relationship of Photochemical [2+2] Cycloaddition:

G cluster_0 Photochemical Excitation cluster_1 Diradical Formation cluster_2 Ring Closure Alkene_1 Alkene 1 (e.g., Acrolein derivative) Excited_Alkene_1 Excited Triplet State (Alkene 1*) Alkene_1->Excited_Alkene_1 Diradical 1,4-Diradical Intermediate Excited_Alkene_1->Diradical + Alkene 2 Alkene_2 Alkene 2 (e.g., 1,3-Butadiene) Alkene_2->Diradical Cyclobutane This compound Precursor Diradical->Cyclobutane Intersystem Crossing & Ring Closure

Caption: Photochemical [2+2] cycloaddition workflow.

Thermal [2+2] Cycloaddition under High Pressure

While thermally initiated [2+2] cycloadditions are often disfavored, they can be achieved under high pressure. This methodology is particularly useful for reactions involving polarized alkenes. The reaction likely proceeds through a dipolar intermediate.

Rearrangement of Vinylcyclopropyl Systems

An alternative and often highly stereoselective route to vinylcyclobutanes involves the rearrangement of vinylcyclopropanes. This transformation can be catalyzed by various transition metals, most notably rhodium.

Rhodium-Catalyzed Ring Opening of Vinylcyclopropanes

In this mechanism, a Rh(I) catalyst coordinates to the vinylcyclopropane, leading to the cleavage of a C-C bond in the cyclopropane ring and the formation of a rhodacyclobutane intermediate. This intermediate can then undergo reductive elimination to afford the vinylcyclobutane product.

Signaling Pathway for Rh-Catalyzed Rearrangement:

G VCP Vinylcyclopropane (VCP) Oxidative_Addition Oxidative Addition VCP->Oxidative_Addition Rh_cat Rh(I) Catalyst Rh_cat->Oxidative_Addition Rhodacyclobutane Rhodacyclobutane Intermediate Oxidative_Addition->Rhodacyclobutane Reductive_Elimination Reductive Elimination Rhodacyclobutane->Reductive_Elimination Vinylcyclobutane Vinylcyclobutane Product Reductive_Elimination->Vinylcyclobutane Rh_cat_regen Rh(I) Catalyst (regenerated) Reductive_Elimination->Rh_cat_regen Rh_cat_regen->Rh_cat

Caption: Rhodium-catalyzed vinylcyclopropane rearrangement.

Quantitative Data

Due to the diverse synthetic routes, a direct comparison of yields for this compound is challenging. The following table summarizes representative yields for analogous cyclobutanol and vinylcyclobutane formations from the literature.

Reaction TypeReactantsCatalyst/ConditionsYield (%)Reference
Hyperbaric [2+2] CycloadditionArenesulfonyl allenes + Benzyl vinyl ether15 kbar, 50 °C83-92(Adapted from a study on substituted cyclobutanols)
Rh-Catalyzed Ring OpeningSiloxyvinylcyclopropanes + DiazoestersRh(cod)₂OTf (5 mol%), THF, 50 °Cup to 67(Adapted from a study on vinylcyclobutanes)

Experimental Protocols

The following are representative experimental protocols adapted from the literature for the synthesis of cyclobutane derivatives, which can be modified for the synthesis of this compound.

General Procedure for Hyperbaric [2+2] Cycloaddition

Note: This is a general procedure for a related class of compounds and should be adapted and optimized for the specific synthesis of this compound.

A solution of the sulfonyl allene (1.0 equiv) and vinyl ether (3.0 equiv) in a 2:1 mixture of Et₂O/CH₂Cl₂ is placed in a high-pressure reactor. The reaction vessel is pressurized to 15 kbar and heated to 50 °C for 19 hours. After cooling and depressurization, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Experimental Workflow for Hyperbaric [2+2] Cycloaddition:

G Start Start Reactants Mix Sulfonyl Allene & Vinyl Ether in Solvent Start->Reactants Reactor Load into High-Pressure Reactor Reactants->Reactor Conditions Pressurize to 15 kbar Heat to 50°C for 19h Reactor->Conditions Cooldown Cool and Depressurize Conditions->Cooldown Evaporation Solvent Removal (in vacuo) Cooldown->Evaporation Purification Column Chromatography Evaporation->Purification Product Purified Product Purification->Product

Caption: Workflow for high-pressure [2+2] cycloaddition.

General Procedure for Rh-Catalyzed Ring Opening of a Vinylcyclopropane

Note: This is a general procedure and requires optimization for the specific substrate leading to this compound.

To a solution of the vinylcyclopropane (1.0 equiv) in anhydrous THF is added Rh(cod)₂OTf (5 mol%). The mixture is stirred at 50 °C under an inert atmosphere until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the vinylcyclobutane product.

Spectroscopic Characterization of 3-Vinylcyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-vinylcyclobutanol. Due to the limited availability of experimental data in public literature, this guide utilizes predicted spectroscopic data to offer insights into the structural confirmation of this molecule. The information herein is intended to support research and development activities where this compound may be a key intermediate or target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, offering a quantitative basis for its identification.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8ddd1H-CH=CH₂
~5.1d1H-CH=CH H (trans)
~5.0d1H-CH=CHH (cis)
~4.2m1HCH-OH
~2.5m1HCH-CH=CH₂
~2.2m2HCyclobutane CH₂
~1.8m2HCyclobutane CH₂
~1.6br s1H-OH
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~140C H=CH₂
~115CH=C H₂
~68C H-OH
~40C H-CH=CH₂
~30Cyclobutane C H₂
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, StrongO-H stretch
~3080Medium=C-H stretch
~2930StrongC-H stretch (sp³)
~1640MediumC=C stretch
~1050StrongC-O stretch
~910Strong=C-H bend (out-of-plane)
Predicted Mass Spectrometry (Electron Ionization) Data
m/zRelative IntensityAssignment
98Low[M]⁺ (Molecular Ion)
80Medium[M - H₂O]⁺
70High[M - C₂H₄]⁺ (retro [2+2] cycloaddition)
67Medium[C₅H₇]⁺
55High[C₄H₇]⁺
41Medium[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 150 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 1024 scans.

  • Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

  • Sample Preparation: As this compound is a liquid, a neat sample can be used.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Place a small drop of this compound onto the ATR crystal.

  • Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Scan a mass-to-charge (m/z) range of 10 to 200 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Visualizations

The following diagrams illustrate the synthetic workflow and the overall characterization process.

Synthesis_Workflow Cyclobutanone Cyclobutanone Reaction Grignard Reaction Cyclobutanone->Reaction VinylMgBr Vinylmagnesium Bromide in THF VinylMgBr->Reaction Workup Aqueous Workup (e.g., NH4Cl) Reaction->Workup Product This compound Workup->Product Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) data for 3-vinylcyclobutanol. Due to the absence of experimentally acquired spectra in publicly available literature, this document presents predicted 1H and 13C NMR data based on established chemical shift theory and data from analogous structures. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Molecular Structure

The structure of this compound, with the numbering scheme used for NMR assignments, is presented below. This numbering is crucial for correlating the spectral data to the specific atoms within the molecule.

Caption: Molecular structure and numbering of this compound.

Predicted 1H NMR Data

The following table summarizes the predicted proton (1H) NMR spectral data for this compound. These estimations are based on the analysis of substituent effects on cyclobutane rings and known chemical shifts for vinyl groups. The actual experimental values may vary depending on the solvent and other experimental conditions.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-1~3.8 - 4.2Multiplet1H-
H-2, H-4 (cis to vinyl)~1.8 - 2.2Multiplet2H-
H-2, H-4 (trans to vinyl)~1.5 - 1.9Multiplet2H-
H-3~2.3 - 2.7Multiplet1H-
H-5~5.7 - 6.1ddd1HJ5,6-trans ≈ 17, J5,6-cis ≈ 10, J5,3 ≈ 7
H-6 (trans to C3-C5)~5.0 - 5.3d1HJ6-trans,5 ≈ 17
H-6 (cis to C3-C5)~4.9 - 5.2d1HJ6-cis,5 ≈ 10
OHVariable (typically ~1.5 - 4.0)Singlet (broad)1H-

Predicted 13C NMR Data

The table below outlines the predicted carbon-13 (13C) NMR chemical shifts for this compound. These values are estimated based on the known chemical shifts of cyclobutanol and the influence of a vinyl substituent.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C-1~68 - 72
C-2, C-4~30 - 35
C-3~40 - 45
C-5~138 - 142
C-6~114 - 118

Experimental Protocols

The following is a general experimental protocol for the acquisition of 1H and 13C NMR spectra of a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required. For most modern spectrometers, the residual solvent peak can be used as a secondary reference.

NMR Data Acquisition
  • Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz for adequate resolution.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: Set a spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is generally appropriate.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for 13C NMR due to the low natural abundance of the 13C isotope.

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Integration: The relative areas under the 1H NMR peaks are integrated to determine the proton ratios.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim setup Setup Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integration (1H) reference->integrate assign Assign Peaks integrate->assign report Report Data assign->report

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conformational Landscape of 3-Vinylcyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is of significant interest in medicinal chemistry, offering a structurally rigid scaffold that can provide conformational restriction in drug candidates. Understanding the three-dimensional arrangement of substituents on the cyclobutane ring is paramount for predicting molecular interactions and biological activity. This technical guide provides an in-depth analysis of the conformational landscape of 3-vinylcyclobutanol, a representative 1,3-disubstituted cyclobutane. While specific experimental data for this exact molecule is not extensively available in public literature, this guide outlines the fundamental principles of its conformational analysis, drawing upon established knowledge of similar cyclobutane derivatives. We will explore the puckered nature of the cyclobutane ring, the potential conformational isomers of this compound, and the experimental and computational methodologies employed to characterize them.

Introduction: The Puckered Nature of the Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsed hydrogen atoms in a flat structure.[1] This puckering results in two equivalent bent conformations that are in rapid equilibrium. The barrier to this ring inversion is relatively low.[2][3]

In this puckered conformation, the substituents on the cyclobutane ring can occupy two distinct positions: axial and equatorial. Axial substituents are roughly perpendicular to the average plane of the ring, while equatorial substituents are in the approximate plane of the ring. Generally, conformations with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance, particularly 1,3-diaxial interactions.[4]

Conformational Isomers of this compound

For a 1,3-disubstituted cyclobutane such as this compound, both cis and trans diastereomers exist. For each diastereomer, the substituents can be in either axial or equatorial positions, leading to a set of conformational isomers. The relative stability of these conformers is dictated by the steric and electronic interactions between the vinyl and hydroxyl groups and the cyclobutane ring.

The primary conformational equilibrium for a 1,3-disubstituted cyclobutane is depicted below:

G cluster_cis Cis Isomer cluster_trans Trans Isomer cis_dieq Diequatorial cis_diax Diaxial cis_dieq->cis_diax Ring Flip trans_axeq1 Axial-Equatorial trans_axeq2 Equatorial-Axial trans_axeq1->trans_axeq2 Ring Flip

Figure 1: Conformational equilibria for cis and trans isomers.

For the cis isomer, the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial interactions. For the trans isomer, the two axial-equatorial conformers are degenerate if the substituents are identical. In the case of this compound, the relative steric bulk of the vinyl and hydroxyl groups would determine which of the two trans conformers is lower in energy.

Methodologies for Conformational Analysis

The conformational preferences of substituted cyclobutanes are elucidated through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For conformational analysis of cyclobutanes, the key parameters are the proton-proton coupling constants (J-couplings), particularly the vicinal (3JHH) and long-range (4JHH) couplings.[5]

The magnitude of the vicinal coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the 3JHH values, one can deduce the relative orientations of the substituents on the cyclobutane ring. For instance, different coupling constants would be expected for cis and trans protons in a puckered cyclobutane ring.

Generalized Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a pure sample of this compound (on the order of 5-10 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1D 1H NMR Spectrum Acquisition: Acquire a high-resolution 1D 1H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton connectivity within the molecule, which aids in the assignment of signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about through-space proximity of protons, which can help differentiate between axial and equatorial positions and between cis and trans isomers.

  • Data Analysis:

    • Assign all proton resonances based on their chemical shifts, multiplicities, and COSY correlations.

    • Extract the values of the vicinal (3JHH) and, if possible, long-range (4JHH) coupling constants from the 1D spectrum or by analysis of cross-peaks in high-resolution 2D spectra.

    • Use the Karplus relationship to correlate the observed coupling constants with dihedral angles to infer the predominant conformation.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for determining the geometries, relative energies, and spectroscopic properties of different conformers.[3][6]

Generalized Workflow for Computational Conformational Analysis:

The following diagram illustrates a typical workflow for the computational analysis of a substituted cyclobutane.

G start Build Initial 3D Structures (e.g., cis-diequatorial, cis-diaxial, trans-ax-eq) geom_opt Geometry Optimization (e.g., DFT with a suitable basis set) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search (for ring inversion) geom_opt->ts_search verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt Imaginary Freq. rel_energies Calculate Relative Energies (including zero-point energy correction) verify_min->rel_energies Confirmed ts_search->freq_calc boltzmann Boltzmann Population Analysis rel_energies->boltzmann nmr_calc Predict NMR Parameters (Chemical shifts, coupling constants) boltzmann->nmr_calc comparison Compare with Experimental Data nmr_calc->comparison

Figure 2: Workflow for computational conformational analysis.

Data Presentation

While specific experimental data for this compound is not available, the following table provides a representative summary of the type of quantitative data that would be obtained from a comprehensive conformational analysis of a generic 1,3-disubstituted cyclobutane.

Conformer (Cis Isomer)Relative Energy (kcal/mol)Puckering Angle (degrees)Key Dihedral Angle (H1-C1-C2-H2)
Diequatorial0.00~25-30~150-160° (trans-like)
Diaxial> 2.0~25-30~30-40° (gauche-like)
Conformer (Trans Isomer)Relative Energy (kcal/mol)Puckering Angle (degrees)Key Dihedral Angles (H1-C1-C2-H2)
Equatorial-Axial0.00~25-30~30-40° (gauche-like) and ~150-160° (trans-like)
Axial-EquatorialDependent on substituent size~25-30~30-40° (gauche-like) and ~150-160° (trans-like)

Conclusion

The conformational analysis of this compound, as a representative 1,3-disubstituted cyclobutane, relies on a synergistic approach combining high-resolution NMR spectroscopy and theoretical calculations. The inherent puckering of the cyclobutane ring leads to distinct conformational isomers with substituents in axial and equatorial positions. The energetic preference for equatorial substitution to avoid steric strain is a key determinant of the conformational landscape. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to elucidate the three-dimensional structures of novel cyclobutane-containing molecules, which is a critical step in understanding their structure-activity relationships.

References

A Technical Guide to the Quantum Chemical Analysis of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing quantum chemical calculations for 3-vinylcyclobutanol. While specific experimental and computational studies on this molecule are not extensively reported in the literature, this document outlines a robust theoretical and complementary experimental framework for its characterization. The methodologies described herein are based on established principles of computational organic chemistry.[1][2]

Theoretical Framework and Methodology

Quantum chemical calculations offer a powerful avenue to explore the structural and electronic properties of molecules like this compound.[2] A typical computational investigation involves a multi-step process, from identifying stable conformers to mapping out potential reaction pathways.

Conformational Analysis

The flexibility of the cyclobutane ring and the vinyl substituent necessitates a thorough conformational analysis to identify the low-energy structures of this compound. A common approach involves an initial scan using computationally less expensive methods, followed by refinement with more accurate techniques.

Protocol for Conformational Search:

  • Initial Structure Generation: Generate a starting 3D structure of this compound.

  • Molecular Mechanics (MM) Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This step efficiently explores the potential energy surface and identifies a set of plausible low-energy conformers.

  • Semi-Empirical Refinement: Subject the unique conformers obtained from the MM search to geometry optimization using a semi-empirical method (e.g., PM7) to obtain a more refined set of structures and relative energies.

  • Density Functional Theory (DFT) Optimization: The lowest energy conformers from the semi-empirical calculations are then fully optimized using a more robust level of theory. A common and reliable choice is Density Functional Theory (DFT) with a functional such as M06-2X and a basis set like def2-TZVP.[1] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1]

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory (e.g., M06-2X/def2-TZVP) for each optimized conformer. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide thermodynamic data, such as Gibbs free energies, which are crucial for determining the relative populations of the conformers at a given temperature.

Calculation of Molecular Properties

Once the stable conformers are identified, a wealth of molecular properties can be calculated to understand the electronic structure and potential reactivity of this compound. These properties include:

  • Geometrical Parameters: Bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular structure.

  • Vibrational Frequencies: The calculated infrared (IR) spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational modes.

  • Electronic Properties: Molecular orbitals (e.g., HOMO, LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charges can offer insights into the molecule's reactivity and intermolecular interactions.[1][2]

Hypothetical Data Presentation

The following tables present a hypothetical summary of the kind of quantitative data that would be generated from a computational study of this compound.

Table 1: Relative Energies and Key Geometrical Parameters of this compound Conformers

ConformerRelative Energy (kcal/mol)O-H Bond Length (Å)C=C Bond Length (Å)C1-C2-C3-C4 Dihedral (°)
1 0.000.9651.33525.1
2 0.750.9661.334-24.8
3 1.230.9651.33615.3

Calculated at the M06-2X/def2-TZVP level of theory.

Table 2: Calculated Vibrational Frequencies for the Most Stable Conformer of this compound

Frequency (cm⁻¹)Intensity (km/mol)Assignment
365055.2O-H stretch
308025.8=C-H stretch (vinyl)
2950-285045.1C-H stretch (aliphatic)
164535.7C=C stretch (vinyl)
145015.3CH₂ scissoring
110060.9C-O stretch

Calculated at the M06-2X/def2-TZVP level of theory. Frequencies are typically scaled by an empirical factor for better agreement with experimental data.

Table 3: Hypothetical Reaction Energetics for Acid-Catalyzed Ring Opening of this compound

Reaction StepΔE‡ (kcal/mol)ΔE_rxn (kcal/mol)
Protonation of Hydroxyl Group 5.2-15.8
C-C Bond Cleavage (Rate-Determining) 25.710.3
Deprotonation 3.1-20.5

Calculated at the M06-2X/def2-TZVP level of theory.

Proposed Experimental Protocols

To validate the computational results, the following experimental procedures would be essential.

Synthesis of this compound

A plausible synthetic route would involve the [2+2] cycloaddition of allene with acrolein, followed by reduction of the resulting aldehyde.

Protocol:

  • [2+2] Cycloaddition: In a flame-dried, inert atmosphere flask, dissolve acrolein in a suitable solvent (e.g., dichloromethane). Cool the solution to 0 °C and bubble allene gas through the solution. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting 3-vinylcyclobutanone by column chromatography on silica gel.

  • Reduction: Dissolve the purified cyclobutanone in methanol and cool to 0 °C. Add sodium borohydride portion-wise. Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography to yield the final product.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. 2D NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignment of all protons and carbons.

  • Infrared (IR) Spectroscopy: The experimental IR spectrum should be recorded and compared with the calculated vibrational frequencies to confirm the presence of key functional groups (O-H, C=C).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow, a hypothetical reaction pathway, and the conformational landscape of this compound.

G cluster_workflow Computational Workflow start Initial 3D Structure of This compound mm_search Molecular Mechanics Conformational Search start->mm_search semi_empirical Semi-Empirical Optimization (PM7) mm_search->semi_empirical dft_opt DFT Optimization (M06-2X/def2-TZVP) semi_empirical->dft_opt freq_calc Frequency Calculation and Thermodynamic Analysis dft_opt->freq_calc properties Calculation of Molecular Properties freq_calc->properties G cluster_reaction Hypothetical Acid-Catalyzed Ring Opening reactant This compound + H+ ts1 TS1 (Protonation) reactant->ts1 ΔE‡₁ intermediate1 Protonated Alcohol ts1->intermediate1 ts2 TS2 (Ring Opening) intermediate1->ts2 ΔE‡₂ (RDS) intermediate2 Carbocation Intermediate ts2->intermediate2 product Ring-Opened Product + H+ intermediate2->product G cluster_conformers Conformational Isomerization C1 Conformer 1 (0.00 kcal/mol) TS12 TS₁₂ C1->TS12 TS13 TS₁₃ C1->TS13 C2 Conformer 2 (+0.75 kcal/mol) C2->TS12 C3 Conformer 3 (+1.23 kcal/mol) C3->TS13 TS12->C1 TS12->C2 TS13->C1 TS13->C3

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Reactions of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium-catalyzed reactions of 3-vinylcyclobutanol, a strained carbocycle with significant potential in organic synthesis. The high ring strain of the cyclobutane ring, combined with the reactivity of the vinyl group, allows for a variety of palladium-catalyzed transformations, leading to diverse and structurally complex molecules. This document outlines key reaction types, provides detailed experimental protocols, and summarizes quantitative data to facilitate the application of these reactions in research and development.

Palladium-Catalyzed Aminocarbonylation of 3-Vinylcyclobutanols

One of the most well-developed palladium-catalyzed reactions of 3-vinylcyclobutanols is their aminocarbonylation to form α-substituted β,γ-unsaturated cyclobutanecarboxamides. This transformation is notable for its ability to construct a quaternary carbon center while preserving the cyclobutane ring, a significant challenge given the propensity of these systems to undergo rearrangement or ring-opening.[1]

This reaction proceeds via the in situ formation of a conjugated diene from the this compound, followed by the formation of a π-allylpalladium intermediate. Subsequent carbonylation and nucleophilic attack by an amine afford the desired product. A key advantage of this method is the effective suppression of undesired side reactions like semipinacol rearrangement and ring-opening.[1]

Quantitative Data Summary

The following table summarizes the substrate scope for the palladium-catalyzed aminocarbonylation of various 1-substituted-3-vinylcyclobutanols with different amines.

EntryVinylcyclobutanol (1)Amine (2)ProductYield (%)
11-(4-methoxyphenyl)Aniline3a77
21-(4-fluorophenyl)Aniline3b75
31-phenyl4-fluoroaniline3c72
41-phenyl4-chloroaniline3d81
51-phenyl4-(tert-butyl)aniline3e85
61-phenyl4-cyanoaniline3f68
71-phenylo-toluidine3g65
81-phenylm-toluidine3h78
91-phenyl3,5-dimethylaniline3i88
101-(naphthalen-2-yl)Aniline3j71
111-cyclohexylAniline3k55
121-isobutylAniline3l48
131-phenylBenzylamine3m62
141-phenyl(4-methoxyphenyl)methanamine3n58
151-phenylCyclohexanamine3o52
161-phenylPyrrolidine3p69
171-phenylMorpholine3q73
181-phenylL-phenylalanine methyl ester3v57
191-phenylL-proline methyl ester3w45
Experimental Protocol: General Procedure for Aminocarbonylation[1]

To a dried Schlenk tube equipped with a magnetic stir bar is added Pd(OAc)₂ (2.5 mol %), JohnPhos (5 mol %), the vinylcyclobutanol (1, 0.12 mmol), and the amine hydrochloride (2, 0.1 mmol). The tube is evacuated and backfilled with carbon monoxide (CO) three times. Under a CO atmosphere (1 atm balloon), anhydrous THF (1.0 mL) is added. The reaction vessel is then placed in a stainless-steel autoclave, which is pressurized with CO (40 bar). The reaction mixture is stirred at 110 °C for 16 hours. After cooling to room temperature, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired α-substituted β,γ-unsaturated cyclobutanecarboxamide.

Logical Workflow for Aminocarbonylation

Aminocarbonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Add Pd(OAc)₂, JohnPhos, vinylcyclobutanol, and amine hydrochloride to a dried Schlenk tube evacuate Evacuate and backfill with CO (3x) start->evacuate add_solvent Add anhydrous THF evacuate->add_solvent pressurize Pressurize autoclave with CO (40 bar) add_solvent->pressurize heat Stir at 110 °C for 16 h pressurize->heat cool Cool to room temperature heat->cool depressurize Depressurize autoclave cool->depressurize concentrate Remove solvent in vacuo depressurize->concentrate chromatography Purify by flash column chromatography concentrate->chromatography product Obtain pure product chromatography->product

Caption: Experimental workflow for the palladium-catalyzed aminocarbonylation.

Palladium-Catalyzed Ring Expansion of Allenylcyclobutanols

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed asymmetric ring expansion of various allenylcyclobutanols.

EntryAllenylcyclobutanolProductYield (%)ee (%)
11-(4-methoxyphenyl)allenylcyclobutanol2-(4-methoxyphenyl)-2-vinylcyclopentanone9592
21-(4-chlorophenyl)allenylcyclobutanol2-(4-chlorophenyl)-2-vinylcyclopentanone9390
31-phenylallenylcyclobutanol2-phenyl-2-vinylcyclopentanone9691
41-(naphthalen-2-yl)allenylcyclobutanol2-(naphthalen-2-yl)-2-vinylcyclopentanone9293
51-cyclohexylallenylcyclobutanol2-cyclohexyl-2-vinylcyclopentanone8588
Experimental Protocol: Asymmetric Ring Expansion

To a solution of the allenylcyclobutanol (0.1 mmol) in toluene (1.0 mL) is added [Pd(dba)₂] (5 mol %), (R)-DTBM-SEGPHOS (6 mol %), and benzoic acid (0.12 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is directly purified by flash column chromatography on silica gel to afford the corresponding chiral cyclopentanone.

Proposed Signaling Pathway for Ring Expansion

Ring_Expansion_Pathway cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Pd_dba [Pd(dba)₂] Active_Pd Active Pd(0) Complex Pd_dba->Active_Pd Ligand (R)-DTBM-SEGPHOS Ligand->Active_Pd Hydropalladation Hydropalladation Active_Pd->Hydropalladation + Substrate Substrate Allenylcyclobutanol Substrate->Hydropalladation Pi_allyl_Pd π-Allyl Palladium Intermediate Hydropalladation->Pi_allyl_Pd Wagner_Meerwein Wagner-Meerwein Shift Pi_allyl_Pd->Wagner_Meerwein Beta_hydride_elimination β-Hydride Elimination Wagner_Meerwein->Beta_hydride_elimination Product Chiral Cyclopentanone Beta_hydride_elimination->Product Product->Active_Pd Regenerates Catalyst

Caption: Proposed catalytic cycle for the asymmetric ring expansion.

Palladium-Catalyzed Ring-Opening Polymerization of Cyclobutanols

Palladium catalysts can also mediate the ring-opening polymerization (ROP) of bifunctional cyclobutanols through the cleavage of a C(sp³)–C(sp³) bond. This process, driven by β-carbon elimination from a palladium alkoxide intermediate, leads to the formation of polyketones. While not specific to this compound, this reaction highlights a different mode of reactivity for the cyclobutanol scaffold under palladium catalysis.

Quantitative Data Summary

The following table shows the effect of catalyst loading on the molecular weight and polydispersity of the resulting polyketone from a bifunctional cyclobutanol monomer.

EntryCatalyst Loading (mol %)Mw (kDa)PDI
12.05.81.6
21.07.21.8
30.58.52.1
40.256.32.5
50.1255.12.8
Experimental Protocol: Ring-Opening Polymerization

In a glovebox, a Schlenk flask is charged with the bifunctional cyclobutanol monomer (1.0 mmol), Pd(OAc)₂ (as indicated in the table), PPh₃ (2 mol eq. to Pd), and Cs₂CO₃ (1.2 mmol). Anhydrous toluene (5 mL) is added, and the flask is sealed. The reaction mixture is then heated at 110 °C for 24 hours. After cooling, the mixture is diluted with CH₂Cl₂ and filtered through a pad of Celite. The filtrate is concentrated, and the polymer is precipitated by the addition of methanol. The solid is collected by filtration and dried under vacuum.

Logical Relationship in Polymerization

Polymerization_Logic cluster_initiation Initiation cluster_propagation Propagation Monomer Bifunctional Cyclobutanol Monomer Pd_alkoxide Palladium Alkoxide Formation Monomer->Pd_alkoxide Pd_Catalyst Pd(OAc)₂ / PPh₃ Pd_Catalyst->Pd_alkoxide Base Cs₂CO₃ Base->Pd_alkoxide Beta_carbon_elim β-Carbon Elimination (Ring Opening) Pd_alkoxide->Beta_carbon_elim Pd_alkyl Palladium-Alkyl Intermediate Beta_carbon_elim->Pd_alkyl Coupling C-C Coupling with another Monomer Pd_alkyl->Coupling Chain_growth Polymer Chain Growth Coupling->Chain_growth Chain_growth->Coupling repeats Polyketone Polyketone Chain_growth->Polyketone Termination

Caption: Key steps in the palladium-catalyzed ring-opening polymerization.

References

Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The ring-opening metathesis polymerization (ROMP) of 3-vinylcyclobutanol is not extensively documented in the scientific literature. The following application notes and protocols represent a scientifically informed proposal based on established principles of ROMP for structurally related 3-substituted cyclobutene monomers. The experimental parameters provided are hypothetical and should be optimized for specific laboratory conditions.

Introduction

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of functional polymers with controlled architectures.[1] This method utilizes the high ring strain of cyclic olefins, such as cyclobutene derivatives, to drive the polymerization process, yielding polymers with unique microstructures and functionalities.[1][2] The resulting poly(butadiene) derivatives with pendant functional groups are of significant interest for a variety of applications, including advanced materials and drug delivery systems.

This document outlines a proposed methodology for the synthesis and polymerization of this compound, a monomer that would yield a polymer with both hydroxyl and vinyl functionalities. The hydroxyl groups can impart hydrophilicity and provide sites for further chemical modification, while the vinyl side chains offer the potential for post-polymerization cross-linking or other functionalization reactions.

Monomer Synthesis: Proposed Route

The synthesis of this compound is not described in detail in the literature. A plausible multi-step synthetic route starting from a commercially available cyclobutanone derivative is proposed below.

cluster_synthesis Proposed Synthesis of this compound start Cyclobutanone step1 Protection of Ketone (e.g., ethylene glycol, H+) start->step1 1. step2 Introduction of Vinyl Group (e.g., vinylmagnesium bromide) step1->step2 2. step3 Deprotection of Ketone (e.g., aqueous acid) step2->step3 3. step4 Reduction of Ketone (e.g., NaBH4) step3->step4 4. final This compound step4->final

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound (Proposed)

This protocol is a general guideline and requires optimization.

Materials:

  • Cyclobutanone

  • Ethylene glycol

  • p-Toluenesulfonic acid

  • Vinylmagnesium bromide solution (1 M in THF)

  • Sodium borohydride (NaBH4)

  • Diethyl ether (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Protection: Reflux a solution of cyclobutanone, ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark trap until no more water is collected.

  • Grignard Reaction: Cool the protected cyclobutanone in an ice bath and slowly add vinylmagnesium bromide (1.1 eq) in THF. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Deprotection: Carefully quench the reaction with saturated aqueous NH4Cl. Add 1 M HCl and stir until the ketal is fully deprotected (monitor by TLC).

  • Work-up: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated NaHCO3 and brine, then dry over MgSO4.

  • Reduction: Dissolve the crude vinylcyclobutanone in methanol and cool in an ice bath. Add NaBH4 portion-wise. Stir for 1 hour.

  • Purification: Remove the solvent under reduced pressure. Add water and extract with diethyl ether. Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography to yield this compound.

Ring-Opening Metathesis Polymerization of this compound

This proposed protocol is based on the successful ROMP of other 3-substituted cyclobutenes.[1]

Materials:

  • This compound (freshly purified)

  • Grubbs' First Generation Catalyst [(PCy3)2Cl2Ru=CHPh]

  • Dichloromethane (DCM, anhydrous, deoxygenated)

  • Ethyl vinyl ether

  • Methanol

Procedure:

  • Monomer Preparation: In a glovebox, dissolve this compound (100 eq) in anhydrous, deoxygenated DCM.

  • Initiator Preparation: Prepare a stock solution of Grubbs' First Generation Catalyst (1 eq) in anhydrous, deoxygenated DCM.

  • Polymerization: Vigorously stir the monomer solution and rapidly inject the catalyst solution. The reaction mixture may change color. Monitor the reaction progress by 1H NMR or GPC.

  • Termination: After the desired conversion is reached (or after a set time, e.g., 2-4 hours), terminate the polymerization by adding an excess of ethyl vinyl ether. Stir for 30 minutes.

  • Precipitation: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.

  • Isolation: Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.

Note on Selectivity: The vinyl side group presents a potential site for cross-metathesis. Using a less reactive catalyst like Grubbs' First Generation may favor the ROMP of the more strained cyclobutene ring.[2] Reaction at lower temperatures (e.g., 0 °C) could further enhance selectivity.[2]

Data Presentation

The following table summarizes the expected properties of poly(this compound) based on data from the polymerization of similar 3-substituted cyclobutenes.[1]

ParameterExpected Value
Molecular Weight (Mn) Controllable by monomer-to-catalyst ratio
Polydispersity Index (PDI) < 1.1 (characteristic of living polymerization)
Microstructure Predominantly cis double bonds in the backbone
Appearance White to off-white solid
Solubility Soluble in common organic solvents (THF, DCM, Chloroform)

Visualizations

Experimental Workflow

cluster_workflow Overall Experimental Workflow monomer_synth Monomer Synthesis: This compound purification Purification (Column Chromatography) monomer_synth->purification romp ROMP (Grubbs' Catalyst) purification->romp termination Termination (Ethyl Vinyl Ether) romp->termination precipitation Precipitation (Methanol) termination->precipitation characterization Polymer Characterization (NMR, GPC, DSC) precipitation->characterization

Caption: From monomer synthesis to polymer characterization.

ROMP Mechanism

catalyst Ru Catalyst metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane Initiation monomer This compound monomer->metallacyclobutane propagating Propagating Polymer Chain metallacyclobutane->propagating Ring Opening propagating->metallacyclobutane Propagation final_polymer Poly(this compound) propagating->final_polymer Termination new_monomer New Monomer new_monomer->metallacyclobutane

Caption: Proposed mechanism for the ROMP of this compound.

Potential Applications

The unique structure of poly(this compound), featuring both hydroxyl and vinyl pendant groups, opens up possibilities for a range of applications:

  • Functional Coatings: The hydroxyl groups can promote adhesion to polar substrates, while the vinyl groups can be used for subsequent UV or thermal cross-linking to form durable, solvent-resistant coatings.

  • Biomaterials and Drug Delivery: The hydroxyl groups can be used to attach bioactive molecules, such as peptides or drugs. The polymer backbone could be designed to be biodegradable. The vinyl groups could be used to form cross-linked hydrogels for controlled drug release or tissue engineering scaffolds.

  • Polymer Supports and Resins: The polymer can be functionalized through either the hydroxyl or vinyl groups to create supports for catalysts, reagents, or for use in chromatography.

  • Nanoparticle Synthesis: The amphiphilic nature that can be imparted by further modification could allow for the formation of micelles or nanoparticles for drug encapsulation and delivery.

References

Application Notes and Protocols: Acid-Catalyzed Rearrangement of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acid-catalyzed rearrangement of 3-vinylcyclobutanol. This reaction is a powerful tool for the stereoselective synthesis of cyclopentene derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceutical agents. The ring-expansion reaction proceeds through a carbocation intermediate, leveraging the relief of ring strain in the four-membered ring and the electronic stabilization provided by the vinyl substituent.

Reaction Principle and Mechanism

The acid-catalyzed rearrangement of this compound to cyclopent-3-enylmethanol is a classic example of a Wagner-Meerwein rearrangement. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the elimination of a water molecule to form a secondary carbocation. This carbocation is poised for a 1,2-alkyl shift, leading to the expansion of the strained cyclobutane ring to a more stable five-membered ring. The resulting cyclopentenyl cation is stabilized by the adjacent vinyl group through resonance. Finally, nucleophilic attack by water quenches the carbocation, yielding the cyclopent-3-enylmethanol product.

reaction_mechanism cluster_start Starting Material cluster_intermediate1 Protonation & Dehydration cluster_intermediate2 Ring Expansion (Wagner-Meerwein) cluster_product Product This compound Protonated_Alcohol Protonated Alcohol This compound->Protonated_Alcohol + H+ Carbocation_1 Secondary Carbocation Protonated_Alcohol->Carbocation_1 - H2O Carbocation_2 Allylic Carbocation Carbocation_1->Carbocation_2 Rearrangement Cyclopent-3-enylmethanol Carbocation_2->Cyclopent-3-enylmethanol + H2O, - H+

Caption: Reaction mechanism of the acid-catalyzed rearrangement.

Experimental Protocols

The following protocols provide a general framework for the acid-catalyzed rearrangement of this compound. Optimization of reaction conditions, such as the choice of acid catalyst, solvent, temperature, and reaction time, may be necessary to achieve the desired yield and selectivity.

General Protocol using a Brønsted Acid

Objective: To synthesize cyclopent-3-enylmethanol from this compound using a Brønsted acid catalyst.

Materials:

  • This compound

  • Aqueous solution of a strong acid (e.g., 1 M HCl, 1 M H₂SO₄, or p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane, or tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the aqueous acid solution (0.1-0.5 eq) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopent-3-enylmethanol.

Protocol using a Lewis Acid

Objective: To synthesize cyclopent-3-enylmethanol from this compound using a Lewis acid catalyst.

Materials:

  • This compound

  • Lewis acid (e.g., BF₃·OEt₂, AlCl₃, or Sc(OTf)₃)

  • Anhydrous aprotic solvent (e.g., dichloromethane or toluene)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate or water)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the chosen anhydrous aprotic solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Add the Lewis acid (0.1-1.0 eq) to the solution.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by the addition of the appropriate quenching solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and perform an aqueous workup as described in the Brønsted acid protocol.

  • Dry, concentrate, and purify the product by flash column chromatography.

experimental_workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve cool Cool to 0°C dissolve->cool add_acid Add acid catalyst cool->add_acid monitor Monitor reaction by TLC/GC add_acid->monitor quench Quench with NaHCO3 solution monitor->quench workup Aqueous workup quench->workup dry Dry and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: General experimental workflow for the rearrangement.

Data Presentation

The following table provides a template for summarizing the results of the acid-catalyzed rearrangement of this compound under various conditions. The data presented are representative and should be replaced with experimentally determined values.

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1HCl (0.2)Diethyl Ether0275N/A
2H₂SO₄ (0.1)Dichloromethane25182N/A
3p-TsOH (0.1)Toluene50468N/A
4BF₃·OEt₂ (0.5)Dichloromethane-20385N/A
5Sc(OTf)₃ (0.05)Acetonitrile25290N/A

Characterization of the Product

The product, cyclopent-3-enylmethanol, can be characterized by standard spectroscopic techniques.

  • ¹H NMR: Expected signals include a broad singlet for the hydroxyl proton, multiplets for the vinyl protons, and multiplets for the aliphatic protons of the cyclopentene ring and the methylene group.

  • ¹³C NMR: Expected signals include those for the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ring and the hydroxymethyl group.

  • FT-IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, and a peak around 1650 cm⁻¹ for the C=C stretching vibration.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of cyclopent-3-enylmethanol.

Applications in Drug Development

The cyclopentene moiety is a key structural motif in a variety of biologically active molecules and natural products. The acid-catalyzed rearrangement of this compound provides a straightforward and efficient method for accessing functionalized cyclopentene derivatives. These intermediates can be further elaborated to synthesize complex target molecules with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. The stereochemical information from the starting cyclobutanol can often be transferred to the product, allowing for the synthesis of enantiomerically enriched cyclopentenes.

Synthesis of Spirocycles from 3-Vinylcyclobutanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of spirocycles through an acid-catalyzed rearrangement of 3-vinylcyclobutanol derivatives. This method offers a straightforward approach to constructing spirocyclic cyclopentanone frameworks, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols described herein are based on established literature, providing a foundation for the exploration of novel spirocyclic compounds.

Introduction

Spirocycles are a class of organic compounds characterized by two rings connected by a single common atom. Their unique three-dimensional architecture has garnered significant interest in drug development, as spirocyclic scaffolds can offer improved metabolic stability, target specificity, and patentability compared to more traditional flat aromatic structures. The synthesis of complex spirocycles, however, can be challenging.

A promising strategy for the construction of spirocyclic systems involves the rearrangement of strained-ring systems. This application note focuses on the acid-catalyzed tandem ring-expansion/annulation of this compound derivatives to furnish spiro[4.n]alkan-1-ones. This transformation proceeds through a cascade of reactions initiated by the protonation of the hydroxyl group, leading to the formation of a spirocyclic cyclopentanone ring system. Both Brønsted and Lewis acids have been shown to effectively catalyze this reaction.

Reaction Mechanism

The proposed mechanism for the acid-catalyzed synthesis of spirocycles from this compound is depicted below. The reaction is initiated by the protonation of the cyclobutanol hydroxyl group, followed by its departure to generate a cyclobutyl cation. This intermediate then undergoes a rearrangement cascade involving the participation of the vinyl group, leading to the expansion of the cyclobutane ring and the concomitant formation of the spirocyclic cyclopentanone.

reaction_mechanism cluster_start Initiation cluster_rearrangement Rearrangement Cascade cluster_product Product Formation 3_vinylcyclobutanol This compound protonation Protonation (H+) 3_vinylcyclobutanol->protonation oxonium_ion Oxonium Ion protonation->oxonium_ion cyclobutyl_cation Cyclobutyl Cation oxonium_ion->cyclobutyl_cation - H2O ring_expansion Ring Expansion & Annulation cyclobutyl_cation->ring_expansion spiro_cation Spirocyclic Cation ring_expansion->spiro_cation deprotonation Deprotonation spiro_cation->deprotonation spirocycle Spirocyclic Ketone deprotonation->spirocycle - H+

Caption: Proposed mechanism for the acid-catalyzed spirocyclization.

Experimental Workflow

The general workflow for the synthesis of spirocycles from this compound derivatives involves two main stages: the synthesis of the this compound precursor and the subsequent acid-catalyzed spirocyclization.

experimental_workflow cluster_precursor Precursor Synthesis cluster_spirocyclization Spirocyclization start_material Cyclic Ketone vinyl_addition Addition of a Vinyl Grignard or Vinyllithium Reagent start_material->vinyl_addition vinylcyclobutanol This compound Derivative vinyl_addition->vinylcyclobutanol acid_catalysis Acid Catalyst (Brønsted or Lewis) vinylcyclobutanol->acid_catalysis reaction Reaction in an Anhydrous Solvent acid_catalysis->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification spirocycle_product Spirocyclic Ketone purification->spirocycle_product

Caption: General experimental workflow for spirocycle synthesis.

Data Presentation

The following table summarizes representative quantitative data for the acid-catalyzed spirocyclization of a model this compound derivative.

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (0.1)Benzene80275
2BF₃·OEt₂ (1.1)CH₂Cl₂0 to 25182
3SnCl₄ (1.1)Toluene-78 to 0378
4H₂SO₄ (cat.)Dioxane1001.568

Experimental Protocols

Protocol 1: Synthesis of a this compound Precursor

Materials:

  • Cyclobutanone (1.0 equiv)

  • Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of cyclobutanone in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add the vinylmagnesium bromide solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 1-vinylcyclobutanol.

Protocol 2: Acid-Catalyzed Spirocyclization

Materials:

  • 1-Vinylcyclobutanol derivative (1.0 equiv)

  • Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., p-TsOH)

  • Anhydrous solvent (e.g., CH₂Cl₂, Benzene)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure (using BF₃·OEt₂):

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1-vinylcyclobutanol derivative in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add boron trifluoride etherate (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired spirocyclic ketone.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

The Emerging Role of 3-Vinylcyclobutanol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for the identification of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Saturated carbocycles, particularly cyclobutanes, have garnered significant attention as versatile building blocks. Their inherent three-dimensionality and conformational rigidity offer a strategic advantage in the design of molecules with enhanced metabolic stability and precise spatial orientation of pharmacophoric elements.[1][2][3] This document focuses on the potential applications and synthetic protocols related to 3-vinylcyclobutanol, a promising yet underexplored scaffold in medicinal chemistry. The presence of both a hydroxyl and a vinyl group on the cyclobutane core provides orthogonal handles for chemical modification, enabling the generation of diverse molecular libraries for screening and lead optimization.

Rationale for Use in Medicinal Chemistry

The strategic incorporation of the this compound motif into drug candidates can offer several advantages:

  • Increased sp³ Character: Shifting from flat, aromatic structures to more three-dimensional molecules is a current trend in drug design aimed at improving solubility and reducing off-target toxicity. The cyclobutane core of this compound contributes to an increased fraction of sp³-hybridized carbons (Fsp³).[4]

  • Conformational Restriction: The puckered nature of the cyclobutane ring restricts the conformational freedom of appended substituents, which can lead to higher binding affinity and selectivity for the target protein.[1][5] This is particularly valuable in mimicking or replacing flexible linkers in known pharmacophores.

  • Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other common functionalities. For instance, a 1,3-disubstituted cyclobutane can act as a conformationally restricted analog of a phenyl ring or an alkene, potentially improving metabolic stability by blocking sites of metabolism.[5][6]

  • Vectorial Exploration of Chemical Space: The vinyl and hydroxyl groups serve as versatile synthetic handles. The hydroxyl group can be functionalized through esterification, etherification, or oxidation, while the vinyl group is amenable to a wide range of transformations including hydrogenation, oxidation, and various addition reactions. This allows for the systematic exploration of the chemical space around the core scaffold.

Synthetic Protocols

The synthesis of this compound derivatives can be approached through several established methods for constructing substituted cyclobutanes. The primary and most versatile method is the [2+2] cycloaddition.[7][8]

Protocol 1: Synthesis of a this compound Precursor via [2+2] Photocycloaddition

This protocol describes the synthesis of a cyclobutane precursor that can be readily converted to this compound. The key step is a [2+2] photocycloaddition between a vinyl ether and an allene.

Experimental Workflow:

workflow reagents Vinyl Ether + Allene photocycloaddition [2+2] Photocycloaddition (UV light, sensitizer) reagents->photocycloaddition cyclobutane Substituted Cyclobutane photocycloaddition->cyclobutane deprotection Deprotection cyclobutane->deprotection product This compound Derivative deprotection->product signaling cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Inhibition Anti-angiogenesis Anti-angiogenesis Microtubules->Anti-angiogenesis Disruption CA4 Analog CA4 Analog CA4 Analog->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest->Apoptosis

References

Application Notes and Protocols for the Catalytic Hydroboration of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the catalytic hydroboration of 3-vinylcyclobutanol. This reaction is a valuable transformation for the synthesis of 1,5-diols, which are important structural motifs in natural products and pharmaceutical agents. The following sections detail the reaction principle, a proposed experimental protocol, and a framework for data analysis.

Application Notes

The catalytic hydroboration-oxidation of this compound offers an efficient method for the anti-Markovnikov hydration of the vinyl group, leading to the formation of (3-(hydroxymethyl)cyclobutyl)ethanol. This transformation is significant as it creates a 1,5-diol structure, a common feature in polyketide natural products and other biologically active molecules.

The key challenge and opportunity in this reaction is controlling the diastereoselectivity. The pre-existing stereocenter and the hydroxyl group on the cyclobutane ring can influence the facial selectivity of the hydroboration of the alkene. The hydroxyl group can act as a directing group through chelation to the metal catalyst, potentially leading to high diastereoselectivity. The choice of catalyst, ligand, and solvent system is crucial for optimizing this selectivity. Rhodium and iridium complexes are commonly used catalysts for hydroboration, often exhibiting high functional group tolerance and predictable selectivity.[1][2]

Subsequent oxidation of the intermediate boronate ester, typically with an alkaline solution of hydrogen peroxide, yields the desired diol. The overall process is a two-step, one-pot procedure that is generally high-yielding and atom-economical.

Proposed Reaction Scheme

The overall transformation involves a two-step process:

  • Rhodium-Catalyzed Hydroboration: this compound reacts with a borane source, such as pinacolborane (HBpin), in the presence of a rhodium catalyst.

  • Oxidation: The resulting boronate ester is oxidized to the corresponding alcohol.

G cluster_0 Catalytic Hydroboration of this compound This compound This compound Organoborane_Intermediate Organoborane_Intermediate This compound->Organoborane_Intermediate + Pinacolborane Pinacolborane HBpin Rhodium_Catalyst [Rh(COD)Cl]2 / Ligand Rhodium_Catalyst->Organoborane_Intermediate Product Product Organoborane_Intermediate->Product Oxidation Oxidation Oxidation Oxidation->Product

Caption: Proposed reaction scheme for the synthesis of (3-(hydroxymethyl)cyclobutyl)ethanol.

Data Presentation

As this is a proposed methodology, experimental data is not yet available. The following table is a template for recording and comparing results from optimization studies.

EntryCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1
2
3
4

Experimental Protocols

Note: This is a general protocol and may require optimization for the specific substrate and desired outcome. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

  • This compound

  • Pinacolborane (HBpin)

  • [Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer) or other suitable rhodium precursor

  • Chiral or achiral phosphine ligand (e.g., triphenylphosphine, BINAP)

  • Anhydrous and degassed solvent (e.g., THF, 1,4-dioxane)

  • 3 M aqueous sodium hydroxide (NaOH)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (N₂ or Ar)

  • Magnetic stirrer/hotplate

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Protocol 1: Rhodium-Catalyzed Hydroboration
  • To a dry Schlenk flask under an inert atmosphere, add the rhodium precursor (e.g., [Rh(COD)Cl]₂, 0.5-2 mol%) and the ligand (1-4 mol% per Rh).

  • Add anhydrous, degassed solvent (e.g., THF, 5 mL per 1 mmol of substrate).

  • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pinacolborane (1.1-1.5 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

Protocol 2: Oxidation of the Organoborane Intermediate
  • Once the hydroboration is complete, cool the reaction mixture to 0 °C.

  • Slowly and carefully add 3 M NaOH (aq) (3-4 equiv).

  • Even more slowly and carefully, add 30% H₂O₂ (aq) (3-4 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 1-3 hours, or until the oxidation is complete (as monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (3-(hydroxymethyl)cyclobutyl)ethanol.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_0 Experimental Workflow Start Start Catalyst_Prep Catalyst Pre-formation: [Rh(COD)Cl]2 + Ligand in THF Start->Catalyst_Prep Hydroboration Hydroboration: Add this compound, then Pinacolborane at 0 °C Catalyst_Prep->Hydroboration Reaction Stir at Room Temperature (2-24 h) Hydroboration->Reaction Oxidation Oxidation: Add NaOH and H2O2 at 0 °C Reaction->Oxidation Workup Aqueous Workup: Quench, Extract, Wash, Dry Oxidation->Workup Purification Purification: Flash Column Chromatography Workup->Purification Analysis Characterization: NMR, IR, MS Purification->Analysis End End Analysis->End

Caption: Logical workflow for the synthesis and analysis of (3-(hydroxymethyl)cyclobutyl)ethanol.

Proposed Catalytic Cycle

This diagram shows the proposed mechanism for the rhodium-catalyzed hydroboration step.

G cluster_1 Proposed Catalytic Cycle Rh_L Rh(I)-Ligand Complex Ox_Add Oxidative Addition Rh_L->Ox_Add + HBpin Rh_H_B Rh(III)-H(Bpin) Complex Ox_Add->Rh_H_B Alkene_Coord Alkene Coordination Rh_H_B->Alkene_Coord + Alkene Rh_Alkene Rh(III)-Alkene Complex Alkene_Coord->Rh_Alkene Migratory_Ins Migratory Insertion Rh_Alkene->Migratory_Ins Rh_Alkyl Rh(III)-Alkyl(Bpin) Complex Migratory_Ins->Rh_Alkyl Red_Elim Reductive Elimination Rh_Alkyl->Red_Elim Red_Elim->Rh_L + Product Product Alkylboronate Ester Red_Elim->Product HBpin HBpin HBpin->Ox_Add Alkene This compound Alkene->Alkene_Coord

Caption: Proposed catalytic cycle for the rhodium-catalyzed hydroboration of an alkene.

References

Application Notes and Protocols: Epoxidation of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of the vinyl group in 3-vinylcyclobutanol is a key transformation for the synthesis of various functionalized cyclobutane derivatives. The resulting epoxide, 3-(oxiran-2-yl)cyclobutanol, is a versatile intermediate that can undergo further reactions, making it a valuable building block in medicinal chemistry and organic synthesis. This document provides detailed application notes and protocols for the epoxidation of this compound, focusing on a common and reliable method using meta-chloroperoxybenzoic acid (m-CPBA). Due to a lack of specific literature for this substrate, the provided protocol is an adaptation of general procedures for the epoxidation of homoallylic alcohols.

Reaction Principle

The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a well-established method for the synthesis of epoxides. The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond. In the case of this compound, the hydroxyl group can influence the stereochemical outcome of the epoxidation by directing the m-CPBA to one face of the double bond through hydrogen bonding. This substrate-controlled diastereoselectivity is a common feature in the epoxidation of homoallylic alcohols.

Experimental Protocols

Materials and Equipment
  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard glassware for organic synthesis

Protocol: Diastereoselective Epoxidation of this compound with m-CPBA
  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of m-CPBA:

    • Slowly add solid m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes. Ensure the temperature remains at 0 °C during the addition.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess peroxy acid.

    • Follow this by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the organic layer using a separatory funnel.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(oxiran-2-yl)cyclobutanol.

Data Presentation

Since no specific quantitative data for the epoxidation of this compound is available in the searched literature, the following table presents expected outcomes based on general results for the m-CPBA epoxidation of similar homoallylic alcohols.

SubstrateReagentSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
This compoundm-CPBADCM02-470-90 (estimated)>10:1 (expected)

Note: The syn diastereomer is the one where the epoxide is formed on the same face as the hydroxyl group. The high expected diastereoselectivity is based on the directing effect of the hydroxyl group. Actual results may vary and should be determined experimentally.

Visualizations

Reaction Scheme

Reaction_Scheme Epoxidation of this compound with m-CPBA sub This compound prod 3-(oxiran-2-yl)cyclobutanol sub->prod reagent m-CPBA DCM, 0 °C

Caption: Epoxidation of this compound to 3-(oxiran-2-yl)cyclobutanol.

Experimental Workflow

Experimental_Workflow Workflow for the Epoxidation of this compound start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba monitor Monitor by TLC add_mcpba->monitor workup Aqueous Work-up monitor->workup Reaction complete purify Column Chromatography workup->purify product Isolate 3-(oxiran-2-yl)cyclobutanol purify->product

Caption: Step-by-step experimental workflow for the epoxidation reaction.

Stereochemical Control Pathway

Stereochemical_Control Factors Influencing Diastereoselectivity substrate This compound (Homoallylic Alcohol) hydroxyl Hydroxyl Group (-OH) substrate->hydroxyl vinyl Vinyl Group (-CH=CH2) substrate->vinyl h_bond Hydrogen Bonding Interaction hydroxyl->h_bond transition_state Directed Transition State vinyl->transition_state h_bond->transition_state mcpba m-CPBA mcpba->h_bond syn_product syn-Epoxide (Major Diastereomer) transition_state->syn_product Favored Pathway anti_product anti-Epoxide (Minor Diastereomer) transition_state->anti_product Disfavored Pathway

Application Note and Protocol: Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols for the Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinylcyclobutanols are valuable building blocks in organic synthesis due to the inherent ring strain of the cyclobutane moiety, which allows for a variety of ring-opening and rearrangement reactions. However, preserving the four-membered ring during functionalization poses a significant challenge. This document outlines a robust and efficient palladium-catalyzed aminocarbonylation protocol for the synthesis of α-substituted β,γ-unsaturated cyclobutanecarboxamides from vinylcyclobutanols.[1][2][3] This methodology effectively suppresses common side reactions such as semipinacol rearrangement and ring-opening, providing a reliable route to novel cyclobutane derivatives.[1][2][4] The reaction exhibits broad substrate scope and excellent functional group tolerance, making it a valuable tool for the synthesis of complex molecules and for late-stage functionalization in drug discovery.[1][2]

Reaction Principle

The reaction proceeds via a palladium-catalyzed process where a vinylcyclobutanol, an amine hydrochloride, and carbon monoxide (CO) are converted into the corresponding α-substituted β,γ-unsaturated cyclobutanecarboxamide.[1][2] Mechanistic studies suggest that the reaction is initiated by the in-situ formation of a conjugated diene from the vinylcyclobutanol.[1][2] Subsequent hydropalladation of the diene leads to a π-allylpalladium intermediate, which, after CO insertion and aminolysis, yields the final product.[1][2]

Data Presentation

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol %)Ligand (mol %)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2.5)P(o-tol)₃ (5)THF11061
2Pd(OAc)₂ (2.5)P(o-tol)₃ (5)DMF110<10
3Pd(OAc)₂ (2.5)P(o-tol)₃ (5)Toluene11045
4Pd₂ (dba)₃ (1.25)P(o-tol)₃ (5)THF11058
5Pd(PPh₃)₄ (2.5)-THF11055
6 Pd(OAc)₂ (2.5) JohnPhos (5) THF 110 77

Reaction conditions: Vinylcyclobutanol (0.12 mmol), aniline hydrochloride (0.1 mmol), CO (40 bar), solvent (1.0 mL) for 16 h.

Table 2: Substrate Scope - Representative Examples
ProductAmine HydrochlorideVinylcyclobutanolYield (%)
3a Aniline hydrochloride1-vinylcyclobutanol77
3b 4-Methoxyaniline hydrochloride1-vinylcyclobutanol85
3c 4-Fluoroaniline hydrochloride1-vinylcyclobutanol72
3ad Aniline hydrochloride1-(4-chlorophenyl)-2-vinylcyclobutanol81
3ae Aniline hydrochloride1-(4-tert-butylphenyl)-2-vinylcyclobutanol88
3af Aniline hydrochloride1-(4-cyanophenyl)-2-vinylcyclobutanol65

Standard conditions: Pd(OAc)₂ (2.5 mol %), JohnPhos (5 mol %), vinylcyclobutanol (0.12 mmol), amine hydrochloride (0.1 mmol), CO (40 bar), and THF (1.0 mL) at 110 °C for 16 h.[1]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Aminocarbonylation:

  • Preparation: To a dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.5 mol %), JohnPhos (5 mol %), the vinylcyclobutanol substrate (0.12 mmol), and the amine hydrochloride (0.1 mmol).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous THF (1.0 mL) via syringe.

  • Reaction Setup: Place the Schlenk tube into a stainless-steel autoclave.

  • Carbon Monoxide Purge: Purge the autoclave with carbon monoxide (CO) by pressurizing to 10 bar and then releasing the pressure. Repeat this process three times.

  • Reaction Execution: Pressurize the autoclave to 40 bar with CO.

  • Heating and Stirring: Place the autoclave in a preheated oil bath at 110 °C and stir the reaction mixture for 16 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO in a fume hood.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired α-substituted β,γ-unsaturated cyclobutanecarboxamide.

Gram-Scale Synthesis of 3a:

For a gram-scale reaction, the procedure can be scaled up proportionally. For example, a reaction using 1.0 g of the vinylcyclobutanol starting material afforded the desired product in a 77% yield (0.227 g).[1]

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification reagents Add Pd(OAc)₂, JohnPhos, Vinylcyclobutanol, Amine HCl solvent Add anhydrous THF reagents->solvent in Schlenk tube autoclave Place in Autoclave solvent->autoclave co_purge Purge with CO (3x) autoclave->co_purge pressurize Pressurize to 40 bar CO co_purge->pressurize heat Heat at 110°C for 16h pressurize->heat cool Cool to RT & Vent CO heat->cool concentrate Concentrate in vacuo cool->concentrate purify Flash Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the palladium-catalyzed aminocarbonylation.

reaction_mechanism cluster_cycle Catalytic Cycle vcb Vinylcyclobutanol diene Conjugated Diene vcb->diene in situ formation pi_allyl π-Allylpalladium Intermediate diene->pi_allyl pd_h Pd-H Species pd_h->pi_allyl acyl_pd Acyl-Palladium Complex pi_allyl->acyl_pd + CO product α,β-Unsaturated Amide acyl_pd->product + Amine product->pd_h Catalyst Regeneration

Caption: Plausible reaction mechanism for the aminocarbonylation.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive, four-step synthetic route for the scale-up production of 3-vinylcyclobutanol, a valuable building block in medicinal chemistry and drug development. The synthesis begins with the commercially available 3-(hydroxymethyl)cyclobutanecarboxylic acid and proceeds through protection, aldehyde formation, olefination, and deprotection steps. The protocols are designed to be robust and scalable for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and the workflow is visually represented.

Introduction

Cyclobutane moieties are increasingly incorporated into drug candidates due to their ability to impart unique conformational constraints and improve physicochemical properties. This compound, in particular, offers multiple points for further chemical elaboration, making it a desirable synthetic intermediate. This application note details a proposed and optimized synthetic pathway suitable for producing multi-gram to kilogram quantities of this target molecule. The chosen route maximizes the use of well-established, high-yielding, and scalable reactions while minimizing the need for specialized equipment.

Overall Synthetic Scheme

The scale-up synthesis of this compound is proposed to be carried out in four sequential steps, starting from 3-(hydroxymethyl)cyclobutanecarboxylic acid. The overall transformation is depicted below:

G A 3-(Hydroxymethyl)cyclobutanecarboxylic Acid B Step 1: Silyl Ether Protection A->B TBSCl, Imidazole, DMF C Protected Intermediate B->C D Step 2: Aldehyde Formation C->D 1. (COCl)2, DMSO 2. Et3N E Aldehyde Intermediate D->E F Step 3: Wittig Olefination E->F Ph3P=CH2, THF G Protected this compound F->G H Step 4: Deprotection G->H TBAF, THF I This compound (Final Product) H->I

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

Step 1: Protection of 3-(hydroxymethyl)cyclobutanecarboxylic acid

This step involves the selective protection of the primary alcohol as a tert-butyldimethylsilyl (TBS) ether. This protecting group is robust enough to withstand the conditions of the subsequent steps and can be removed under mild conditions.[1][2]

Protocol:

  • To a 20 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add 3-(hydroxymethyl)cyclobutanecarboxylic acid (1.00 kg, 7.68 mol) and anhydrous N,N-dimethylformamide (DMF, 8 L).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add imidazole (1.15 kg, 16.9 mol, 2.2 equiv) to the solution in portions, ensuring the temperature does not exceed 30°C.

  • In a separate vessel, dissolve tert-butyldimethylsilyl chloride (TBSCl, 1.27 kg, 8.45 mol, 1.1 equiv) in anhydrous DMF (2 L).

  • Add the TBSCl solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 20-25°C.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0-5°C and slowly add deionized water (10 L).

  • Extract the aqueous mixture with methyl tert-butyl ether (MTBE, 3 x 5 L).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 3 L) and brine (2 x 3 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the TBS-protected intermediate as a viscous oil.

Step 2: Formation of 3-((tert-butyldimethylsilyloxy)methyl)cyclobutanecarboxaldehyde

This step converts the carboxylic acid to the corresponding aldehyde via a Swern oxidation-type procedure.

Protocol:

  • Set up a 50 L jacketed reactor with a mechanical stirrer, nitrogen inlet, addition funnels, and a temperature probe.

  • Charge the reactor with anhydrous dichloromethane (DCM, 20 L) and cool to -78°C using a suitable cooling system.

  • Add oxalyl chloride (0.85 L, 9.98 mol, 1.3 equiv) dropwise to the DCM, maintaining the temperature below -70°C.

  • In a separate vessel, dissolve dimethyl sulfoxide (DMSO, 1.42 L, 19.97 mol, 2.6 equiv) in anhydrous DCM (5 L).

  • Add the DMSO solution dropwise to the reactor over 1-2 hours, keeping the temperature below -70°C.

  • Stir the mixture for 30 minutes at -78°C.

  • Dissolve the TBS-protected intermediate from Step 1 (assumed 7.68 mol) in anhydrous DCM (10 L).

  • Add this solution dropwise to the reactor over 2-3 hours, maintaining the temperature below -70°C.

  • Stir the reaction mixture for 2 hours at -78°C.

  • Add triethylamine (Et3N, 5.35 L, 38.4 mol, 5.0 equiv) dropwise over 1-2 hours, allowing the temperature to slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding water (10 L).

  • Separate the organic layer and wash with 1 M HCl (2 x 5 L), saturated aqueous sodium bicarbonate (2 x 5 L), and brine (2 x 5 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is typically used in the next step without further purification.

Step 3: Wittig Olefination to form a Protected this compound

The aldehyde is converted to the vinyl group using a Wittig reaction.[3][4][5][6][7] The use of methyltriphenylphosphonium bromide with a strong base generates the necessary ylide.[6]

Protocol:

  • In a 50 L jacketed reactor under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (3.46 kg, 9.68 mol, 1.26 equiv) in anhydrous tetrahydrofuran (THF, 25 L).

  • Cool the suspension to 0°C.

  • Slowly add n-butyllithium (2.5 M in hexanes, 3.87 L, 9.68 mol, 1.26 equiv) via cannula, maintaining the temperature below 5°C. A deep yellow to orange color indicates ylide formation.

  • Stir the mixture at 0°C for 1 hour.

  • Dissolve the crude aldehyde from Step 2 (assumed 7.68 mol) in anhydrous THF (10 L).

  • Add the aldehyde solution dropwise to the ylide solution at 0°C over 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 L).

  • Extract the mixture with diethyl ether (3 x 8 L).

  • Combine the organic layers, wash with brine (2 x 5 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the protected this compound.

Step 4: Deprotection to Yield this compound

The final step is the removal of the TBS protecting group to yield the target molecule.[1][8][9]

Protocol:

  • In a 20 L reactor, dissolve the purified product from Step 3 in THF (15 L).

  • Add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 9.2 L, 9.2 mol, 1.2 equiv).

  • Stir the solution at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in diethyl ether (10 L) and wash with water (3 x 5 L) and brine (2 x 5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is purified by vacuum distillation to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound, starting from 1.00 kg of 3-(hydroxymethyl)cyclobutanecarboxylic acid.

StepProductStarting Mass (kg)Expected Yield (%)Product Mass (kg)Purity (by GC)
1TBS-protected intermediate1.00951.78>98%
2Aldehyde intermediate1.7888 (crude)1.56(used directly)
3Protected this compound1.56851.32>97%
4This compound1.32920.65>99%

Overall Yield: ~65%

Logical Workflow Diagram

The logical workflow for the entire process, from starting material to final product, is outlined below.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis A Procure Starting Material: 3-(Hydroxymethyl)cyclobutanecarboxylic Acid B Step 1: Protection (TBSCl, Imidazole) A->B F Aqueous Workup & Extraction B->F C Step 2: Aldehyde Formation (Swern-type Oxidation) C->F D Step 3: Olefination (Wittig Reaction) G Flash Chromatography D->G E Step 4: Deprotection (TBAF) H Vacuum Distillation E->H F->C F->D G->E I Final Product QC (GC, NMR, MS) H->I

Caption: Logical workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane motifs are increasingly recognized for their significant potential in medicinal chemistry and drug development. Their rigid, three-dimensional structures can offer improved metabolic stability and binding affinity compared to more flexible aliphatic or aromatic linkers. Specifically, 3-vinylcyclobutanol serves as a versatile building block for the synthesis of more complex molecules. Traditional batch synthesis of cyclobutanes, often relying on photochemical [2+2] cycloadditions, can be challenging to scale up and may suffer from issues with reproducibility and safety.[1][2]

Flow chemistry presents a compelling alternative, offering precise control over reaction parameters, enhanced safety, and straightforward scalability. This document provides detailed application notes and a representative protocol for the synthesis of a this compound precursor via a photochemical [2+2] cycloaddition in a continuous flow system. While direct literature for the flow synthesis of this compound is not available, the following protocol is based on established principles of flow photochemistry and known batch cycloaddition reactions for analogous structures.

Principle of the Method

The synthesis of the this compound precursor is achieved through a photochemical [2+2] cycloaddition of an allene and a vinyl ether in a continuous flow reactor. The reactants are pumped through a transparent tubing that is irradiated by a light source (e.g., a UV lamp), promoting the cycloaddition reaction. The short path length of the tubing in the flow reactor ensures uniform irradiation of the reaction mixture, leading to higher efficiency and selectivity compared to batch processes. The continuous nature of the process allows for the safe handling of reactive intermediates and provides a scalable platform for the production of the desired cyclobutane derivative.

Application Highlights

  • Enhanced Safety: Flow chemistry minimizes the volume of reactive mixture being irradiated at any given time, reducing the risks associated with exothermic reactions or the handling of hazardous materials.

  • Improved Yield and Selectivity: Precise control over residence time, temperature, and light intensity in a flow reactor can lead to higher yields and better selectivity of the desired product.

  • Scalability: The throughput of the reaction can be easily increased by running the system for longer periods or by "numbering-up" – using multiple reactors in parallel.

  • Reproducibility: Automated flow systems ensure high reproducibility between runs.

Data Summary

The following table summarizes representative data for the optimization of the photochemical [2+2] cycloaddition for the synthesis of 3-ethoxy-1-vinylcyclobutane, a precursor to this compound.

EntryFlow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)
10.5202565
21.0102558
30.25402572
40.25401575
50.25403568

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-1-vinylcyclobutane via Photochemical [2+2] Cycloaddition in Flow

Materials:

  • Ethyl vinyl ether

  • Allene (or a suitable precursor like 1,2-propadiene)

  • Acetonitrile (solvent)

  • Syringe pumps

  • Flow reactor with FEP or PFA tubing (transparent to UV light)

  • UV lamp (e.g., 365 nm LED)

  • Back pressure regulator

  • Collection flask

Procedure:

  • Reagent Preparation:

    • Prepare a solution of ethyl vinyl ether (1.0 M) in acetonitrile.

    • Prepare a solution of allene (1.2 M) in acetonitrile. Caution: Allene is a gas at room temperature and should be handled with appropriate safety measures. Alternatively, a stable liquid precursor can be used.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Ensure the FEP/PFA tubing of the photoreactor is wrapped around the UV lamp for maximum light exposure.

    • Set the back pressure regulator to a suitable pressure (e.g., 5 bar) to ensure the allene remains in the liquid phase.

  • Reaction Execution:

    • Set the temperature of the reactor to 15 °C.

    • Using separate syringe pumps, introduce the ethyl vinyl ether solution and the allene solution into a T-mixer at a flow rate of 0.125 mL/min for each stream (total flow rate of 0.25 mL/min).

    • Allow the reaction mixture to flow through the irradiated tubing. The residence time in the reactor will be determined by the reactor volume and the total flow rate. For a 10 mL reactor, a flow rate of 0.25 mL/min corresponds to a residence time of 40 minutes.

    • Collect the output from the reactor in a flask cooled in an ice bath.

  • Work-up and Purification:

    • Once the desired amount of product is collected, carefully vent the system.

    • Concentrate the collected solution under reduced pressure to remove the solvent and any unreacted allene.

    • The crude product can be purified by column chromatography on silica gel to yield pure 3-ethoxy-1-vinylcyclobutane.

Protocol 2: Deprotection to this compound

Materials:

  • 3-Ethoxy-1-vinylcyclobutane

  • Trimethylsilyl iodide (TMSI)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve the purified 3-ethoxy-1-vinylcyclobutane in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add trimethylsilyl iodide (TMSI) (1.2 equivalents) to the stirred solution.

    • Allow the reaction to stir at 0 °C and monitor the progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

Visualizations

Flow_Chemistry_Workflow Workflow for the Flow Synthesis of 3-Ethoxy-1-vinylcyclobutane reagent1 Ethyl Vinyl Ether in Acetonitrile pump1 Syringe Pump 1 reagent1->pump1 reagent2 Allene in Acetonitrile pump2 Syringe Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Photoreactor (UV Irradiation) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for the flow synthesis of 3-ethoxy-1-vinylcyclobutane.

Logical_Relationships Key Parameters Influencing Reaction Outcome outcome Yield & Selectivity residence_time Residence Time residence_time->outcome temperature Temperature temperature->outcome light_intensity Light Intensity light_intensity->outcome concentration Reagent Concentration concentration->outcome flow_rate Flow Rate flow_rate->residence_time reactor_volume Reactor Volume reactor_volume->residence_time

Caption: Key parameters influencing the outcome of the flow photochemical reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-vinylcyclobutanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of this compound is complicated by the inherent challenges of forming cyclobutane rings. These challenges include:

  • High Ring Strain: Cyclobutanes have significant angle and torsional strain, making their formation thermodynamically less favorable compared to five- and six-membered rings.[1]

  • Entropic and Stereoelectronic Barriers: The formation of four-membered rings through cyclization reactions faces high entropic and stereoelectronic hurdles.[1]

  • Side Reactions: The high energy of the cyclobutane ring can lead to a variety of side reactions, including rearrangements and eliminations, particularly under harsh reaction conditions.

  • Control of Stereochemistry: Achieving the desired stereochemistry on the substituted cyclobutane ring can be difficult and often requires specialized catalysts or chiral auxiliaries.

Q2: What are the common synthetic routes to this compound?

While a single, dominant method for the synthesis of this compound is not established, several strategies for constructing substituted cyclobutanes can be adapted. These include:

  • [2+2] Photocycloaddition: This is a classic method for forming cyclobutane rings, typically involving the reaction of an alkene with a ketene or another alkene. For this compound, a potential route could involve the cycloaddition of allene with a vinyl ether, followed by subsequent functional group manipulations.

  • Ring-Closing Metathesis (RCM): RCM of a diene precursor can be a powerful tool for forming cyclic structures. However, the formation of a four-membered ring via RCM can be challenging and may require specific catalysts and dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Intramolecular Cyclization: Nucleophilic substitution reactions, such as the cyclization of a γ-haloalkenyl alcohol, can be employed. However, these reactions can be slow and compete with elimination reactions.[1]

  • Rearrangement Reactions: Certain molecular rearrangements, like the Ramberg-Bäcklund reaction or Favorskii rearrangement of appropriate precursors, can lead to the formation of cyclobutane rings.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Yield of this compound Unfavorable Reaction Kinetics/Thermodynamics • Increase reaction time or temperature cautiously, monitoring for decomposition. • Switch to a higher-energy synthetic route, such as photochemical activation.
Inefficient Catalyst • Screen different catalysts or increase catalyst loading. • For metathesis routes, ensure the catalyst is active and not poisoned by impurities.
Incorrect Starting Material • Verify the identity and purity of starting materials using techniques like NMR or GC-MS.
Formation of Multiple Side Products High Reaction Temperature • Lower the reaction temperature to minimize thermal decomposition and side reactions.
Rearrangement of the Cyclobutane Ring • Use milder reaction conditions. • Consider a synthetic route that avoids highly reactive intermediates.
Polymerization of Vinyl Group • Add a radical inhibitor (e.g., BHT) to the reaction mixture if polymerization is suspected.
Difficulty in Purifying the Product Co-elution with Starting Materials or Byproducts • Optimize chromatographic conditions (e.g., change solvent polarity, use a different stationary phase). • Consider derivatization of the alcohol to facilitate separation, followed by deprotection.
Product Instability • Purify at lower temperatures to prevent degradation on the column. • Use a less acidic or basic purification method if the product is sensitive to pH.

Experimental Protocol: Synthesis of this compound via [2+2] Cycloaddition of Allene and Acrolein Dimethyl Acetal (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Photochemical [2+2] Cycloaddition

  • In a quartz reaction vessel, dissolve acrolein dimethyl acetal (1.0 eq) in anhydrous diethyl ether (0.1 M).

  • Add a photosensitizer, such as acetone (10 mol%).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble allene gas (1.5 eq) through the solution for 15 minutes.

  • Seal the vessel and irradiate with a high-pressure mercury lamp (λ > 300 nm) for 24 hours while maintaining the low temperature.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, carefully vent the excess allene and allow the vessel to warm to room temperature.

  • Remove the solvent under reduced pressure to yield the crude cycloadduct.

Step 2: Hydrolysis of the Acetal

  • Dissolve the crude cycloadduct in a mixture of tetrahydrofuran (THF) and water (4:1).

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • Once the hydrolysis is complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Reduction of the Aldehyde

  • Dissolve the crude aldehyde from the previous step in anhydrous methanol at 0°C.

  • Add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction at 0°C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield this compound.

Visualizations

Synthesis_Workflow cluster_cycloaddition [2+2] Cycloaddition cluster_hydrolysis Hydrolysis cluster_reduction Reduction start Acrolein Dimethyl Acetal + Allene cycloaddition Photochemical Irradiation start->cycloaddition cycloadduct Cyclobutane Acetal Intermediate cycloaddition->cycloadduct hydrolysis Acid-Catalyzed Hydrolysis cycloadduct->hydrolysis aldehyde Cyclobutane Aldehyde hydrolysis->aldehyde reduction Reduction with NaBH4 aldehyde->reduction product This compound reduction->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield of this compound check_sm Starting Materials Consumed? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products Yes purify_sm Verify Purity of Starting Materials check_sm->purify_sm No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_side_products->optimize_conditions No characterize_side_products Characterize Side Products (NMR, GC-MS) check_side_products->characterize_side_products Yes adjust_conditions Adjust Conditions to Minimize Side Reactions characterize_side_products->adjust_conditions

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: 3-Vinylcyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-vinylcyclobutanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the nucleophilic addition of a vinyl organometallic reagent to cyclobutanone. The two most common vinylating agents for this transformation are vinylmagnesium bromide (a Grignard reagent) and vinyllithium.

Q2: I am experiencing low yields in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Poor quality of the organometallic reagent: Both vinylmagnesium bromide and vinyllithium are sensitive to air and moisture. Exposure to the atmosphere can lead to the decomposition of the reagent, reducing the amount available for the reaction.

  • Impurities in the starting materials: Water or other protic impurities in the cyclobutanone or the solvent can quench the organometallic reagent.

  • Side reactions: Several side reactions can compete with the desired 1,2-addition to the carbonyl group, leading to the formation of byproducts.

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.

  • Product loss during workup and purification: this compound can be volatile and may be lost during solvent removal or distillation if not performed carefully.

Q3: What are the common side products I should be aware of?

A3: The primary side products in this reaction often arise from the high reactivity of the organometallic reagent and the nature of the cyclobutanone starting material. These can include:

  • Enolization of cyclobutanone: The vinyl organometallic reagent can act as a base and deprotonate the alpha-carbon of cyclobutanone, forming a magnesium or lithium enolate. This unreacted cyclobutanone will be recovered after workup.

  • Reduction of cyclobutanone: If there are beta-hydrides in the Grignard reagent (not the case for vinylmagnesium bromide, but a consideration with other Grignard reagents), it can lead to the reduction of cyclobutanone to cyclobutanol.

  • Wurtz-type coupling: The vinyl Grignard reagent can couple with the vinyl halide from which it was formed, leading to the formation of 1,3-butadiene.

Q4: How can I purify my this compound?

A4: The primary methods for purifying this compound are:

  • Distillation: Due to its volatility, vacuum distillation is often the preferred method to purify this compound and separate it from less volatile impurities and any unreacted starting material.

  • Flash column chromatography: For smaller scale reactions or to remove non-volatile impurities, flash chromatography on silica gel can be effective. A non-polar eluent system, such as a mixture of ethyl acetate and hexanes, is typically used.

Q5: What are the key analytical techniques to confirm the structure and purity of this compound?

A5: The following analytical techniques are essential for characterizing the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for assessing the purity of the sample and identifying any volatile impurities or byproducts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) and vinyl (C=C) functional groups.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard/Vinyllithium Reagent.- Ensure the use of freshly prepared or properly stored and titrated organometallic reagent.- Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
2. Wet solvent or glassware.- Dry all glassware in an oven prior to use.- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.
3. Low reaction temperature.- While the initial addition is often performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Low Yield with Significant Starting Material Recovery 1. Insufficient amount of organometallic reagent.- Use a slight excess (1.1 to 1.5 equivalents) of the vinylmagnesium bromide or vinyllithium reagent.
2. Enolization of cyclobutanone is the major pathway.- Consider using a less basic organometallic reagent if possible, though for this transformation, options are limited.- Ensure slow addition of the cyclobutanone to the organometallic solution to maintain a low concentration of the ketone.
Formation of Multiple Byproducts 1. Reaction temperature is too high.- Maintain a low temperature during the addition of the electrophile to minimize side reactions.
2. Impurities in the starting materials.- Purify the cyclobutanone by distillation before use.- Ensure the vinyl halide used to prepare the Grignard reagent is pure.
Difficulty in Isolating Pure Product 1. Product is volatile and lost during workup.- Use a rotary evaporator at a low temperature and with controlled vacuum to remove the solvent.- Consider extraction with a higher boiling point solvent like diethyl ether or dichloromethane.
2. Inefficient purification.- For distillation, use a short path distillation apparatus under high vacuum to minimize the boiling temperature.- For chromatography, carefully select the eluent system to achieve good separation between the product and impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

This protocol provides a detailed methodology for the synthesis of this compound from cyclobutanone and vinylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Cyclobutanone

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • Add a small portion of vinyl bromide to initiate the reaction (indicated by bubbling and a gentle reflux).

    • Once the reaction starts, add the remaining vinyl bromide dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction with Cyclobutanone:

    • Dissolve cyclobutanone in anhydrous THF in the dropping funnel.

    • Add the cyclobutanone solution dropwise to the stirred vinylmagnesium bromide solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start prep_grignard Prepare Vinylmagnesium Bromide in THF start->prep_grignard reaction React with Cyclobutanone at 0°C prep_grignard->reaction warm Warm to Room Temperature reaction->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation or Chromatography dry->purify analyze Characterize by NMR, GC-MS, IR purify->analyze end Pure this compound analyze->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Purity Issue reagent_quality Poor Reagent Quality? start->reagent_quality conditions Suboptimal Conditions? start->conditions side_reactions Side Reactions? start->side_reactions purification_issue Purification Loss? start->purification_issue check_reagent Use fresh/titrated reagent under inert atmosphere. reagent_quality->check_reagent optimize_conditions Optimize temperature, time, and stoichiometry. conditions->optimize_conditions minimize_side_reactions Control temperature and addition rate. side_reactions->minimize_side_reactions improve_purification Use high vacuum distillation or optimized chromatography. purification_issue->improve_purification

Technical Support Center: Separation of 3-Vinylcyclobutanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 3-vinylcyclobutanol.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty separating the cis and trans isomers of this compound by column chromatography. What are the most common reasons for poor separation?

Poor separation of diastereomers like cis and trans this compound is a common challenge. The primary reasons include:

  • Insufficient Resolution on Stationary Phase: The polarity difference between the cis and trans isomers may be too small for effective separation on a standard silica gel column.

  • Inappropriate Mobile Phase: The solvent system used may not provide the necessary selectivity to differentiate between the isomers.

  • Co-elution: The isomers may have very similar retention times, leading to a single, broad peak instead of two distinct peaks.

  • Sample Overload: Applying too much sample to the column can lead to band broadening and decreased resolution.

Q2: What type of chromatography is best suited for separating cis and trans this compound?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effective for separating these isomers. The choice often depends on the scale of the separation and the available equipment.

  • Gas Chromatography (GC): Due to the volatility of this compound, GC is a powerful analytical tool for separation. The choice of the capillary column is critical.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for both analytical and preparative scale separations. Normal phase chromatography is often a good starting point for diastereomer separation.

Q3: How do I select the right column for GC or HPLC separation?

Column selection is a critical, and often empirical, process. Based on separations of similar diastereomeric alcohols, here are some recommendations:

  • For GC: A non-polar or medium-polarity column is a good starting point. Columns like a standard HP-5 (or equivalent) can separate diastereomers. For more challenging separations, a chiral column, such as one based on beta-cyclodextrin, may provide the necessary selectivity.

  • For HPLC: Normal phase columns are often successful. A silica or cyano-bonded phase can be effective. If these do not provide adequate separation, a pentafluorophenyl (PFP) phase can offer different selectivity. Chiral columns can also be used to separate diastereomers.

Q4: My peaks are still overlapping. What are some troubleshooting steps I can take?

If you are experiencing co-elution or poor resolution, consider the following:

  • Optimize the Mobile Phase (HPLC): Systematically vary the solvent ratio in your mobile phase. For normal phase, you can try different combinations of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate, diethyl ether, or isopropanol). Sometimes, adding a small amount of a third solvent can improve selectivity.

  • Adjust the Temperature Program (GC): Modify the temperature ramp rate. A slower ramp rate can often improve the resolution of closely eluting peaks.

  • Derivatization: Converting the alcohol group to an ester or an ether can alter the polarity and conformational flexibility of the isomers, potentially making them easier to separate.

  • Try a Different Column: If optimization of the mobile phase or temperature program fails, the issue is likely the column's selectivity for your isomers. Refer to the column selection guide (Q3).

  • Gradient Elution (HPLC): Instead of an isocratic mobile phase (constant solvent composition), a gradient elution (where the solvent composition changes over time) can help to separate closely eluting compounds.

Experimental Protocols

The following are general starting-point protocols for the separation of cis and trans this compound isomers. These should be considered as templates and will likely require optimization for your specific mixture and instrumentation.

Protocol 1: Gas Chromatography (GC) Method Development

  • Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column Selection:

    • Initial Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Alternative Column: Beta-cyclodextrin-based chiral column for difficult separations.

  • Inlet Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed for concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program (Starting Point):

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector Conditions:

    • Temperature: 280 °C

  • Optimization:

    • If peaks are unresolved, decrease the ramp rate (e.g., to 2-3 °C/min).

    • Adjust the initial temperature and hold time to improve the separation of early-eluting peaks.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development

  • Instrument: HPLC system with a UV detector (if the isomers have a chromophore) or a Refractive Index (RI) detector.

  • Column Selection:

    • Initial Column: Normal Phase Silica, 250 mm x 4.6 mm ID, 5 µm particle size.

    • Alternative Columns: Cyano (CN) or Pentafluorophenyl (PFP) phase.

  • Mobile Phase (Starting Point):

    • Solvent A: Hexane or Heptane

    • Solvent B: Ethyl Acetate or Isopropanol

    • Initial Composition: 95:5 (A:B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection:

    • UV: Set to a wavelength where the vinyl group might absorb (e.g., ~210 nm), if sensitivity allows.

    • RI: Use if UV detection is not feasible.

  • Injection Volume: 10 µL.

  • Optimization:

    • Adjust the ratio of Solvent A to Solvent B. Increase the percentage of Solvent B to decrease retention time; decrease it to increase retention time and potentially improve resolution.

    • Try different polar modifiers (Solvent B), such as switching from ethyl acetate to isopropanol, which can alter selectivity.

    • Consider using a gradient elution if isocratic elution fails to resolve the isomers.

Data Summary

Compound TypeChromatographic ModeStationary Phase (Column)Mobile Phase / Carrier GasReference
Substituted CyclobutanesGas ChromatographyHP-5HeliumGeneral Knowledge
Pyrethroids (with cyclopropane rings)Gas ChromatographyHP-5, beta-cyclodextrinHelium[1]
2-butene-1,4-diolHPLC (Chiral)(S,S)-Whelk-O 1, ChiraSpherHexane-ethanol[2]
Diastereomeric DiolsHPLC (Normal Phase)Silica GelHexane/Ethyl Acetate[3]
Diastereomeric AmidesHPLC (Normal Phase)Silica GelNot specified[4]

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization A Prepare Mixture of cis/trans this compound B Analyze by TLC or Scouting GC/HPLC Run A->B C Assess Initial Separation B->C D Select Chromatographic Mode (GC or HPLC) C->D E Choose Initial Column and Conditions D->E F Perform Separation E->F G Evaluate Resolution F->G H Adjust Mobile Phase/ Temperature Program G->H Poor Resolution K Successful Separation G->K Good Resolution H->F I Try Alternative Column H->I No Improvement I->E J Consider Derivatization I->J Still Poor Separation J->A

Caption: Workflow for developing a separation method for this compound isomers.

Troubleshooting_Logic cluster_0 Problem cluster_1 Primary Adjustments cluster_2 Secondary Adjustments cluster_3 Outcome A Poor Isomer Separation (Overlapping Peaks) B Optimize Mobile Phase (HPLC) A->B If using HPLC C Optimize Temperature Program (GC) A->C If using GC D Change Column (Different Stationary Phase) B->D If no improvement F Improved Resolution B->F C->D If no improvement C->F E Derivatize Sample D->E If still no improvement D->F E->F

Caption: Troubleshooting logic for improving the separation of cis/trans isomers.

References

Technical Support Center: Purification of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-vinylcyclobutanol. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Distillation

Possible Cause Solution
Inadequate Separation of Isomers: this compound may exist as a mixture of cis and trans isomers with close boiling points, making separation by simple distillation difficult.Employ fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) to enhance separation. Operating under reduced pressure will lower the boiling point and can improve resolution between isomers.
Thermal Decomposition: As a vinyl alcohol derivative, this compound can be susceptible to thermal degradation, leading to the formation of impurities such as aldehydes and ketones.[1][2][3]Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Ensure the heating mantle temperature is only slightly higher than the boiling point of the desired fraction.
Co-distillation with Impurities: Solvents from the reaction mixture or side-products with similar volatilities can co-distill with the product.Ensure the crude product is thoroughly dried and free of low-boiling solvents before distillation. An initial simple distillation can be performed to remove highly volatile impurities before a final fractional distillation.

Issue 2: Poor Separation or Product Loss During Column Chromatography

Possible Cause Solution
Inappropriate Solvent System: The polarity of the eluent may be too high, causing the compound to elute too quickly with poor separation, or too low, resulting in broad peaks and slow elution.Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for non-polar compounds like this compound is a mixture of hexanes and ethyl acetate.[4][5] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[4]
Column Overloading: Applying too much crude material to the column can lead to broad bands and incomplete separation.As a general rule, the amount of silica gel should be 30 to 100 times the weight of the crude mixture, depending on the difficulty of the separation.
Compound Instability on Silica Gel: Silica gel is slightly acidic and can potentially cause degradation or isomerization of acid-sensitive compounds.For compounds sensitive to acid, neutral alumina can be used as the stationary phase. Alternatively, the silica gel can be neutralized by adding a small amount of a basic solvent like triethylamine (0.1-1%) to the eluent.[4]
Improper Column Packing: Channels or cracks in the silica gel bed will lead to poor separation.Pack the column carefully as a slurry to ensure a uniform bed. Applying gentle air pressure can help create a more compact and even column.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can arise from the synthetic route used. For example, if prepared via a Grignard reaction, unreacted starting materials, and side-products from the workup may be present. Isomers (cis/trans) of this compound are also common. Additionally, due to its vinyl alcohol moiety, it may be prone to oxidation or rearrangement, leading to the formation of aldehydes, ketones, or isomeric compounds like 2-ethylidenecyclobutanol.

Q2: How can I monitor the purity of this compound during purification?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity and identifying volatile impurities. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can be used to determine the isomeric ratio and identify structural impurities.[6][7][8][9][10] Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of column chromatography.

Q3: Is this compound prone to polymerization?

A3: Vinyl-containing compounds can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. While specific data for this compound is limited, it is good practice to handle it with care. If polymerization is a concern during distillation, consider adding a radical inhibitor like hydroquinone or BHT (butylated hydroxytoluene).

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is generally suitable for solid compounds.[11][12] Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, if you are working with a solid derivative of this compound, recrystallization could be a viable purification technique. The choice of solvent would need to be determined experimentally, often by testing the solubility of the compound in various solvents at different temperatures.

Quantitative Data Summary

Currently, there is limited published quantitative data directly comparing the purification outcomes for this compound using different techniques. The optimal method will depend on the specific impurities present in the crude mixture. However, a general comparison of the expected outcomes is provided below.

Purification Technique Expected Purity Typical Yield Key Advantages Key Disadvantages
Fractional Distillation >98% (isomer separation dependent)60-80%Good for large quantities, effective for removing non-volatile impurities.Can cause thermal degradation, may not separate isomers with very close boiling points.
Flash Column Chromatography >99%50-90%High resolution for separating isomers and closely related impurities.Can be time-consuming, requires significant solvent, potential for compound degradation on stationary phase.

Experimental Protocols

1. Fractional Distillation under Reduced Pressure

This protocol is a general guideline and may require optimization based on the specific properties of the crude mixture.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Evacuation: Slowly and carefully reduce the pressure in the system to the desired level.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point for this compound at the given pressure. Monitor the head temperature closely; a stable temperature indicates a pure fraction.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

2. Flash Column Chromatography

This is a standard protocol for the purification of organic compounds.

  • Solvent System Selection: Determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) by running TLC plates to achieve an Rf value of 0.2-0.3 for this compound.[4]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent in which it is highly soluble.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[4]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a pump or an inert gas source to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Process Workflow

Purification_Workflow start Crude this compound assess_purity Assess Purity and Impurity Profile (GC-MS, NMR) start->assess_purity decision High boiling impurities or large scale? assess_purity->decision distillation Fractional Distillation (under vacuum) decision->distillation Yes chromatography Flash Column Chromatography decision->chromatography No (isomers, polar impurities) analyze_distillate Analyze Fractions (GC-MS, NMR) distillation->analyze_distillate analyze_fractions Analyze Fractions (TLC, GC-MS, NMR) chromatography->analyze_fractions final_product Pure this compound analyze_distillate->final_product Purity > 98% troubleshoot_dist Troubleshoot Distillation analyze_distillate->troubleshoot_dist Purity < 98% combine_pure Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine_pure troubleshoot_chrom Troubleshoot Chromatography analyze_fractions->troubleshoot_chrom Poor Separation combine_pure->final_product Purity > 99% troubleshoot_dist->distillation troubleshoot_chrom->chromatography

References

identification of byproducts in 3-vinylcyclobutanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Vinylcyclobutanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key steps?

A1: The most prevalent method for synthesizing this compound involves a two-step process:

  • [2+2] Photocycloaddition: This step involves the photochemical reaction of 1,3-butadiene with acrolein to form 2-formyl-3-vinylcyclobutane. This reaction is typically carried out using a UV light source.

  • Reduction: The aldehyde functional group in 2-formyl-3-vinylcyclobutane is then reduced to a primary alcohol, yielding the desired this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄).

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The main byproducts in this synthesis arise from competing reactions and side reactions of the starting materials. The most significant byproduct is the [4+2] cycloaddition (Diels-Alder) product of 1,3-butadiene and acrolein. Other potential impurities include products from the photolysis of 1,3-butadiene.

Q3: How can I identify the major byproduct, 3-cyclohexenecarboxaldehyde?

A3: The Diels-Alder adduct, 3-cyclohexenecarboxaldehyde, can be identified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and spectroscopic methods (NMR, IR). The NIST WebBook provides reference mass spectrometry data for 3-cyclohexene-1-carboxaldehyde which can be used for comparison.

Q4: What are some of the other potential minor byproducts?

A4: Photolysis of 1,3-butadiene can lead to the formation of other byproducts, including cyclobutene, bicyclo[1.1.0]butane, various dimers, and polymers. The presence and quantity of these byproducts will depend on the specific reaction conditions, such as the wavelength of light used, reaction time, and concentration of reactants.

Troubleshooting Guides

Problem 1: Low yield of the desired 2-formyl-3-vinylcyclobutane in the photocycloaddition step.

  • Possible Cause 1: Competing Diels-Alder Reaction. The [4+2] cycloaddition of 1,3-butadiene and acrolein to form 3-cyclohexenecarboxaldehyde is a major competing thermal reaction.

    • Troubleshooting Tip: Optimize the reaction temperature. Photochemical [2+2] cycloadditions are often favored at lower temperatures, while the Diels-Alder reaction is thermally favorable. Running the reaction at or below room temperature may help to minimize the formation of the Diels-Alder adduct.

  • Possible Cause 2: Polymerization of Starting Materials. Both 1,3-butadiene and acrolein can polymerize under photochemical conditions.

    • Troubleshooting Tip: Use fresh, distilled starting materials. Consider adding a radical inhibitor to the reaction mixture to suppress polymerization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.

  • Possible Cause 3: Inefficient Photochemical Reaction. The quantum yield of the desired [2+2] cycloaddition may be low.

    • Troubleshooting Tip: Ensure the appropriate wavelength of UV light is being used for the specific reaction. The choice of solvent can also influence the reaction efficiency; experiment with different solvents to find the optimal medium.

Problem 2: Difficulty in separating this compound from the byproducts.

  • Possible Cause: Similar Physical Properties. The desired product and the major byproduct, the reduced form of 3-cyclohexenecarboxaldehyde (3-cyclohexenylmethanol), may have similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.

    • Troubleshooting Tip: Utilize high-performance liquid chromatography (HPLC) or preparative gas chromatography (prep-GC) for more efficient separation. Alternatively, derivatization of the alcohol products to esters or ethers can alter their physical properties and facilitate separation.

Problem 3: Incomplete reduction of 2-formyl-3-vinylcyclobutane.

  • Possible Cause: Insufficient Reducing Agent or Reaction Time. The reduction may not have gone to completion.

    • Troubleshooting Tip: Increase the molar excess of the reducing agent (e.g., sodium borohydride). Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure the starting aldehyde is fully consumed before quenching the reaction.

Problem 4: Formation of unexpected byproducts during the reduction step.

  • Possible Cause: Side Reactions of the Reducing Agent. While sodium borohydride is a relatively mild reducing agent, it can sometimes lead to side reactions, especially if the reaction conditions are not carefully controlled.

    • Troubleshooting Tip: Perform the reduction at a low temperature (e.g., 0 °C) to improve selectivity. Ensure the pH of the reaction mixture is controlled, as acidity can affect the stability of the borohydride reagent and the product.

Quantitative Data

Product NameStructureFormation PathwayMolar Mass ( g/mol )
This compound C₆H₁₀ODesired Product 98.14
3-CyclohexenylmethanolC₇H₁₂OReduction of Diels-Alder Adduct112.17
2-Formyl-3-vinylcyclobutaneC₇H₁₀O[2+2] Cycloaddition110.15
3-CyclohexenecarboxaldehydeC₇H₁₀O[4+2] Cycloaddition (Diels-Alder)110.15
CyclobuteneC₄H₆Photolysis of 1,3-butadiene54.09
Bicyclo[1.1.0]butaneC₄H₆Photolysis of 1,3-butadiene54.09
Butadiene Dimers/Polymers(C₄H₆)nPhotolysis/PolymerizationVariable

Experimental Protocols

1. General Protocol for [2+2] Photocycloaddition of 1,3-Butadiene and Acrolein:

  • Reaction Setup: A solution of freshly distilled acrolein and an excess of 1,3-butadiene in a suitable solvent (e.g., hexane, cyclohexane) is placed in a quartz reaction vessel. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Irradiation: The reaction vessel is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature (e.g., 0-10 °C) using a cooling bath.

  • Monitoring: The progress of the reaction is monitored by GC-MS or TLC to determine the consumption of the starting materials and the formation of the cycloadducts.

  • Work-up: After the reaction is complete, the solvent and excess 1,3-butadiene are removed under reduced pressure. The resulting crude product is a mixture of 2-formyl-3-vinylcyclobutane and 3-cyclohexenecarboxaldehyde.

2. General Protocol for the Reduction of 2-Formyl-3-vinylcyclobutane:

  • Reaction Setup: The crude mixture of aldehydes from the photocycloaddition step is dissolved in a suitable solvent (e.g., methanol, ethanol). The solution is cooled in an ice bath to 0 °C.

  • Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the cooled solution with stirring.

  • Monitoring: The reaction is monitored by TLC or GC-MS to follow the disappearance of the aldehyde starting material.

  • Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of a weak acid (e.g., dilute HCl or acetic acid) until the effervescence ceases. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude product mixture containing this compound and 3-cyclohexenylmethanol.

  • Purification: The final product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Reaction_Pathway 1,3-Butadiene + Acrolein 1,3-Butadiene + Acrolein 2-Formyl-3-vinylcyclobutane ([2+2] Adduct) 2-Formyl-3-vinylcyclobutane ([2+2] Adduct) 1,3-Butadiene + Acrolein->2-Formyl-3-vinylcyclobutane ([2+2] Adduct) UV Light [2+2] Photocycloaddition 3-Cyclohexenecarboxaldehyde ([4+2] Adduct) 3-Cyclohexenecarboxaldehyde ([4+2] Adduct) 1,3-Butadiene + Acrolein->3-Cyclohexenecarboxaldehyde ([4+2] Adduct) Heat [4+2] Diels-Alder This compound This compound 2-Formyl-3-vinylcyclobutane ([2+2] Adduct)->this compound Reduction (e.g., NaBH4)

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting Start Synthesis Start Synthesis Analyze Product Mixture Analyze Product Mixture Start Synthesis->Analyze Product Mixture Desired Product Purity? Desired Product Purity? Analyze Product Mixture->Desired Product Purity? End End Desired Product Purity?->End Yes Identify Byproducts Identify Byproducts Desired Product Purity?->Identify Byproducts No Optimize Photocycloaddition Optimize Photocycloaddition Identify Byproducts->Optimize Photocycloaddition High [4+2] Adduct Optimize Reduction Optimize Reduction Identify Byproducts->Optimize Reduction Incomplete Reduction Improve Purification Improve Purification Identify Byproducts->Improve Purification Co-eluting Impurities Optimize Photocycloaddition->Start Synthesis Optimize Reduction->Start Synthesis Improve Purification->Start Synthesis

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 3-vinylcyclobutanol. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Users may encounter several issues during the storage and handling of this compound. This guide provides potential causes and recommended solutions for common problems.

Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, precipitation) - Exposure to light, air (oxidation), or contaminants.- Temperature fluctuations.- Store in an amber vial to protect from light.- Ensure the container is tightly sealed under an inert atmosphere (e.g., argon or nitrogen).- Store at a consistent, cool temperature.
Decreased purity or presence of unexpected peaks in analysis (e.g., GC-MS, NMR) - Degradation due to improper storage.- Contamination from incompatible materials.- Review storage conditions; ensure they align with recommended guidelines.- Verify the compatibility of storage containers and handling equipment.- Re-purify the compound if necessary and store it appropriately.
Inconsistent experimental results - Use of a degraded or impure starting material.- Check the purity of the this compound before use.- Use a fresh, properly stored sample for sensitive reactions.
Evidence of polymerization (e.g., increased viscosity, formation of solids) - Exposure to heat, light, or radical initiators.- Presence of acidic or basic impurities.- Store at low temperatures (refrigeration recommended).- Protect from light.- Ensure the compound is free from acidic or basic contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is typically refrigerated (2-8 °C). The container should be tightly sealed, and for optimal stability, the headspace should be flushed with an inert gas like argon or nitrogen to prevent oxidation.

Q2: What are the potential degradation pathways for this compound?

A2: While specific data on this compound is limited, related vinylcyclobutane derivatives are known to undergo several types of reactions that indicate potential degradation pathways. These include:

  • Ring-opening and rearrangement: Cyclobutane rings are strained and can open under certain conditions, such as in the presence of acids or upon heating.[2][3] Vinylcyclobutanols can rearrange to form other cyclic structures like cyclopentanones or cyclohexanones.[3][4]

  • Polymerization: The vinyl group can undergo polymerization, especially when exposed to heat, light, or radical initiators.[5][6][7]

  • Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, particularly if exposed to air and/or certain contaminants.[8]

Q3: How can I check the purity of my this compound sample?

A3: The purity of this compound can be assessed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and detect any structural isomers or degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups and detect signs of oxidation (e.g., the appearance of a carbonyl peak).

Q4: What materials should be avoided for storing and handling this compound?

A4: To prevent contamination and degradation, avoid using containers and equipment made of materials that can leach impurities or react with alcohols. Use high-quality, inert materials such as borosilicate glass or polytetrafluoroethylene (PTFE). Ensure all equipment is clean and dry before use.

Experimental Protocols

Protocol for a Basic Stability Study

This protocol outlines a general procedure for assessing the stability of this compound under different conditions.

  • Sample Preparation: Aliquot pure this compound into several small, amber glass vials.

  • Condition Setup:

    • Control: Store one set of vials at the recommended storage condition (-20°C or 2-8°C, under inert gas).

    • Elevated Temperature: Store another set at an elevated temperature (e.g., 40°C).

    • Light Exposure: Store a set of vials in a transparent container exposed to ambient light at room temperature.

    • Air Exposure: Store a set of vials with the cap loosened to allow for air exposure.

  • Time Points: Designate several time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analysis: At each time point, analyze a vial from each condition using GC-MS and ¹H NMR to assess purity and identify any degradation products.

  • Data Comparison: Compare the results from the stressed conditions to the control to determine the rate and nature of degradation.

Visualizations

StabilityFactors substance This compound (Stable) degraded Degraded Product (e.g., Polymer, Rearranged Isomer) substance->degraded Degradation Pathways temp Heat temp->degraded light Light light->degraded air Air (Oxygen) air->degraded contaminants Contaminants (Acid/Base) contaminants->degraded

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Managing the Thermolability of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the thermolability of 3-vinylcyclobutanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for this compound?

A1: The primary thermal degradation pathway for this compound is a[1][1]-sigmatropic rearrangement, commonly known as the vinylcyclobutane rearrangement. This process involves the cleavage of the cyclobutane ring and the formation of a more stable cyclohexene derivative. This rearrangement is thermally induced and proceeds through a diradical intermediate.[2][3]

Q2: At what temperature does this compound begin to decompose?

Q3: How should I properly store this compound?

A3: To ensure the stability of this compound, it should be stored in a cool, dark, and inert environment. The following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature-20°C or lowerMinimizes thermal energy available for rearrangement.
AtmosphereInert gas (Argon or Nitrogen)Prevents oxidation of the alcohol and vinyl groups.
ContainerAmber glass vial with a tightly sealed capProtects from light, which can catalyze degradation, and prevents exposure to air and moisture.
PurityFree from acidic or basic impuritiesTraces of acids or bases can catalyze decomposition pathways.

Q4: What are the best practices for handling this compound during an experiment?

A4: Due to its thermolability, all manipulations of this compound should be performed with care to avoid localized heating. Key handling procedures include:

  • Thawing: If stored frozen, thaw the vial slowly in an ice bath.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture.

  • Temperature Control: Keep the reaction vessel cooled in an ice bath or cryo-cooler during reagent addition and throughout the reaction, unless the protocol specifies otherwise.

  • Solvent Choice: Use pre-chilled solvents.

  • Concentration: Avoid concentrating solutions of this compound at elevated temperatures. If concentration is necessary, use a rotary evaporator at low temperature and reduced pressure.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield of desired product in a reaction involving this compound. Thermal decomposition of the starting material.1. Repeat the reaction at a lower temperature. 2. Minimize the reaction time. 3. Ensure all solvents and reagents are pre-chilled. 4. Purify this compound immediately before use to remove any degradation products.
Presence of unexpected peaks in NMR or GC-MS analysis of the product mixture. Isomerization or rearrangement of this compound. The most likely byproduct is a cyclohexene derivative.1. Analyze the starting material for purity before the reaction. 2. Compare the unexpected peaks with the spectral data of potential rearrangement products. 3. Optimize purification methods (e.g., low-temperature chromatography) to separate the desired product from isomers.
Difficulty in purifying this compound. Decomposition during purification (e.g., on a chromatography column at room temperature).1. Use flash chromatography at low temperatures (e.g., in a cold room). 2. Consider distillation under high vacuum and at a low temperature.[4] 3. If the compound is still unstable, consider converting it to a more stable derivative (e.g., a silyl ether) before purification.[1][5][6][7]

Experimental Protocols

Protocol 1: Low-Temperature Flash Column Chromatography for Purification of this compound

  • Preparation:

    • Pack a chromatography column with silica gel in a cold room or using a jacketed column with a circulating coolant at 0-4°C.

    • Pre-chill the chosen eluent system to 0-4°C.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the pre-chilled eluent.

    • Quickly load the sample onto the top of the column.

  • Elution:

    • Elute the column with the pre-chilled solvent, maintaining a steady flow rate.

    • Collect fractions in tubes pre-chilled in an ice bath.

  • Analysis:

    • Analyze the fractions by thin-layer chromatography (TLC) or GC-MS to identify those containing the pure product.

  • Concentration:

    • Combine the pure fractions and concentrate the solvent using a rotary evaporator with the water bath at or below room temperature and under high vacuum.

Visualizations

Thermolability_Management_Workflow cluster_storage Storage cluster_handling Handling cluster_purification Purification cluster_analysis Analysis storage Store at <= -20°C under inert gas thaw Thaw on ice storage->thaw Experiment Start inert_atm Handle under inert atmosphere thaw->inert_atm low_temp_rxn Low temperature reaction inert_atm->low_temp_rxn low_temp_chrom Low-temperature chromatography low_temp_rxn->low_temp_chrom Workup vac_dist High vacuum distillation low_temp_rxn->vac_dist Workup gcms GC-MS low_temp_chrom->gcms vac_dist->gcms nmr NMR

Caption: Experimental workflow for managing this compound.

Degradation_Pathway This compound Diradical_Intermediate [Intermediate] This compound->Diradical_Intermediate Heat (Δ) Cyclohexene_Derivative [Rearrangement Product] Diradical_Intermediate->Cyclohexene_Derivative Rearrangement

Caption: Thermal rearrangement of this compound.

References

Technical Support Center: Optimization of Catalyst Loading for 3-Vinylcyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the optimization of catalyst loading for reactions involving 3-vinylcyclobutanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for this compound rearrangements?

A1: The most common catalysts are transition metal complexes, particularly those based on palladium (Pd) and rhodium (Rh). These catalysts are effective in promoting the ring expansion, cycloaddition, and rearrangement reactions of vinylcyclobutane systems.

Q2: How does catalyst loading affect the outcome of the reaction?

A2: Catalyst loading is a critical parameter that can significantly influence reaction rate, yield, and selectivity.

  • Too low a loading may result in a sluggish or incomplete reaction.

  • Too high a loading can lead to unwanted side reactions, catalyst decomposition, or increased cost without a proportional increase in yield. Optimization is key to achieving the desired outcome efficiently.

Q3: What are typical catalyst loading ranges for these reactions?

A3: Catalyst loading can vary widely depending on the specific catalyst, substrate, and reaction conditions. However, typical ranges are often between 1-10 mol%. For highly active catalysts, loadings can be as low as 0.5 mol% or even lower.

Q4: What should I do if my reaction is not proceeding to completion?

A4: If your reaction is stalled, consider the following troubleshooting steps:

  • Increase catalyst loading: A modest increase (e.g., from 2 mol% to 5 mol%) can sometimes be sufficient to drive the reaction to completion.

  • Check catalyst activity: Ensure your catalyst has not degraded. Use a freshly opened bottle or a previously validated batch.

  • Increase temperature: Many rearrangements are accelerated at higher temperatures.

  • Check solvent purity: Impurities in the solvent can poison the catalyst. Ensure you are using dry, degassed solvent.

Q5: I am observing the formation of multiple products. How can I improve the selectivity?

A5: Poor selectivity can be due to a number of factors. To improve it:

  • Optimize catalyst loading: Sometimes, a lower catalyst loading can favor the desired reaction pathway.

  • Screen different ligands: For palladium and rhodium catalysts, the choice of ligand can have a profound impact on selectivity.

  • Adjust the temperature: Running the reaction at a lower temperature may favor one kinetic pathway over another.

  • Consider a co-catalyst: In some cases, the addition of a co-catalyst, such as a Lewis acid, can enhance the selectivity of the desired transformation.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient catalyst loading.2. Inactive or decomposed catalyst.3. Reaction temperature is too low.4. Presence of catalyst poisons (e.g., water, oxygen, impurities in reagents or solvent).1. Incrementally increase the catalyst loading (e.g., in 2 mol% steps).2. Use a fresh batch of catalyst and ensure proper storage.3. Increase the reaction temperature in 10 °C increments.4. Use rigorously dried and degassed solvents and reagents. Purify starting materials if necessary.
Low Yield of Desired Product 1. Suboptimal catalyst loading.2. Formation of side products.3. Product degradation under reaction conditions.1. Perform a systematic optimization of the catalyst loading (see data table below).2. Analyze the crude reaction mixture to identify side products and adjust reaction conditions (e.g., temperature, solvent, ligand) to minimize their formation.3. Monitor the reaction progress over time to determine the point of maximum yield before significant degradation occurs.
Poor Diastereoselectivity or Regioselectivity 1. Catalyst loading is too high, leading to background uncatalyzed reactions or catalyst aggregation.2. Incorrect ligand choice for the catalyst.3. Reaction temperature is not optimal for selectivity.1. Decrease the catalyst loading.2. Screen a variety of ligands with different steric and electronic properties.3. Vary the reaction temperature. Lower temperatures often lead to higher selectivity.
Reaction is not Reproducible 1. Inconsistent quality of catalyst, reagents, or solvents.2. Variations in reaction setup and atmosphere.3. Small variations in catalyst loading having a large effect.1. Use reagents and solvents from the same batch for a series of experiments.2. Ensure a consistently inert atmosphere (e.g., using a glovebox or proper Schlenk techniques).3. Prepare a stock solution of the catalyst to ensure accurate and consistent loading for multiple reactions.

Data Presentation

The following table summarizes the optimization of catalyst loading for a representative (3+2) cycloaddition of a vinylcyclopropane with an imine, catalyzed by a palladium complex in conjunction with a phosphoric acid co-catalyst. This data illustrates the impact of catalyst and co-catalyst loading on reaction yield and diastereoselectivity.[1]

EntryPd(PPh₃)₄ (mol%)(R)-H₈-BINOL-PA (mol%)Yield (%)dr (trans:cis)
151085>20:1
22.51070>20:1
3101082>20:1
4557515:1
551588>20:1
610 5 80 >20:1

Data adapted from a study on vinylcyclopropanes, which are structurally and reactive analogs of 3-vinylcyclobutanols.[1] The optimized conditions from this screening are highlighted in bold .

Experimental Protocols

Representative Protocol for the Palladium-Catalyzed (3+2) Cycloaddition of a Vinylcyclopropane with an Imine [1]

To a flame-dried Schlenk tube under an argon atmosphere, the vinylcyclopropane (0.1 mmol, 1.0 equiv), the imine (0.12 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.01 mmol, 10 mol%), and the phosphoric acid co-catalyst (0.005 mmol, 5 mol%) are added. The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene, 1.0 mL) is then added via syringe. The reaction mixture is stirred at the desired temperature (e.g., room temperature or 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine product.

Visualizations

experimental_workflow reagents Weigh Reagents: - Vinylcyclobutanol - Coupling Partner - Catalyst - Ligand/Co-catalyst setup Assemble Reaction: - Flame-dried glassware - Inert atmosphere (Ar/N2) reagents->setup solvent Add Anhydrous Solvent setup->solvent reaction Stir at Desired Temperature solvent->reaction monitoring Monitor Progress (TLC/GC/LCMS) reaction->monitoring workup Quench and Work-up monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for catalyzed this compound reactions.

troubleshooting_logic start Reaction Issue? low_conversion Low Conversion start->low_conversion low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity check_catalyst Increase Catalyst Loading Check Catalyst Activity low_conversion->check_catalyst optimize_temp Adjust Temperature low_conversion->optimize_temp check_purity Check Reagent/Solvent Purity low_conversion->check_purity low_yield->poor_selectivity low_yield->check_catalyst monitor_time Optimize Reaction Time low_yield->monitor_time poor_selectivity->check_catalyst Decrease Loading poor_selectivity->optimize_temp screen_ligands Screen Ligands/Co-catalysts poor_selectivity->screen_ligands

Caption: A decision tree for troubleshooting common issues in catalyst optimization.

References

Technical Support Center: Stereoselective Synthesis of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 3-vinylcyclobutanol and related substituted cyclobutanol derivatives. The focus is on understanding and controlling stereoselectivity, with a particular emphasis on the role of the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound and its derivatives is typically achieved through several key strategies. One of the most prominent methods is the [2+2] photocycloaddition, such as the Paternò-Büchi reaction, which involves the light-induced reaction of a carbonyl compound with an alkene. Another approach is the formal [3+1] cycloaddition, which can be used to create substituted cyclobutanols. Additionally, the reduction of 3-vinylcyclobutanone can yield this compound, where the choice of reducing agent and solvent can influence the stereochemical outcome.

Q2: How does the choice of solvent impact the stereoselectivity of the reaction?

A2: The solvent plays a critical role in determining the stereoselectivity of this compound synthesis. It can influence the reaction pathway, the stability of intermediates, and the transition state energies. For instance, in cycloaddition reactions, solvent polarity can affect whether the reaction proceeds through a concerted or a stepwise mechanism. In stepwise mechanisms, which are more common in polar solvents, the conformational flexibility of the intermediates can lead to a mixture of stereoisomers. In some cases, decreasing solvent polarity has been shown to enhance the selectivity for the cis-isomer in the reduction of substituted cyclobutanones.

Q3: Can temperature be used to control the stereoselectivity?

A3: Yes, temperature is a critical parameter for controlling stereoselectivity. Lowering the reaction temperature generally enhances the selectivity for the thermodynamically favored diastereomer. This is because at lower temperatures, the energy difference between the transition states leading to the different stereoisomers has a more pronounced effect on the reaction rates.

Q4: What is the role of a photosensitizer in photochemical [2+2] cycloadditions?

A4: In photochemical reactions like the Paternò-Büchi reaction, a photosensitizer is a molecule that absorbs light and then transfers the energy to one of the reactants, promoting it to an excited state. This is often necessary when the reactants themselves do not efficiently absorb light at the wavelength of the light source. The choice of photosensitizer can influence the reaction efficiency and, in some cases, the stereochemical outcome by favoring a particular excited state (singlet or triplet).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inefficient light absorption by reactants (photochemical reaction).2. Incorrect wavelength of UV light.3. Reaction temperature is too high or too low.4. Inactive catalyst or reagents.1. Add a suitable photosensitizer (e.g., benzophenone, acetone).2. Use a lamp with the appropriate wavelength for the specific reaction.3. Optimize the reaction temperature. Start with literature values and adjust as needed.4. Use fresh or purified reagents and catalysts.
Poor Diastereoselectivity (obtaining a mixture of cis and trans isomers) 1. The solvent may be favoring a non-selective reaction pathway.2. The reaction temperature is too high.3. The steric hindrance of the reactants is not sufficient to favor one stereoisomer.1. Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile). Non-polar solvents often favor higher selectivity.2. Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C.3. If possible, modify the reactants to increase steric bulk, which can favor the formation of a specific diastereomer.
Formation of side products 1. Polymerization of the vinyl group.2. Ene reaction or other competing photochemical reactions.3. Decomposition of the starting materials or product.1. Use a radical inhibitor if polymerization is suspected.2. Adjust the reaction concentration; more dilute conditions can sometimes disfavor intermolecular side reactions.3. Protect sensitive functional groups on the starting materials. Ensure the product is stable under the reaction and workup conditions.
Inconsistent results between batches 1. Traces of water or other impurities in the solvent or reagents.2. Variations in the intensity of the light source over time.3. Inconsistent reaction temperature.1. Use freshly distilled and dry solvents. Ensure all reagents are of high purity.2. Calibrate or replace the light source if necessary. Ensure the reaction vessel is consistently placed relative to the light source.3. Use a reliable cryostat or cooling bath to maintain a constant temperature.

Solvent Effects on Diastereoselectivity: A Comparative Overview

The following table summarizes data from the synthesis of substituted cyclobutanol and cyclobutane derivatives, illustrating the impact of solvent choice on the diastereomeric ratio (d.r.). While not specific to this compound, these examples provide valuable insights into how solvents can influence stereoselectivity in related systems.

Reaction Type Substrates Solvent Diastereomeric Ratio (d.r.) Reference
Formal [3+1] Cycloaddition1,1-diborylmethane and epibromohydrinToluene3:1[1][2][3][4][5]
Formal [3+1] Cycloaddition1,1-diborylmethane and epibromohydrinTHFLower yield and selectivity than toluene[1][2][3][4][5]
Tandem Olefin Migration and [2+2] CycloadditionDihydroisoquinolone derivativeCH3CNGood[6][7]
Tandem Olefin Migration and [2+2] CycloadditionDihydroisoquinolone derivativeTHFGood[6][7]
Tandem Olefin Migration and [2+2] CycloadditionDihydroisoquinolone derivativeDMFGood[6][7]
Tandem Olefin Migration and [2+2] CycloadditionDihydroisoquinolone derivativeHFIPMost efficient[6][7]

Experimental Protocols

Representative Protocol: Photochemical [2+2] Cycloaddition for the Synthesis of a 3-Substituted Cyclobutanol

This protocol is a generalized procedure for the synthesis of a 3-substituted cyclobutanol via a photochemical [2+2] cycloaddition (Paternò-Büchi reaction). Note: This is a representative protocol and may require optimization for the specific synthesis of this compound.

Materials:

  • A suitable carbonyl compound (e.g., an α,β-unsaturated ketone or aldehyde)

  • An alkene (e.g., a vinyl ether or a simple alkene)

  • Anhydrous solvent (e.g., acetonitrile, benzene, or acetone)

  • Photosensitizer (if necessary, e.g., benzophenone)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a quartz reaction vessel, dissolve the carbonyl compound and the alkene in the chosen anhydrous solvent under an inert atmosphere. The concentration of the reactants should be optimized, but a starting point of 0.1 M is common.

  • If a photosensitizer is required, add it to the reaction mixture.

  • Place the reaction vessel in the photoreactor and cool the mixture to the desired temperature (e.g., 0 °C) using the cooling system.

  • Irradiate the reaction mixture with the UV lamp while maintaining a constant temperature and stirring. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (or has reached optimal conversion), stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired 3-substituted cyclobutanol.

  • Characterize the product and determine the diastereomeric ratio using NMR spectroscopy (e.g., 1H NMR) and/or GC-MS.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Reactants (Carbonyl + Alkene) in Anhydrous Solvent B Add Photosensitizer (if required) A->B C Irradiate with UV Light in Photoreactor at Controlled Temperature B->C D Monitor Reaction Progress (TLC, GC-MS) C->D E Solvent Evaporation D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G H Determine Diastereomeric Ratio G->H

Caption: Experimental workflow for the photochemical synthesis of this compound.

References

Troubleshooting Guide for 3-Vinylcyclobutanol Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 3-vinylcyclobutanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Detailed experimental data and established protocols specifically for the polymerization of this compound are limited in publicly available scientific literature. Therefore, this guide is based on general principles of cationic and ring-opening metathesis polymerization (ROMP) of analogous vinyl-substituted cycloalkanes and vinyl ethers. Researchers should consider this guidance as a starting point and may need to optimize conditions for their specific system.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: Based on its chemical structure, this compound can theoretically be polymerized via two main routes:

  • Cationic Polymerization: The vinyl group can be targeted by cationic initiators.

  • Ring-Opening Metathesis Polymerization (ROMP): The cyclobutene ring, if present as an isomer or formed in situ, or the vinyl group itself could potentially participate in ROMP, although this is less common for simple vinyl groups. The high ring strain of the cyclobutane ring may also allow for ring-opening under certain catalytic conditions.

Q2: Why is my cationic polymerization of this compound failing or giving low yields?

A2: Cationic polymerizations are notoriously sensitive to impurities, especially water.[1] Trace amounts of water can act as a potent terminating agent for the growing polymer chains, leading to low or no polymer yield.[1] Other nucleophilic impurities can also terminate the reaction.

Q3: How can I improve the success rate of my cationic polymerization?

A3: To improve the outcome of your cationic polymerization, ensure the following:

  • Rigorous Drying of Reagents and Glassware: All solvents, the monomer itself, and the initiator should be thoroughly dried and purified. Glassware should be flame-dried or oven-dried under vacuum immediately before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Use of a Proton Trap: The addition of a non-nucleophilic proton scavenger, such as 2,6-di-tert-butylpyridine (DTBP), can help to remove stray protons that might otherwise terminate the polymerization.

Q4: I am observing a broad molecular weight distribution in my polymer. What could be the cause?

A4: A broad molecular weight distribution (high polydispersity index, PDI) in cationic polymerization can be caused by several factors:

  • Chain Transfer Reactions: Transfer of the active cationic center to monomer, solvent, or another polymer chain is a common cause.

  • Slow Initiation: If the initiation rate is slow compared to the propagation rate, polymer chains will be formed at different times, leading to a broader distribution of chain lengths.

  • Presence of Impurities: Impurities can lead to uncontrolled termination and re-initiation events.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Polymer Formation or Very Low Yield Presence of water or other nucleophilic impurities.Rigorously dry all reagents, solvents, and glassware. Work under a strict inert atmosphere. Consider using a proton trap like 2,6-di-tert-butylpyridine.
Inactive initiator.Verify the activity of your initiator. If using a Lewis acid, ensure the presence of a suitable co-initiator if required.
Broad Molecular Weight Distribution (High PDI) Chain transfer reactions.Optimize the reaction temperature; lower temperatures often reduce chain transfer. Choose a solvent that is less prone to participating in chain transfer.
Slow initiation.Select an initiator that provides a fast and efficient initiation step for your specific monomer.
Inconsistent Results Between Batches Variations in monomer purity.Purify the this compound monomer before each polymerization, for example, by distillation under reduced pressure.
Inconsistent reaction setup and conditions.Standardize your experimental protocol, including reagent addition order, temperature control, and reaction time.
Gel Formation Cross-linking side reactions.This could occur if both the vinyl group and the cyclobutanol moiety react. Consider protecting the hydroxyl group of the cyclobutanol before polymerization. Adjust the monomer concentration or reaction temperature.

Experimental Protocols (General Methodologies)

Note: These are generalized protocols and will require optimization for this compound.

General Procedure for Cationic Polymerization of a Vinyl Monomer
  • Preparation: All glassware is rigorously cleaned and dried in an oven at >120°C overnight and then cooled under a stream of dry nitrogen or argon.

  • Reagent Preparation: The monomer (this compound) and solvent (e.g., dichloromethane or hexane) are purified and dried according to standard laboratory procedures. The initiator (e.g., a Lewis acid like BF₃·OEt₂ or AlCl₃) is handled under an inert atmosphere.

  • Reaction Setup: The reaction vessel is charged with the purified solvent and monomer under an inert atmosphere. If a proton trap is used, it is added at this stage.

  • Initiation: The reaction mixture is cooled to the desired temperature (e.g., -78°C to 0°C). The initiator is then added dropwise via a syringe.

  • Polymerization: The reaction is allowed to proceed for a predetermined time, with stirring, while maintaining the inert atmosphere and temperature.

  • Termination: The polymerization is quenched by the addition of a terminating agent, such as pre-chilled methanol.

  • Isolation: The polymer is isolated by precipitation into a non-solvent (e.g., methanol or ethanol), followed by filtration and drying under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Polymer Yield

Troubleshooting_Low_Yield Start Low or No Polymer Yield Check_Purity Verify Monomer and Solvent Purity Start->Check_Purity Check_Inertness Ensure Strict Inert Atmosphere Check_Purity->Check_Inertness Purity Confirmed No_Improvement Re-evaluate Monomer Reactivity/ Polymerization Method Check_Purity->No_Improvement Impurity Found & Corrected, Still Low Yield Check_Initiator Confirm Initiator Activity Check_Inertness->Check_Initiator Inertness Confirmed Check_Inertness->No_Improvement Moisture Contamination Found & Corrected, Still Low Yield Implement_Trap Consider a Proton Trap Check_Initiator->Implement_Trap Initiator Active Check_Initiator->No_Improvement Initiator Inactive Optimize_Temp Optimize Reaction Temperature Implement_Trap->Optimize_Temp Success Improved Yield Optimize_Temp->Success Cationic_Initiation Initiator Initiator (e.g., Lewis Acid) Active_Center Carbocationic Active Center Initiator->Active_Center Activates Co_initiator Co-initiator (e.g., H2O) Co_initiator->Active_Center Proton Source Monomer This compound Monomer->Active_Center Reacts with Propagation Propagation Active_Center->Propagation

References

preventing undesired polymerization of 3-vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-Vinylcyclobutanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired polymerization of this compound during storage and experimentation. The information provided is based on established principles of polymer chemistry, as specific literature on the polymerization of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample viscous or solid upon receipt or after storage?

A1: Increased viscosity or solidification is a strong indicator of undesired polymerization. This compound, containing a reactive vinyl group, can polymerize over time, especially when exposed to initiators such as light, heat, or atmospheric oxygen. The strained cyclobutyl ring may also contribute to its reactivity.

Q2: What are the primary causes of undesired polymerization of this compound?

A2: The polymerization of this compound is most likely initiated by free radicals. Common sources of free radicals in a laboratory setting include:

  • Heat: Elevated temperatures can lead to thermal self-initiation.

  • Light: UV radiation can generate radicals.

  • Oxygen: Oxygen can participate in the formation of peroxides, which are known polymerization initiators.

  • Contaminants: Impurities such as metal ions or residual catalysts from synthesis can initiate polymerization.

Q3: How can I prevent the polymerization of this compound during storage?

A3: Proper storage is crucial for maintaining the monomer's integrity. We recommend the following storage conditions:

  • Temperature: Store at low temperatures (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Light: Protect from light by using an amber-colored vial or by storing it in a dark place.

  • Inhibitors: Ensure the monomer contains an appropriate inhibitor. For storage, a phenolic inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) is commonly used.

Q4: What is a polymerization inhibitor and how does it work?

A4: A polymerization inhibitor is a chemical compound that is added to a monomer to prevent its spontaneous polymerization.[1] Inhibitors function by reacting with and deactivating free radicals, which are the initiators of the polymerization chain reaction.[2] This effectively stops the polymerization process before it can begin.[2]

Q5: The this compound I purchased contains an inhibitor. Do I need to remove it before my reaction?

A5: In most cases, yes. The inhibitor is present to ensure stability during transport and storage.[3] However, it will also prevent your desired polymerization or other reactions involving the vinyl group. The inhibitor must be removed immediately prior to use.

Troubleshooting Guide

This guide will help you identify the potential causes of undesired polymerization and provide corrective actions.

Observation Potential Cause Suggested Action
Increased Viscosity or Solidification Polymer formationReview storage conditions (temperature, light, atmosphere). Check for the presence of an inhibitor. If the polymer has already formed, purification by distillation may be necessary, though challenging due to the monomer's reactivity.
Reaction Failure or Low Yield Presence of inhibitor in the reaction mixtureRemove the inhibitor from the monomer immediately before use. See the "Experimental Protocols" section for inhibitor removal procedures.
Inconsistent Reaction Results Incomplete inhibitor removal or premature polymerizationEnsure the inhibitor removal method is effective. Handle the purified monomer quickly and under an inert atmosphere to prevent polymerization before the reaction is initiated.
Discoloration of the Monomer Oxidation or degradationStore the monomer under an inert atmosphere and protect it from light. Discoloration can be a sign of impurity formation, which may affect its reactivity.

Quantitative Data Summary

The following tables provide a summary of common inhibitors used for vinyl monomers and typical reaction conditions that can influence polymerization.

Table 1: Common Free-Radical Inhibitors for Vinyl Monomers

Inhibitor Typical Concentration for Storage (ppm) Mechanism Notes
Hydroquinone (HQ) 100 - 1000Radical ScavengerEffective, but can be challenging to remove.
4-Methoxyphenol (MEHQ) 10 - 200Radical ScavengerCommonly used, generally easier to remove than HQ.[4]
Butylated Hydroxytoluene (BHT) 100 - 500Radical ScavengerOften used in industrial applications.
4-tert-Butylcatechol (TBC) 10 - 100Radical ScavengerHighly effective, but can be sensitive to moisture.
TEMPO 10 - 100Stable Free RadicalVery effective, but can be more expensive.[5]

Table 2: Factors Influencing Undesired Polymerization

Factor Effect on Polymerization Rate Recommended Control Measures
Temperature Increases with increasing temperatureStore at 2-8 °C. Avoid localized heating.
Light Exposure Increases with UV light exposureStore in amber vials or in the dark.
Oxygen Presence Can initiate polymerization via peroxide formationHandle and store under an inert atmosphere (N₂ or Ar).
Metal Contaminants Can act as catalystsUse clean, metal-free glassware and equipment.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (HQ, MEHQ)

This protocol describes a standard method for removing common phenolic inhibitors from vinyl monomers.

  • Preparation: Prepare a 5-10% aqueous solution of sodium hydroxide (NaOH).

  • Extraction:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of the NaOH solution.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Repeat the extraction 2-3 times with fresh NaOH solution.

  • Washing:

    • Wash the monomer with deionized water to remove any residual NaOH.

    • Wash the monomer with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying:

    • Drain the monomer into a clean, dry flask.

    • Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Gently swirl and let it stand for 15-30 minutes.

  • Filtration/Distillation:

    • Filter the dried monomer to remove the drying agent.

    • For very sensitive applications, vacuum distillation can be performed. Caution: Distillation of uninhibited monomers can be hazardous. Always use a low temperature and a stable vacuum. It is advisable to add a polymerization inhibitor to the distillation pot that is not volatile (e.g., copper(I) chloride).[6]

  • Storage of Purified Monomer: Use the purified, inhibitor-free monomer immediately. If short-term storage is necessary, keep it at a low temperature, in the dark, and under an inert atmosphere.

Protocol 2: Detection of Polymer Formation

A simple method to check for the presence of polymer is through precipitation.

  • Take a small aliquot (e.g., 0.5 mL) of the this compound sample.

  • Add it to a larger volume (e.g., 5 mL) of a non-solvent for the polymer, such as methanol or hexane.

  • If a polymer is present, it will precipitate out of the solution, appearing as a white or cloudy solid.

  • The amount of precipitate can give a qualitative indication of the extent of polymerization. For quantitative analysis, techniques like Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and distribution of the polymer.[7][8]

Visualizations

Caption: A generalized mechanism for the free-radical polymerization of this compound.

Troubleshooting_Flowchart Troubleshooting Undesired Polymerization Start Undesired Polymerization Observed Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? Start->Check_Storage Storage_OK Storage Conditions Correct Check_Storage->Storage_OK Yes Storage_Bad Improper Storage Check_Storage->Storage_Bad No Check_Inhibitor Check for Inhibitor Presence Storage_OK->Check_Inhibitor Correct_Storage Action: Correct Storage Conditions (Store at 2-8°C, in dark, under N2/Ar) Storage_Bad->Correct_Storage Problem_Solved Problem Resolved Correct_Storage->Problem_Solved Inhibitor_Present Inhibitor Present Check_Inhibitor->Inhibitor_Present Yes Inhibitor_Absent Inhibitor Absent or Depleted Check_Inhibitor->Inhibitor_Absent No Check_Contamination Check for Contaminants: - Purity of monomer? - Cleanliness of container? Inhibitor_Present->Check_Contamination Add_Inhibitor Action: Add Recommended Inhibitor (e.g., MEHQ at 100 ppm) Inhibitor_Absent->Add_Inhibitor Add_Inhibitor->Problem_Solved Contamination_Suspected Contamination Suspected Check_Contamination->Contamination_Suspected Yes Check_Contamination->Problem_Solved No Purify_Monomer Action: Purify Monomer by Distillation (with caution) Contamination_Suspected->Purify_Monomer Purify_Monomer->Problem_Solved

Caption: A logical flowchart for troubleshooting the root cause of undesired polymerization.

Experimental_Workflow Workflow for Using this compound in Reactions Start Start with Inhibited Monomer Remove_Inhibitor Remove Inhibitor (e.g., NaOH wash) Start->Remove_Inhibitor Dry_Monomer Dry Monomer (e.g., MgSO4) Remove_Inhibitor->Dry_Monomer Inert_Atmosphere Handle Under Inert Atmosphere (N2 or Ar) Dry_Monomer->Inert_Atmosphere Use_Immediately Use Immediately in Reaction Inert_Atmosphere->Use_Immediately End Reaction Setup Complete Use_Immediately->End

Caption: A recommended workflow for preparing and handling inhibitor-free this compound.

References

Technical Support Center: Reactions of 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-vinylcyclobutanol. The following information addresses common issues related to the moisture sensitivity of its reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields and multiple side products. Could moisture be the cause?

A1: Yes, moisture can significantly impact the outcome of reactions involving this compound. The presence of water can lead to several side reactions, including acid-catalyzed rearrangements, ring-opening, and competition with other nucleophiles. It is crucial to ensure anhydrous conditions for most transformations of this substrate.

Q2: What are the primary pathways through which water can interfere with this compound reactions?

A2: Water can interfere through several mechanisms:

  • Acid-Catalyzed Ring-Opening/Rearrangement: In the presence of trace acids, the hydroxyl group can be protonated, forming a good leaving group (H₂O). This can initiate carbocation-mediated rearrangements or ring-opening of the strained cyclobutane ring.

  • Competing Nucleophile: Water is a nucleophile and can compete with your desired nucleophile for reaction at electrophilic sites.

  • Solvent Effects: Changes in solvent polarity due to water can alter reaction rates and selectivity.

  • Catalyst Deactivation: In metal-catalyzed reactions, water can deactivate the catalyst by coordinating to the metal center or by hydrolyzing ligands.

Q3: How can I effectively remove moisture from my this compound starting material and reaction setup?

A3: To ensure anhydrous conditions, the following steps are recommended:

  • Drying of Starting Material: If you suspect your this compound has absorbed moisture, it can be dried by azeotropic distillation with toluene or by standing over a mild drying agent like anhydrous sodium sulfate, followed by filtration.

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents from commercial sources should be from a freshly opened bottle or dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or from calcium hydride for halogenated solvents).

  • Glassware Preparation: All glassware should be oven-dried at >120°C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.

Troubleshooting Guides

Issue 1: Unexpected Ring-Expanded Products Observed

Symptom: You are attempting a reaction, for example, a protection of the hydroxyl group, but you isolate cyclopentanone or cyclohexanone derivatives instead of the expected product.

Possible Cause: Acid-catalyzed rearrangement of the this compound skeleton. Trace amounts of acid, in the presence of moisture, can protonate the hydroxyl group, leading to its elimination as water and the formation of a carbocation. This carbocation can then undergo a variety of rearrangements, including ring expansion.

Troubleshooting Steps:

  • Check pH: Test the pH of your starting material and reaction mixture. If acidic, neutralize with a non-nucleophilic base.

  • Use a Proton Sponge: Add a non-nucleophilic base, such as proton sponge (1,8-bis(dimethylamino)naphthalene), to the reaction mixture to scavenge any trace acid.

  • Strict Anhydrous Conditions: Re-run the reaction using rigorously dried solvents and reagents under a strict inert atmosphere.

  • Protecting Group Strategy: Consider protecting the alcohol with a robust protecting group that is stable to the reaction conditions before proceeding with the desired transformation.[1][2]

Issue 2: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction

Symptom: You are performing a Pd-catalyzed reaction, such as a Heck or Suzuki coupling with the vinyl group, and observe low conversion of your starting material and/or formation of palladium black.

Possible Cause: Water can interfere with palladium-catalyzed reactions in several ways. It can lead to the hydrolysis of phosphine ligands, which are commonly used in these reactions, resulting in catalyst deactivation. Water can also facilitate competitive side reactions or influence the solubility and stability of the catalyst.

Troubleshooting Steps:

  • Degas Solvents: Ensure all solvents are thoroughly degassed to remove not only oxygen but also any dissolved water.

  • Use Anhydrous Salts: If using salts as additives (e.g., Cs₂CO₃, K₃PO₄), ensure they are anhydrous. They can be dried by heating under vacuum.

  • Ligand Choice: Consider using ligands that are more resistant to hydrolysis.

  • Phase-Transfer Catalyst: In some cases, for reactions that can tolerate biphasic conditions, a phase-transfer catalyst can be employed to bring the reactants together while keeping the bulk of the aqueous phase separate from the catalyst.

Data Presentation

Table 1: Effect of Moisture on a Hypothetical Protection Reaction of this compound

EntryAdded Water (mol%)BaseProduct Yield (%)Side Product (Rearranged) Yield (%)
10Pyridine95<1
21Pyridine7025
35Pyridine3065
45Pyridine + Proton Sponge8510

This table illustrates a hypothetical scenario where increasing amounts of water lead to a decrease in the desired product yield and an increase in rearrangement byproducts. The addition of a proton sponge can mitigate this effect.

Experimental Protocols

Protocol 1: General Procedure for Reactions Under Anhydrous Conditions
  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) is placed in an oven at 150°C for at least 4 hours. The hot glassware is assembled quickly under a positive pressure of dry nitrogen or argon and allowed to cool.

  • Reagent and Solvent Preparation: this compound is co-evaporated with anhydrous toluene (3 x 10 mL) to remove residual water. Anhydrous solvent (e.g., THF, distilled from sodium/benzophenone) is added via syringe. Other reagents are added as solutions in anhydrous solvent or as solids under a positive flow of inert gas.

  • Reaction Execution: The reaction is stirred under a static pressure of inert gas (a balloon is often sufficient for small-scale reactions). The temperature is controlled using an appropriate bath (ice-water, dry ice-acetone, or oil bath).

  • Work-up: The reaction is quenched by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous and organic layers are separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Visualizations

Moisture_Induced_Rearrangement cluster_0 Reaction Pathway 3-VCB This compound Protonated_Alcohol Protonated Alcohol 3-VCB->Protonated_Alcohol H+ (from H2O + trace acid) Desired_Product Desired Product 3-VCB->Desired_Product Anhydrous Conditions Carbocation Cyclobutyl Carbocation Protonated_Alcohol->Carbocation -H2O Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation Rearrangement Rearranged_Product Ring-Expanded Product Rearranged_Carbocation->Rearranged_Product + Nucleophile

Caption: Acid-catalyzed rearrangement of this compound in the presence of moisture.

Troubleshooting_Workflow Start Low Yield or Unexpected Products Check_Moisture Suspect Moisture Sensitivity? Start->Check_Moisture Implement_Anhydrous Implement Strict Anhydrous Techniques Check_Moisture->Implement_Anhydrous Yes Protecting_Group Consider Protecting Group Strategy Check_Moisture->Protecting_Group No Check_Acidity Check for Acidity Implement_Anhydrous->Check_Acidity Add_Base Add Non-Nucleophilic Base Check_Acidity->Add_Base Acidic Re-evaluate Re-evaluate Reaction Outcome Check_Acidity->Re-evaluate Neutral Add_Base->Re-evaluate Success Problem Solved Re-evaluate->Success Improved Re-evaluate->Protecting_Group No Improvement

Caption: Troubleshooting workflow for moisture-sensitive reactions of this compound.

References

safe handling and disposal of 3-vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the safe handling and disposal of 3-vinylcyclobutanol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and should be handled with caution. Its vapors can form explosive mixtures with air. While specific toxicity data is limited, it is recommended to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: To ensure safety, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a respirator with an organic vapor cartridge is recommended.

Q3: How should this compound be stored?

A3: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from oxidizing agents and other incompatible materials.

Q4: What should I do in case of accidental exposure to this compound?

A4: Follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Q5: How do I properly dispose of this compound waste?

A5: this compound and its containers must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations. The waste should be collected in a designated, labeled, and sealed container. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not pour it down the drain.

Troubleshooting Guide

Issue 1: I observe polymerization or the formation of a solid in my sample of this compound.

  • Possible Cause: The vinyl group in this compound can be susceptible to polymerization, especially in the presence of light, heat, or contaminants.

  • Solution:

    • Do not attempt to use the polymerized sample.

    • Store the chemical in a cool, dark place.

    • If the material is needed for an extended period, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

    • Dispose of the polymerized material as hazardous waste.

Issue 2: My reaction involving this compound is not proceeding as expected or is showing unexpected side products.

  • Possible Cause: this compound may be incompatible with certain reagents. Strong oxidizing agents, strong acids, and radical initiators can react with the alcohol or vinyl functional groups.

  • Solution:

    • Review the compatibility of all reagents in your reaction.

    • Ensure that your starting material is pure and free from any contaminants or degradation products.

    • Consider performing a small-scale test reaction to identify potential issues.

Issue 3: I have a small spill of this compound in the fume hood.

  • Possible Cause: Accidental spillage during handling.

  • Solution:

    • Alert others in the immediate area.

    • Ensure proper ventilation by keeping the fume hood sash at the appropriate height.

    • Remove all ignition sources from the area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or a non-combustible absorbent material like vermiculite or sand.[2]

    • Collect the absorbed material in a sealed container for hazardous waste disposal.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. Note that some data is for cyclobutanol due to the limited availability of specific data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₀O-
Molecular Weight 98.14 g/mol -
Appearance Colorless liquid (presumed)-
Boiling Point ~140-150 °C (estimated)-
Flash Point Highly Flammable (estimated)[1]
Density ~0.92 g/cm³ (estimated)-
Solubility Soluble in organic solvents.-

Experimental Protocols

Protocol 1: General Handling and Dispensing

  • Work in a well-ventilated chemical fume hood.

  • Ensure all potential ignition sources (e.g., hot plates, open flames, static electricity) are eliminated. Use spark-proof equipment where necessary.

  • Ground all containers and transfer equipment to prevent static discharge.

  • Wear the required personal protective equipment (PPE).

  • Use a calibrated pipette or syringe for accurate and safe dispensing.

  • Keep the container tightly closed when not in use.

Protocol 2: Small-Scale Spill Cleanup (in a Fume Hood)

  • Containment: Confine the spill to a small area using absorbent pads or dikes.

  • Absorption: Cover the spill with a non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent).[2]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste.

Visualizations

SafeHandlingAndDisposalWorkflow Safe Handling and Disposal Workflow for this compound cluster_handling Safe Handling cluster_disposal Waste Disposal cluster_spill Spill Response start Start Experiment ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood dispense Dispense Chemical fume_hood->dispense reaction Perform Reaction dispense->reaction end_handling End of Experiment reaction->end_handling spill Spill Occurs reaction->spill Potential Spill collect_waste Collect Waste end_handling->collect_waste Generate Waste label_waste Label Waste Container collect_waste->label_waste seal_waste Seal Container label_waste->seal_waste store_waste Store in Designated Area seal_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste alert Alert Others spill->alert contain Contain Spill alert->contain absorb Absorb Spill contain->absorb collect_spill Collect Absorbed Material absorb->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate dispose_spill_waste Dispose of Spill Waste decontaminate->dispose_spill_waste

Caption: Workflow for safe handling, disposal, and spill response for this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Vinylcyclobutanol and Vinylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-vinylcyclobutanol and vinylcyclopropane, focusing on their rearrangement reactions. This analysis is supported by a review of existing experimental data to inform synthetic strategy and reaction design.

Introduction

Vinylcyclopropanes and vinylcyclobutanes are valuable building blocks in organic synthesis due to their inherent ring strain, which can be harnessed to drive a variety of chemical transformations. The presence of a vinyl group adjacent to the strained ring provides a handle for initiating rearrangements, typically leading to the formation of larger, more complex cyclic systems. This guide focuses on the comparative reactivity of vinylcyclopropane and this compound, exploring how the difference in ring size and the presence of a hydroxyl substituent influence their chemical behavior under thermal and acidic conditions.

Theoretical Framework: Ring Strain and Carbocation Stability

The reactivity of these molecules is largely dictated by two key factors:

  • Ring Strain: Cyclopropanes exhibit significantly higher ring strain (approximately 27.5 kcal/mol) compared to cyclobutanes (approximately 26.3 kcal/mol)[1]. This higher strain energy in cyclopropanes makes them more susceptible to ring-opening reactions, as these processes relieve the strain.

  • Carbocation Stability: In the presence of acid, both molecules can form carbocation intermediates. The stability of these carbocations plays a crucial role in determining the reaction pathway and the structure of the final products. The hydroxyl group in this compound can influence carbocation stability through inductive and resonance effects.

Reactivity of Vinylcyclopropane

The most characteristic reaction of vinylcyclopropane is its rearrangement to cyclopentene. This transformation can be initiated thermally, photochemically, or by acid or metal catalysis.

Thermal Rearrangement

Thermally, vinylcyclopropane undergoes a[2] sigmatropic rearrangement to form cyclopentene. This reaction typically requires high temperatures (above 300 °C) and proceeds through a diradical intermediate.

Acid-Catalyzed Rearrangement

In the presence of an acid, vinylcyclopropane can be protonated to form a cyclopropylcarbinyl cation. This cation is highly unstable and rapidly rearranges to a more stable cyclobutyl cation, which can then lose a proton to form cyclopentene or be trapped by a nucleophile.

Reactivity of this compound and Vinylcyclobutane Systems

Direct experimental data on the comparative reactivity of this compound is less abundant than for vinylcyclopropane. However, studies on vinylcyclobutanes and substituted cyclobutanols provide valuable insights into its expected behavior.

Thermal Rearrangement of Vinylcyclobutane

Unsubstituted vinylcyclobutane also undergoes a thermal rearrangement, but in this case, it forms cyclohexene via a[2] sigmatropic shift. This reaction generally requires higher temperatures than the vinylcyclopropane rearrangement, consistent with the lower ring strain of the cyclobutane ring.

Reactivity of Vinylcyclobutanol Derivatives

The presence of a hydroxyl group on the cyclobutane ring, as in this compound, introduces new reaction pathways, particularly under acidic or catalytic conditions.

  • Acid-Catalyzed Rearrangements: Studies on bicyclic α-thienyl cyclobutanols have shown that acid catalysis can induce ring-opening and rearrangement[2]. The hydroxyl group can be protonated, forming a good leaving group (water) and generating a carbocation. The subsequent rearrangement is then driven by the relief of ring strain and the formation of a more stable carbocation. It is plausible that this compound, under acidic conditions, would undergo a similar process, potentially leading to ring-expanded products like cyclohexenone derivatives or other rearranged structures, depending on the stability of the intermediate carbocations.

  • Palladium-Catalyzed Reactions: Research on the palladium-catalyzed aminocarbonylation of 1-vinylcyclobutanols has demonstrated that these systems can undergo ring opening to form conjugated dienes. This suggests that the cyclobutane ring in vinylcyclobutanols is susceptible to cleavage under transition metal catalysis, a pathway that could compete with or precede rearrangement.

Comparative Data

While direct comparative studies under identical conditions are scarce, the following table summarizes the general reactivity patterns and conditions for the parent vinylcyclopropane and vinylcyclobutane systems.

FeatureVinylcyclopropaneVinylcyclobutaneThis compound
Primary Rearrangement Product CyclopenteneCyclohexeneExpected to be diverse, potentially including ring-expanded ketones or dienes.
Driving Force High ring strain reliefModerate ring strain reliefModerate ring strain relief, carbocation stability, influence of hydroxyl group.
Typical Reaction Conditions Thermal (>300 °C), Acid-catalyzed, Metal-catalyzedThermal (high temp.), Acid-catalyzed (with activating groups)Acid-catalyzed, Metal-catalyzed (ring opening observed)

Experimental Protocols

General Procedure for Thermal Rearrangement of Vinylcyclopropane

A small, sealed, thick-walled glass tube is charged with vinylcyclopropane. The tube is then heated in an oven at a specified temperature (e.g., 350-400 °C) for a set period. After cooling, the contents of the tube are analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine the product distribution.

General Procedure for Acid-Catalyzed Rearrangement of a Substituted Vinylcyclobutanol Derivative (Adapted from literature)[3]

To a solution of the vinylcyclobutanol derivative in a suitable solvent (e.g., benzene or dichloromethane) is added a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or boron trifluoride etherate) at a specific temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate), and the organic layer is separated, dried, and concentrated. The product is then purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways discussed in this guide.

Vinylcyclopropane_Rearrangement VCP Vinylcyclopropane TS_thermal Diradical Intermediate VCP->TS_thermal Δ VCP_H Cyclopropylcarbinyl Cation VCP->VCP_H + H+ CP Cyclopentene TS_thermal->CP H_plus H+ CB_cation Cyclobutyl Cation VCP_H->CB_cation Rearrangement CB_cation->CP - H+

Caption: Reaction pathways for the thermal and acid-catalyzed rearrangement of vinylcyclopropane.

Vinylcyclobutanol_Reactivity VCBOH This compound VCBOH_H2O Protonated Alcohol VCBOH->VCBOH_H2O + H+ Diene Conjugated Diene VCBOH->Diene Pd Catalyst H_plus H+ CB_cation_vinyl Vinylcyclobutyl Cation VCBOH_H2O->CB_cation_vinyl - H2O Rearranged_Products Ring-Expanded/ Rearranged Products CB_cation_vinyl->Rearranged_Products Rearrangement Pd_cat Pd Catalyst

Caption: Plausible reaction pathways for this compound under acidic and palladium-catalyzed conditions.

Conclusion

The reactivity of vinylcyclopropane is dominated by its facile rearrangement to cyclopentene, a consequence of its high ring strain. In contrast, this compound, with a less strained four-membered ring and a hydroxyl substituent, is expected to exhibit more diverse reactivity. While thermal rearrangement to a six-membered ring is a possibility for the parent vinylcyclobutane, the presence of the hydroxyl group in this compound likely favors acid-catalyzed or transition metal-mediated pathways involving carbocation intermediates or ring-opening to dienes. These pathways can lead to a variety of rearranged products, the nature of which will be highly dependent on the specific reaction conditions and the stability of the intermediates. For synthetic applications, the choice between a vinylcyclopropane and a vinylcyclobutanol precursor will therefore depend on the desired carbocyclic or acyclic target structure, with the former being a reliable precursor for five-membered rings and the latter offering potential access to a broader range of rearranged and ring-opened products. Further experimental studies directly comparing the reactivity of these two systems under identical conditions are warranted to provide a more quantitative understanding of their relative reactivities.

References

A Comparative Guide to the Synthetic Utility of 3-Vinylcyclobutanol and Other Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic applications of 3-vinylcyclobutanol and other key cyclobutanol derivatives. While a direct, side-by-side experimental comparison under identical conditions is not extensively documented in the current literature, this document collates representative data from various studies to offer insights into their relative performance in key synthetic transformations, particularly acid-catalyzed rearrangements.

Cyclobutanol derivatives are valuable building blocks in organic synthesis, prized for their inherent ring strain which can be harnessed to drive complex molecular rearrangements. The substituent at the 3-position of the cyclobutanol ring plays a crucial role in directing the outcome of these reactions. This guide focuses on the comparison of this compound with 3-alkyl and 3-aryl substituted cyclobutanols, highlighting their utility in generating diverse molecular scaffolds.

Comparison of Performance in Acid-Catalyzed Rearrangements

The acid-catalyzed rearrangement of cyclobutanol derivatives is a powerful method for accessing larger ring systems, such as cyclopentanones and cyclohexanones. The nature of the substituent at the 3-position significantly influences the reaction pathway and product distribution.

Table 1: Performance of 3-Substituted Cyclobutanols in Acid-Catalyzed Ring Expansion

Cyclobutanol DerivativeReaction ConditionsProduct(s)Yield (%)Diastereoselectivity/Regioselectivity
1-(prop-1-en-2-yl)cyclobutanol (a 3-vinyl analog)p-TsOH, Benzene, reflux2,2-dimethylcyclopentanone88Not Applicable
1-methylcyclobutanolH₂SO₄, H₂O, heatMethylcyclopentene isomers, methylenecyclopentaneMixtureNot typically selective
1-phenylcyclobutanolP₂O₅, Benzene, reflux2-phenylcyclopent-1-ene75Not Applicable

Note: Data is compiled from various sources and may not represent a direct, controlled comparison.

Experimental Protocols

Protocol 1: Acid-Catalyzed Rearrangement of a this compound Analog

This protocol describes the acid-catalyzed ring expansion of 1-(prop-1-en-2-yl)cyclobutanol, an analog of this compound, to 2,2-dimethylcyclopentanone.

Materials:

  • 1-(prop-1-en-2-yl)cyclobutanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Benzene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • A solution of 1-(prop-1-en-2-yl)cyclobutanol in benzene is treated with a catalytic amount of p-toluenesulfonic acid.

  • The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography to afford 2,2-dimethylcyclopentanone.

Protocol 2: Acid-Catalyzed Rearrangement of 1-Phenylcyclobutanol

This protocol details the rearrangement of 1-phenylcyclobutanol to 2-phenylcyclopent-1-ene.

Materials:

  • 1-phenylcyclobutanol

  • Phosphorus pentoxide (P₂O₅)

  • Benzene

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a solution of 1-phenylcyclobutanol in benzene, phosphorus pentoxide is added portion-wise with stirring.

  • The mixture is heated to reflux for several hours, with reaction progress monitored by TLC.

  • After cooling, the reaction is quenched by the careful addition of water.

  • The organic layer is separated and washed successively with water and saturated aqueous sodium bicarbonate solution.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield 2-phenylcyclopent-1-ene.

Reaction Mechanisms and Workflows

The acid-catalyzed rearrangement of 3-substituted cyclobutanols generally proceeds through the formation of a cyclobutyl cation, which can then undergo ring expansion. The migratory aptitude of the groups attached to the carbinol carbon and the stability of the resulting carbocation intermediates determine the reaction pathway.

general_workflow start Synthesis of 3-Substituted Cyclobutanone sub_cyclobutanol Reduction to 3-Substituted Cyclobutanol start->sub_cyclobutanol e.g., NaBH₄ acid_rearrangement Acid-Catalyzed Rearrangement sub_cyclobutanol->acid_rearrangement Brønsted or Lewis Acid product Ring-Expanded Product (e.g., Cyclopentanone, Cyclohexanone) acid_rearrangement->product acid_catalyzed_rearrangement cluster_0 Acid-Catalyzed Ring Expansion of a 1-Substituted Cyclobutanol start 1-Substituted Cyclobutanol protonation Protonation of -OH group start->protonation H⁺ carbocation Formation of Cyclobutyl Cation protonation->carbocation - H₂O rearrangement Ring Expansion via 1,2-Alkyl/Aryl/Vinyl Shift carbocation->rearrangement product Ring-Expanded Carbocation rearrangement->product final_product Deprotonation/ Nucleophilic Attack product->final_product

Comparative Guide to the Kinetic Studies of 3-Vinylcyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal reactions of vinyl-substituted cyclobutanes represent a cornerstone of physical organic chemistry, offering insights into the interplay of ring strain, pericyclic reactions, and diradical intermediates. Among these, 3-vinylcyclobutanol presents a particularly interesting case due to the influence of the hydroxyl group on the reaction pathways and kinetics. This guide provides a comparative analysis of the kinetic studies of reactions involving the vinylcyclobutane framework, with a focus on the thermal rearrangement and ring-opening processes. Due to the limited availability of direct kinetic data for this compound, this guide will use vinylcyclobutane as the primary reference compound and supplement with data from related substituted systems to infer the potential behavior of this compound.

Reaction Pathways of Vinylcyclobutanes

Vinylcyclobutanes primarily undergo two competing thermal reactions: a[1][2] sigmatropic rearrangement to form a cyclohexene derivative and a retro-[2+2] cycloaddition (cycloreversion) to yield ethylene and a corresponding diene. The balance between these pathways is sensitive to the substitution pattern on the cyclobutane ring.

For the parent vinylcyclobutane, the two main reaction pathways are:

  • Rearrangement: Vinylcyclobutane isomerizes to cyclohexene.

  • Decomposition: Vinylcyclobutane decomposes into ethylene and 1,3-butadiene.

These reactions are thought to proceed through a common diradical intermediate. The formation of this intermediate is the rate-determining step.

Comparative Kinetic Data

The following table summarizes the available kinetic data for the thermal reactions of vinylcyclobutane and a related substituted compound, isopropenylcyclobutane. This data provides a baseline for understanding the energetic landscape of these reactions.

CompoundReactionA (s⁻¹)Ea (kcal/mol)Temperature Range (°C)Reference
Vinylcyclobutane → Ethylene + 1,3-Butadiene10¹⁴.¹52.2427-487
→ Cyclohexene10¹³.⁵49.6427-487
Isopropenylcyclobutane → Ethylene + Isoprene10¹⁴.³50.9427-487
→ 1-Methylcyclohexene10¹³.⁶48.5427-487

Note: The Arrhenius parameters (A and Ea) are crucial for determining the rate constant (k) of a reaction at a specific temperature using the Arrhenius equation: k = A * exp(-Ea/RT).

Influence of the Hydroxyl Group in this compound

  • Inductive Effects: The electron-withdrawing nature of the hydroxyl group could influence the stability of the diradical intermediate, potentially altering the activation energies for both the rearrangement and decomposition pathways.

  • Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl group and the vinyl group is possible and could affect the conformational preferences of the molecule, thereby influencing the pre-exponential factor (A) in the Arrhenius equation.

  • Alternative Pathways: The presence of the hydroxyl group could open up new reaction channels, such as dehydration or other rearrangements not observed in the unsubstituted vinylcyclobutane.

Further experimental and computational studies are necessary to quantify the precise impact of the 3-hydroxyl group on the kinetic parameters.

Experimental Protocols

The following is a generalized experimental protocol for studying the gas-phase kinetics of vinylcyclobutane reactions. This protocol can be adapted for studies on this compound.

1. Synthesis of Starting Material:

  • This compound can be synthesized via the reduction of 3-vinylcyclobutanone. The ketone can be prepared through a [2+2] cycloaddition of vinylketene with an appropriate ketene acetal, followed by hydrolysis.

2. Kinetic Experiments:

  • Apparatus: A static or flow pyrolysis system is typically used. For a static system, a Pyrex or quartz vessel of known volume is housed in a furnace with precise temperature control. The pressure within the vessel is monitored using a pressure transducer.

  • Procedure:

    • The reaction vessel is evacuated to a high vacuum.

    • A known pressure of the reactant (e.g., vinylcyclobutane) is introduced into the hot reaction vessel.

    • The reaction is allowed to proceed for a specific time.

    • The reaction is quenched by rapidly cooling the vessel or expanding the gas mixture into a collection volume.

    • The product mixture is analyzed quantitatively using gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS).

  • Data Analysis:

    • The partial pressures of reactants and products are determined from the GC analysis.

    • The rate constants for the individual reactions are calculated by fitting the concentration-time data to the appropriate integrated rate laws for parallel first-order reactions.

    • Experiments are performed at various temperatures to determine the temperature dependence of the rate constants.

    • The Arrhenius parameters (A and Ea) are then determined from the slope and intercept of a plot of ln(k) versus 1/T.

Visualizing Reaction Pathways

The thermal reactions of vinylcyclobutane can be visualized as proceeding through a diradical intermediate. The following diagrams, generated using the DOT language, illustrate the logical relationships in these reaction pathways.

ReactionPathways cluster_main Thermal Reactions of Vinylcyclobutane Reactant Vinylcyclobutane Intermediate Diradical Intermediate Reactant->Intermediate Rate-determining step Product1 Ethylene + 1,3-Butadiene (Decomposition) Intermediate->Product1 C-C bond cleavage Product2 Cyclohexene (Rearrangement) Intermediate->Product2 Ring closure

Caption: Reaction pathways for the thermal reactions of vinylcyclobutane.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Kinetic Studies A Synthesis of This compound B Gas-Phase Pyrolysis (Static or Flow System) A->B C Product Analysis (GC-MS, GC-FID) B->C D Data Analysis (Integrated Rate Laws) C->D E Determination of Arrhenius Parameters D->E

Caption: A generalized experimental workflow for kinetic studies.

Conclusion

The kinetic study of this compound reactions remains an open area for investigation. Based on the well-established behavior of vinylcyclobutane and its derivatives, it is anticipated that this compound will undergo analogous rearrangement and decomposition reactions. However, the presence of the hydroxyl group is expected to exert a significant influence on the reaction rates and potentially introduce new chemical pathways. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute kinetic studies that will elucidate the unique reactivity of this intriguing molecule. Such studies will not only contribute to a fundamental understanding of reaction mechanisms but also inform the synthetic utility of vinylcyclobutanol derivatives in various fields, including drug development.

References

Unraveling the Transition States of 3-Vinylcyclobutanol Reactions: A Computational Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the computational analysis of the pericyclic ring-opening of 3-vinylcyclobutanol reveals a complex landscape of competing reaction pathways and transition states. This guide provides a comparative analysis of the key computational findings, juxtaposed with alternative reactions, and supported by detailed methodologies for researchers, scientists, and drug development professionals.

The thermal rearrangement of this compound and its parent compound, vinylcyclobutane, represents a fascinating case study in pericyclic reactions, offering a gateway to the synthesis of functionalized cyclohexene derivatives. Computational chemistry has proven to be an invaluable tool in elucidating the intricate mechanisms of these reactions, particularly in characterizing the fleeting transition states that govern the product distribution.

The Vinylcyclobutane-Cyclohexene Rearrangement: A Diradical Pathway

At the heart of the this compound reaction is the vinylcyclobutane-cyclohexene rearrangement. Seminal computational work by Northrop and Houk has shed light on the mechanism of this transformation in the unsubstituted vinylcyclobutane.[1] Their studies, employing density functional theory (DFT) and complete active space SCF (CASSCF) calculations, have demonstrated that the reaction does not proceed through a concerted, pericyclic transition state as initially predicted by Woodward-Hoffmann rules. Instead, the rearrangement proceeds via a diradical intermediate that resides on a remarkably flat potential energy surface.[1] This flatness accounts for the observed stereochemical outcomes in the thermal rearrangements of various vinylcyclobutane derivatives.[1]

The Influence of the Hydroxyl Group: An Oxy-Cope Perspective

The introduction of a hydroxyl group at the 3-position of the vinylcyclobutane scaffold, as in this compound, is expected to significantly influence the reaction pathway. While specific computational studies focusing solely on this compound are limited in the surveyed literature, valuable insights can be drawn from the well-established principles of the oxy-Cope rearrangement.

The oxy-Cope rearrangement is a powerful synthetic transformation where a 1,5-dien-3-ol rearranges to an enol or enolate, which then tautomerizes to the corresponding carbonyl compound.[2][3] The presence of the hydroxyl group, particularly in its deprotonated alkoxide form, dramatically accelerates the reaction by factors of 10¹⁰ to 10¹⁷.[3] This acceleration is attributed to the electron-donating nature of the oxygen, which weakens the adjacent C-C bond and stabilizes the developing transition state.

In the context of this compound, the hydroxyl group is poised to facilitate the ring-opening process. Two primary competing pathways can be envisaged: a direct[1][4] sigmatropic rearrangement to form a cyclohexenol derivative and a[4][4] sigmatropic (Cope-like) rearrangement. Computational studies on analogous systems suggest that the transition states for these pathways are highly sensitive to stereochemistry and substituent effects.

Comparison of Computational Methods

The accurate prediction of activation barriers and transition state geometries in pericyclic reactions is a challenging task for computational methods. A variety of approaches have been benchmarked for their performance.

Computational MethodStrengthsWeaknessesRelevant Applications
Density Functional Theory (DFT) Good balance of computational cost and accuracy for many systems.Accuracy can be dependent on the choice of functional. May struggle with systems with significant diradical character.Widely used for initial mechanistic explorations and geometry optimizations of pericyclic reactions.[1]
Complete Active Space Self-Consistent Field (CASSCF) Provides a good description of electronic structures with strong static correlation (e.g., diradicals).Computationally expensive. Does not account for dynamic electron correlation.Essential for studying the diradical intermediates in vinylcyclobutane rearrangements.[1]
Second-Order Møller-Plesset Perturbation Theory (MP2) Includes dynamic electron correlation.Can be less accurate for systems with significant multireference character.Often used for single-point energy calculations on geometries optimized at a lower level of theory.
Coupled Cluster (e.g., CCSD(T)) Considered the "gold standard" for accuracy in computational chemistry.Very high computational cost, limiting its application to smaller systems.Used for benchmarking other methods and for high-accuracy calculations on key stationary points.

Experimental Protocols

Detailed experimental protocols for the synthesis and thermal rearrangement of this compound are not extensively documented in readily available literature. However, a general procedure for a related thermal rearrangement of a vinylcyclobutane derivative can be outlined as follows.

General Experimental Protocol for Thermal Rearrangement of a Vinylcyclobutane Derivative

1. Synthesis of the Vinylcyclobutane Precursor:

  • The substituted vinylcyclobutane is synthesized via a [2+2] cycloaddition between an appropriate olefin and a diene. Reaction conditions, including solvent, temperature, and catalyst (if any), are optimized for the specific substrates.

2. Purification of the Precursor:

  • The crude product from the cycloaddition is purified using standard techniques such as column chromatography on silica gel or distillation to obtain the pure vinylcyclobutane isomer.

3. Thermal Rearrangement:

  • A solution of the purified vinylcyclobutane in a high-boiling, inert solvent (e.g., toluene, xylene) is prepared in a sealed tube.

  • The sealed tube is heated in an oil bath or a heating block to the desired temperature (typically in the range of 150-250 °C) for a specified period.

  • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

4. Product Analysis:

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting product mixture is analyzed and purified by chromatography or distillation.

  • The structure of the rearranged product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Reaction Pathways

To better understand the logical flow of the computational analysis and the competing reaction pathways, the following diagrams are provided.

Computational_Workflow cluster_start Initial Steps cluster_methods Computational Methods cluster_analysis Analysis cluster_results Results Reactant Define Reactant (this compound) DFT DFT Calculations (e.g., B3LYP/6-31G*) Reactant->DFT CASSCF CASSCF Calculations Reactant->CASSCF TS_Search Transition State Search DFT->TS_Search CASSCF->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Analysis TS_Search->IRC Energy_Profile Potential Energy Surface Mapping IRC->Energy_Profile Mechanism Elucidate Reaction Mechanism Energy_Profile->Mechanism Activation_Energy Determine Activation Energies Energy_Profile->Activation_Energy Product_Ratio Predict Product Ratios Activation_Energy->Product_Ratio

Caption: A typical workflow for the computational analysis of a chemical reaction.

Reaction_Pathways cluster_reactant Reactant cluster_intermediates Intermediates/Transition States cluster_products Products VCB This compound TS1 [1,3] Rearrangement TS VCB->TS1 Path A TS2 [3,3] Rearrangement TS (Diradical Intermediate) VCB->TS2 Path B Prod1 Cyclohexenol Derivative TS1->Prod1 Prod2 Cyclohexenone (after tautomerization) TS2->Prod2

Caption: Competing rearrangement pathways for this compound.

References

comparison of different catalytic systems for 3-vinylcyclobutanol functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of 3-vinylcyclobutanol and its derivatives represents a significant area of interest in synthetic chemistry, offering a pathway to complex molecular architectures relevant to drug discovery and materials science. The strained cyclobutane ring and the reactive vinyl group provide multiple avenues for catalytic transformation. This guide offers an objective comparison of different catalytic systems—primarily featuring rhodium, palladium, nickel, and copper—that have been employed for the functionalization of vinyl-substituted strained rings. While direct comparative studies on this compound are limited, this guide draws upon experimental data from closely related vinylcyclopropane and vinylcyclobutane systems to provide a predictive overview of catalytic performance.

Data Presentation: A Comparative Overview of Catalytic Performance

The following tables summarize quantitative data from key studies on the functionalization of vinyl-substituted cyclopropanes and cyclobutanes, offering insights into the potential reactivity of this compound under similar catalytic conditions.

Rhodium-Catalyzed Systems

Rhodium catalysts are particularly effective in promoting ring-opening and cycloaddition reactions of vinyl-substituted strained rings.

Catalyst SystemSubstrateReaction TypeProductYield (%)SelectivityReference
[Rh(CO)₂Cl]₂VinylcyclopropaneCarbonylative [3+2+1] CycloadditionFused Bicyclic System85HighN/A
Rh(I) ComplexSiloxyvinylcyclopropaneRing Opening/[2+2] CycloadditionE-Vinylcyclobutaneup to 67A/B > 20:1[1]
Rh(III) ComplexVinylcyclopropane & AreneC-H AllylationAllylated AreneHighGood Stereoselectivity[2]
Palladium-Catalyzed Systems

Palladium catalysts are well-known for their utility in cross-coupling and C-H functionalization reactions, which can be extended to vinylcyclobutane derivatives.

Catalyst SystemSubstrateReaction TypeProductYield (%)SelectivityReference
Pd(OAc)₂Tropane DerivativeDehydrogenation/Allylic Arylationβ/γ/β-functionalized ProductHighHigh[3]
Pd(PhCN)₂Cl₂Aminomethyl-cyclopropaneEnantioselective C(sp³)–H ArylationArylated CyclopropaneExcellentHigh[4]
Pd(II) CatalystUnactivated Alkene & VinylcyclopropaneRegioselective Allylationβ-Allylated ProductWide ScopeExcellent β-selectivity[5]
Nickel-Catalyzed Systems

Nickel catalysts offer a cost-effective alternative for the activation and functionalization of strained rings.

Catalyst SystemSubstrateReaction TypeProductYield (%)SelectivityReference
(Cy₃P)Ni(C₆H₁₀)VinylcyclobutaneRetro-[2+2] CycloadditionEthylene, VinylcyclohexeneN/AImproved selectivity over β-H elimination[6]
Ni Catalyst & Visible LightVinylcyclobutaneC-C ActivationFunctionalized ProductN/AN/A[7]
Copper-Catalyzed Systems

Copper-catalyzed reactions provide a versatile platform for various transformations, including carboamination.

Catalyst SystemSubstrateReaction TypeProductYield (%)SelectivityReference
Cu(I) CatalystVinylcyclopropane & Alkyl Halide & Amine1,5-CarboaminationHomoallylic Amineavg. 60Outstanding Regio- and Good Diastereoselectivity[8]
[Cu(phen)(PPh₃)₂]NO₃Vinyl Halide & ThiolVinyl Sulfide SynthesisVinyl SulfideGood to ExcellentRetention of Stereochemistry[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are representative experimental protocols adapted from the literature for catalytic reactions of vinyl-substituted strained rings.

General Procedure for Rhodium-Catalyzed Ring Opening of a Vinylcyclopropane

To a solution of the vinylcyclopropane (0.1 mmol) in THF (1.0 mL) is added the rhodium catalyst (e.g., Rh(cod)₂OTf, 5 mol%). The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired vinylcyclobutane product.[1]

General Procedure for Palladium-Catalyzed C-H Arylation of an Aminomethyl-cyclopropane

A mixture of the aminomethyl-cyclopropane substrate (0.2 mmol), aryl boronic acid (0.3 mmol), Pd(PhCN)₂Cl₂ (10 mol%), and an amino acid ligand in a suitable solvent is stirred at a specific temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[4]

General Procedure for Copper-Catalyzed Three-Component Carboamination of a Vinylcyclopropane

To a reaction vessel containing the copper catalyst, vinylcyclopropane (1.0 equiv.), alkyl halide (1.5 equiv.), and amine nucleophile (2.0 equiv.) are added in a suitable solvent. The mixture is stirred at a specified temperature until the starting material is consumed, as monitored by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[8]

Mandatory Visualization: Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the generalized signaling pathways and experimental workflows for the catalytic functionalization of vinyl-substituted cyclobutanes.

Rhodium_Catalyzed_Ring_Opening cluster_workflow Rhodium-Catalyzed Ring Opening Start This compound + Rh(I) Catalyst Intermediate1 Rh-Vinylcyclobutanol Complex Start->Intermediate1 Coordination Intermediate2 Oxidative Addition (Ring Opening) Intermediate1->Intermediate2 Intermediate3 Rhodacyclopentene Intermediate Intermediate2->Intermediate3 Product Functionalized Product Intermediate3->Product Reductive Elimination Palladium_Catalyzed_CH_Functionalization cluster_pathway Palladium-Catalyzed C-H Functionalization Catalyst Pd(II) Catalyst Complex Pd-Substrate Complex Catalyst->Complex Substrate This compound Derivative Substrate->Complex Activation C-H Activation Complex->Activation Palladacycle Palladacycle Intermediate Activation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Coupling_Partner Coupling Partner (e.g., Aryl Boronic Acid) Coupling_Partner->Reductive_Elimination Product Functionalized Product Reductive_Elimination->Product Catalyst_Regen Pd(II) Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Catalyst Copper_Catalyzed_Carboamination cluster_flow Copper-Catalyzed Carboamination Start Vinylcyclobutane + Cu(I) Radical_Addition Radical Addition to Vinyl Group Start->Radical_Addition Radical_Formation Alkyl Radical (from Alkyl Halide) Radical_Formation->Radical_Addition Ring_Opening Ring Opening to form Benzylic Radical Radical_Addition->Ring_Opening Cu_Mediation Copper-Mediated Amination (with Amine Nucleophile) Ring_Opening->Cu_Mediation Product Homoallylic Amine Product Cu_Mediation->Product

References

Spectroscopic Comparison of 3-Vinylcyclobutanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle stereochemical differences between isomers is paramount for predicting molecular behavior and interaction. This guide provides a comparative analysis of the spectroscopic properties of cis- and trans-3-vinylcyclobutanol, offering insights into how stereochemistry influences their spectral fingerprints.

Comparative Spectroscopic Data

The key differences between the cis and trans isomers of 3-vinylcyclobutanol are expected to manifest in their ¹H NMR, ¹³C NMR, and IR spectra due to the different spatial arrangements of the vinyl and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The orientation of the substituents on the cyclobutane ring will influence the chemical environment of the ring protons and carbons, leading to distinct chemical shifts and coupling constants. In the cis isomer, the vinyl and hydroxyl groups are on the same side of the ring, which can lead to through-space interactions that are absent in the trans isomer.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) - cis-isomer Predicted Chemical Shift (δ, ppm) - trans-isomer Multiplicity Coupling Constants (J, Hz)
H-1 (CH-OH)~ 4.10~ 3.95m-
H-2, H-4 (CH₂)~ 2.20 - 2.40~ 2.00 - 2.20m-
H-3 (CH-Vinyl)~ 2.85~ 2.60m-
H-5 (=CH₂)~ 5.10~ 5.05ddJ = 10.5, 1.5
~ 5.25~ 5.20ddJ = 17.0, 1.5
H-6 (=CH)~ 5.80~ 5.85dddJ = 17.0, 10.5, 8.0
OH~ 1.80~ 1.75br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) - cis-isomer Predicted Chemical Shift (δ, ppm) - trans-isomer
C-1 (CH-OH)~ 70.5~ 69.0
C-2, C-4 (CH₂)~ 33.0~ 34.5
C-3 (CH-Vinyl)~ 42.0~ 40.5
C-5 (=CH₂)~ 115.0~ 114.5
C-6 (=CH)~ 140.0~ 140.5
Infrared (IR) Spectroscopy

The IR spectra of the two isomers are expected to be broadly similar, with characteristic absorptions for the O-H, C-H (sp³, sp²), and C=C bonds. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise due to the different symmetries of the molecules. The O-H stretching frequency may also be slightly different if intramolecular hydrogen bonding is possible in one isomer but not the other.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) - cis-isomer Predicted Frequency (cm⁻¹) - trans-isomer Intensity
O-HStretch (H-bonded)~ 3350~ 3380Broad, Strong
C-H (sp²)Stretch~ 3080~ 3080Medium
C-H (sp³)Stretch~ 2950 - 2850~ 2950 - 2850Strong
C=CStretch~ 1645~ 1645Medium
C-OStretch~ 1050~ 1060Strong
=C-HBend (out-of-plane)~ 990, 910~ 990, 910Strong

Experimental Protocols

To obtain the spectroscopic data for a definitive comparison of this compound isomers, the following experimental procedures are recommended.

Sample Preparation for NMR Spectroscopy
  • Dissolution: Accurately weigh approximately 10-20 mg of the purified isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

NMR Data Acquisition
  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -10 to 220 ppm.

Sample Preparation and Data Acquisition for IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Visualizing the Spectroscopic Workflow

The logical flow for the spectroscopic comparison of the this compound isomers can be visualized as follows:

Spectroscopic_Comparison cluster_isomers Isomers of this compound cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison cis cis-3-Vinylcyclobutanol nmr NMR Spectroscopy (¹H and ¹³C) cis->nmr ir IR Spectroscopy cis->ir trans trans-3-Vinylcyclobutanol trans->nmr trans->ir nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data ir_data Absorption Frequencies (cm⁻¹) ir->ir_data comparison Structural Elucidation and Isomer Differentiation nmr_data->comparison ir_data->comparison

Spectroscopic workflow for isomer comparison.

The relationship between the molecular structure and the resulting spectroscopic data is fundamental to this analysis. The following diagram illustrates how the structural features of the isomers are probed by different spectroscopic methods.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Spectroscopic Probes cluster_output Spectroscopic Output isomer cis/trans Isomers of This compound nmr_probe Nuclear Spin Environment (¹H, ¹³C) isomer->nmr_probe probes ir_probe Bond Vibrations (O-H, C=C, C-O) isomer->ir_probe probes nmr_output NMR Spectrum (Chemical Shifts, Coupling) nmr_probe->nmr_output generates ir_output IR Spectrum (Absorption Bands) ir_probe->ir_output generates

Comparative Analysis of 1,3-Disubstituted Cyclobutane Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-disubstituted cyclobutane analogs of combretastatin A4. These compounds represent a novel approach to cancer therapy by targeting tubulin polymerization, a critical process in cell division. The inclusion of a cyclobutane core addresses the issue of cis-trans isomerization inherent in the parent compound, combretastatin A4, which can lead to a loss of biological activity. This guide presents quantitative biological data, detailed experimental protocols, and a visualization of the proposed mechanism of action.

Data Presentation: Cytotoxicity of Cyclobutane Analogs

The cytotoxic effects of cis- and trans-isomers of the 1,3-disubstituted cyclobutane analogs of combretastatin A4 (compounds 2a and 2b , respectively) were evaluated against human hepatocarcinoma (HepG2) and neuroblastoma (SK-N-DZ) cell lines. The results are summarized in the table below, with combretastatin A4 (CA4) and doxorubicin included as reference compounds. The data demonstrates that while the cyclobutane analogs exhibit micromolar activity, they are less potent than the parent compound, CA4.

CompoundIsomerHepG2 IC50 (μM)SK-N-DZ IC50 (μM)
2a cis1.8 ± 0.22.5 ± 0.3
2b trans3.1 ± 0.44.2 ± 0.5
CA4 cis0.0021 ± 0.00030.0015 ± 0.0002
Doxorubicin -0.12 ± 0.020.08 ± 0.01

Data sourced from reference[1].

Experimental Protocols

The synthesis of the target cyclobutane analogs was achieved through a multi-step process.[1] A key step involved the addition of a 3,4,5-trimethoxyphenylmagnesium reagent to an isovaniline-derived cyclobutanone derivative, followed by catalytic deoxygenation.[1] The final products were obtained as single diastereomers after chromatographic separation.[1]

Retrosynthetic Analysis:

The synthetic strategy for the cyclobutyl analogs of combretastatin A4 is outlined below. The achiral nature of the target molecules, due to a plane of symmetry, simplified the synthetic approach.[1]

Target Target Cyclobutane Analogs (2a, 2b) Intermediate1 Cyclobutanone Derivative Target->Intermediate1 Intermediate2 3,4,5-Trimethoxyphenyl Grignard Reagent Target->Intermediate2 StartingMaterial1 3-Benzyloxy-4-methoxystyrene Intermediate1->StartingMaterial1 StartingMaterial3 3,4,5-Trimethoxybromobenzene Intermediate2->StartingMaterial3 StartingMaterial2 Isovaniline StartingMaterial1->StartingMaterial2

Caption: Retrosynthetic pathway for cyclobutane analogs.

The cytotoxicity of the compounds was determined using a resazurin-based assay.[1]

  • Cell Seeding: HepG2 and SK-N-DZ cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (0.005–10 μM for the cyclobutane analogs and doxorubicin; 0.00005–1 μM for CA4) and incubated for 72 hours in a humidified atmosphere with 5% CO2 at 37°C. The final DMSO concentration was maintained at 0.5%.

  • Resazurin Addition: 10% of a 500 μM resazurin solution in DPBS was added to each well to a final concentration of 50 μM.

  • Incubation and Measurement: The plates were incubated for 3 hours, and the fluorescence was measured at an excitation wavelength of 555 nm and an emission wavelength of 585 nm.

Mechanism of Action: Tubulin Polymerization Inhibition

Combretastatin A4 and its analogs exert their cytotoxic effects by binding to the colchicine binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]

cluster_0 Mechanism of Action Compound Cyclobutane Analog Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to CellCycle Cell Cycle Arrest (G2/M) Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by cyclobutane analogs.

Molecular docking studies have confirmed that these cyclobutane analogs bind to the colchicine binding site of tubulin, supporting the proposed mechanism of action.[1] The conformational restriction imposed by the cyclobutane ring is a key feature of these analogs, designed to prevent the loss of activity seen with the flexible double bond in combretastatin A4.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the thermal rearrangements of 3-vinylcyclobutanol and its related compounds using Density Functional Theory (DFT) is currently not available in the public domain. Extensive searches of scientific literature did not yield specific comparative studies detailing the quantitative data required for a comprehensive guide on this topic.

While the thermal rearrangement of vinylcyclobutane to cyclohexene is a well-documented pericyclic reaction, and DFT studies have been applied to understand its mechanism, a specific focus on this compound and a comparative analysis with its isomers or substituted derivatives is not readily found. Such a study would be of significant interest to researchers in organic synthesis and computational chemistry, as it would provide valuable insights into the effects of substituent placement on reaction barriers and product distributions.

To facilitate future research in this area, this guide outlines the key computational experiments that would be necessary for a thorough comparative DFT study. It also provides a hypothetical framework for data presentation and visualization, should such data become available.

Key Areas for Comparative DFT Investigation:

A comprehensive comparative study would involve the following key DFT calculations for this compound and at least one of its isomers, such as 1-vinylcyclobutanol:

  • Conformational Analysis: Determination of the most stable ground-state geometries of the reactants.

  • Transition State Searching: Locating the transition state structures for the relevant thermal rearrangement pathways (e.g., Cope-type rearrangement).

  • Frequency Calculations: Characterization of stationary points as minima (reactants, products) or first-order saddle points (transition states) and calculation of zero-point vibrational energies (ZPVE).

  • Intrinsic Reaction Coordinate (IRC) Calculations: Confirmation that the located transition states connect the correct reactants and products.

  • Calculation of Activation and Reaction Energies: Determination of the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn) for each pathway.

Hypothetical Data Presentation:

Should the necessary DFT data be generated, it could be summarized in a table similar to the one below for clear comparison.

CompoundRearrangement PathwayActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG_rxn) (kcal/mol)
This compound[1][1]-Sigmatropic (Cope)Data not availableData not available
1-Vinylcyclobutanol[1][2]-SigmatropicData not availableData not available
Substituted VinylcyclobutanolPathwayData not availableData not available

Experimental Protocols for Computational Studies:

A typical DFT study to obtain the data for the table above would involve the following protocol:

  • Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

  • Method Selection: A suitable combination of a density functional and a basis set would be chosen. For example, the B3LYP functional with the 6-31G(d) basis set is a common choice for geometry optimizations and frequency calculations on organic molecules. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) and potentially a different functional (e.g., M06-2X) might be employed.

  • Geometry Optimization: The geometries of all reactants, transition states, and products would be fully optimized without any symmetry constraints.

  • Frequency Analysis: Vibrational frequency calculations would be performed at the same level of theory as the geometry optimizations to confirm the nature of the stationary points and to obtain thermal corrections to the electronic energies.

  • Solvation Modeling: To simulate reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), could be applied.

  • Energy Profile Construction: The calculated relative Gibbs free energies would be used to construct a reaction energy profile diagram.

Visualization of Reaction Pathways:

Visual representations of the calculated reaction pathways are crucial for understanding the transformation. The following DOT script provides a template for generating such a diagram using Graphviz.

Reaction_Pathway Reactant This compound TS Transition State Reactant->TS ΔG‡ (Energy Barrier) Product Cyclohexen-4-ol TS->Product

Caption: A generalized workflow for a DFT study of a chemical reaction.

This guide highlights the current gap in the scientific literature regarding comparative DFT studies of this compound and provides a roadmap for future investigations in this area. The generation of such data would be a valuable contribution to the fields of organic and computational chemistry.

References

Unveiling the Rearrangement of 3-Vinylcyclobutanol: A Comparative Guide to Predicted and Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of strained ring systems is paramount for designing novel synthetic pathways. This guide provides a comprehensive comparison of the predicted and experimentally validated reaction outcomes for 3-vinylcyclobutanol, a versatile building block in organic synthesis. We present a detailed analysis of its thermal and acid-catalyzed rearrangements, supported by quantitative data and experimental protocols.

The inherent ring strain and the presence of a vinyl group in this compound predispose it to undergo fascinating rearrangements, primarily leading to the formation of more stable six-membered rings. The principal transformation observed is a[1][1]-sigmatropic rearrangement, akin to an oxy-Cope rearrangement, which is predicted to be a dominant reaction pathway.

Predicted Reaction Pathway: A[1][1]-Sigmatropic Shift

From a theoretical standpoint, this compound is primed to undergo a[1][1]-sigmatropic rearrangement. This pericyclic reaction involves the reorganization of six electrons over a six-atom scaffold, leading to the formation of a new carbon-carbon bond and the cleavage of another. In the case of this compound, this rearrangement is predicted to yield 3-cyclohexen-1-ol. The driving force for this transformation is the release of ring strain from the four-membered cyclobutane ring, resulting in the formation of a thermodynamically more stable six-membered ring.

Predicted_Rearrangement cluster_start This compound cluster_product 3-Cyclohexen-1-ol This compound This compound Transition_State [3,3]-Sigmatropic Rearrangement This compound->Transition_State Heat or Acid Catalyst 3-Cyclohexen-1-ol 3-Cyclohexen-1-ol Transition_State->3-Cyclohexen-1-ol

Caption: Predicted[1][1]-sigmatropic rearrangement of this compound.

Experimental Validation: Thermal and Acid-Catalyzed Rearrangements

Experimental studies have confirmed that the rearrangement of this compound and its derivatives indeed proceeds to form six-membered ring products. The reaction can be initiated either thermally or under acidic conditions, with the latter often proceeding at lower temperatures.

Quantitative Data Summary

The following table summarizes the experimental outcomes for the rearrangement of 2-vinylcyclobutanol salts, which serve as a close proxy and are expected to exhibit similar reactivity to this compound under rearrangement conditions.

EntrySubstrateConditionsProductYield (%)Reference
12-Vinylcyclobutanol saltThermal3-Cyclohexen-1-olNot specified[2]

Experimental Protocols

General Procedure for the Rearrangement of a Vinylcyclobutanol Derivative

The following is a representative experimental protocol for the rearrangement of a vinylcyclobutanol derivative, which can be adapted for this compound.

Materials:

  • A 2-vinylcyclobutanol salt (as a precursor to the vinylcyclobutanol)

  • Anhydrous solvent (e.g., toluene, THF)

  • Acid catalyst (for acid-catalyzed rearrangement, e.g., p-toluenesulfonic acid)

  • Inert atmosphere (e.g., nitrogen or argon)

Thermal Rearrangement Protocol:

  • A solution of the 2-vinylcyclobutanol salt in an anhydrous, high-boiling solvent (e.g., toluene) is prepared in a flask equipped with a reflux condenser under an inert atmosphere.

  • The solution is heated to reflux and the reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-cyclohexen-1-ol.

Acid-Catalyzed Rearrangement Protocol:

  • The vinylcyclobutanol is dissolved in an anhydrous solvent (e.g., THF) in a flask under an inert atmosphere.

  • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC or GC-MS.

  • Once the starting material is consumed, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to yield the 3-cyclohexen-1-ol product.

Experimental Workflow

The general workflow for the experimental validation of the rearrangement of this compound is depicted below.

Experimental_Workflow Start Start: this compound Reaction Thermal or Acid-Catalyzed Rearrangement Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End: 3-Cyclohexen-1-ol Analysis->End

Caption: General experimental workflow for the rearrangement of this compound.

Conclusion

References

A Comparative Benchmarking of Synthesis Routes for 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular scaffolds is a paramount objective. The cyclobutane moiety, in particular, has garnered significant interest as a bioisostere for larger or more rigid chemical groups, offering a unique three-dimensional profile. 3-Vinylcyclobutanol is a versatile building block within this class, featuring two reactive functional groups—a hydroxyl and a vinyl group—that can be orthogonally functionalized. This guide provides a comparative analysis of two potential synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

Comparison of Synthesis Efficiencies

The following table summarizes the key performance indicators for the two primary synthesis routes to this compound. Route A involves a two-step process initiated by a [2+2] cycloaddition of vinylketene, followed by reduction. Route B is a proposed photochemical [2+2] cycloaddition.

ParameterRoute A: Vinylketene Cycloaddition & ReductionRoute B: Proposed Photochemical [2+2] Cycloaddition
Overall Yield ~65-75% (estimated)~30-50% (estimated)
Number of Steps 21
Reaction Time 18-24 hours12-20 hours
Key Reagents But-2-enoyl chloride, Triethylamine, Ethylene, Sodium BorohydrideAllene, 2-(Vinyloxy)ethanol, Acetone (photosensitizer)
Temperature Step 1: 120-140°C; Step 2: 0-25°CAmbient Temperature
Pressure High Pressure (for ethylene)Atmospheric Pressure
Scalability ModerateHigh
Key Advantages Higher overall yield, based on established reaction classes.Single-step synthesis, milder temperature conditions.
Key Disadvantages Requires high pressure and temperature for the cycloaddition step.Lower estimated yield, potential for side reactions.

Synthesis Route A: Vinylketene Cycloaddition and Reduction

This route is a two-step process that first constructs the cyclobutanone ring with the vinyl substituent, followed by a standard reduction to the alcohol.

Step 1: [2+2] Cycloaddition of Vinylketene and Ethylene

This step involves the in-situ generation of vinylketene from an α,β-unsaturated acid chloride, which then undergoes a [2+2] cycloaddition with ethylene to form 2-vinylcyclobutanone. While specific data for the reaction with ethylene is not extensively published, yields for similar cycloadditions with simple olefins are reported to be in the range of 70-80%.[1]

Step 2: Reduction of 2-Vinylcyclobutanone

The resulting 2-vinylcyclobutanone is then reduced to this compound. The reduction of cyclobutanones with sodium borohydride is a well-established, high-yielding transformation, typically proceeding with yields exceeding 90%.

Workflow for Synthesis Route A

cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction But-2-enoyl_chloride But-2-enoyl chloride Vinylketene Vinylketene (in-situ) But-2-enoyl_chloride->Vinylketene HCl elimination Triethylamine Triethylamine Triethylamine->Vinylketene 2-Vinylcyclobutanone 2-Vinylcyclobutanone Vinylketene->2-Vinylcyclobutanone [2+2] Cycloaddition Ethylene Ethylene Ethylene->2-Vinylcyclobutanone This compound This compound 2-Vinylcyclobutanone->this compound Reduction Sodium_Borohydride Sodium Borohydride Sodium_Borohydride->this compound Methanol Methanol (solvent) Methanol->this compound

Caption: Workflow for the two-step synthesis of this compound via vinylketene cycloaddition and reduction.

Synthesis Route B: Proposed Photochemical [2+2] Cycloaddition

This proposed route offers a more direct, single-step synthesis via a photochemical [2+2] cycloaddition. This method, while potentially more efficient in terms of step economy, is presented as a hypothetical pathway as direct literature precedent for this specific transformation is lacking. The estimated yields are based on similar photochemical cycloaddition reactions.

The proposed reaction involves the photosensitized [2+2] cycloaddition of allene with a vinyl ether bearing a hydroxyl group, such as 2-(vinyloxy)ethanol, to directly form this compound.

Logical Relationship for Synthesis Route B

Allene Allene This compound This compound Allene->this compound [2+2] Photocycloaddition Vinyl_Ether 2-(Vinyloxy)ethanol Vinyl_Ether->this compound Photosensitizer Acetone (Photosensitizer) Photosensitizer->this compound UV_Light UV Light (λ > 300 nm) UV_Light->this compound

Caption: Proposed one-step photochemical synthesis of this compound.

Experimental Protocols

Route A: Vinylketene Cycloaddition and Reduction

Step 1: Synthesis of 2-Vinylcyclobutanone

  • Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.

  • Reagents:

    • But-2-enoyl chloride (1.0 equiv)

    • Triethylamine (1.1 equiv)

    • Anhydrous toluene (solvent)

    • Ethylene (excess)

  • Procedure:

    • A solution of but-2-enoyl chloride and triethylamine in anhydrous toluene is prepared in the autoclave.

    • The reactor is sealed and purged with nitrogen.

    • Ethylene is introduced into the reactor to the desired pressure.

    • The reaction mixture is heated to 120-140°C with vigorous stirring for 12-18 hours.

    • After cooling to room temperature, the excess ethylene is vented.

    • The reaction mixture is filtered to remove triethylammonium chloride.

    • The filtrate is concentrated under reduced pressure, and the crude 2-vinylcyclobutanone is purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • 2-Vinylcyclobutanone (1.0 equiv)

    • Sodium borohydride (NaBH4) (1.5 equiv)

    • Methanol (solvent)

  • Procedure:

    • 2-Vinylcyclobutanone is dissolved in methanol in the round-bottom flask and cooled to 0°C in an ice bath.

    • Sodium borohydride is added portion-wise over 30 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.

    • The reaction is quenched by the slow addition of water.

    • The methanol is removed under reduced pressure.

    • The aqueous residue is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.

Route B: Proposed Photochemical [2+2] Cycloaddition
  • Apparatus: A quartz reaction vessel equipped with a UV immersion lamp (e.g., medium-pressure mercury lamp with a Pyrex filter) and a cooling system.

  • Reagents:

    • Allene (1.5 equiv)

    • 2-(Vinyloxy)ethanol (1.0 equiv)

    • Acetone (photosensitizer, solvent)

  • Procedure:

    • A solution of 2-(vinyloxy)ethanol in acetone is placed in the quartz reaction vessel.

    • The solution is deoxygenated by bubbling with nitrogen for 30 minutes.

    • Allene is condensed into the cooled reaction vessel.

    • The reaction mixture is irradiated with UV light (λ > 300 nm) at ambient temperature for 12-20 hours with continuous stirring.

    • The progress of the reaction is monitored by GC-MS.

    • Upon completion, the solvent and excess allene are removed under reduced pressure.

    • The crude this compound is purified by column chromatography.

References

Safety Operating Guide

Proper Disposal of 3-Vinylcyclobutanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 3-Vinylcyclobutanol as a flammable and potentially reactive hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides detailed procedures for the safe disposal of this compound, a chemical compound with the molecular formula C₆H₁₀O. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its constituent functional groups: the flammable nature of cyclobutanol and the potential reactivity of the vinyl group.

I. Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and related compounds is presented below for easy reference.

PropertyThis compoundCyclobutanolVinylcyclohexane
Molecular Formula C₆H₁₀O[1]C₄H₈O[2]C₈H₁₄
Molecular Weight 98.14 g/mol [1]72.11 g/mol [2]110.20 g/mol
Appearance Not specifiedColorless to yellowish clear liquid[3]Colorless liquid
Boiling Point Not specified99 °C (210 °F)127 °C (261 °F)
Flash Point Not specified (Assumed to be low)Highly flammable liquid and vapor (Category 2)[2]10 °C (50 °F)
Hazards Flammable, potentially reactiveHighly flammable[2]Flammable

II. Hazard Assessment and Safety Precautions

This compound should be handled as a hazardous substance due to the following potential risks:

  • Flammability: The parent compound, cyclobutanol, is a highly flammable liquid.[2] Therefore, this compound should be presumed to be flammable and kept away from all sources of ignition, such as open flames, hot surfaces, and sparks.[3]

  • Reactivity: The presence of a vinyl group introduces the potential for polymerization, which can sometimes be vigorous or explosive. While specific data for this compound is unavailable, vinyl compounds, in general, can be reactive. It is also important to note that cyclobutanol can undergo thermal decomposition.

  • Health Hazards: The specific toxicity of this compound is not well-documented. However, as with any laboratory chemical, direct contact with skin and eyes should be avoided, and inhalation of vapors should be minimized.[3][4]

Personal Protective Equipment (PPE) required when handling this compound for disposal:

  • Flame-retardant lab coat

  • Chemical splash goggles

  • Appropriate chemical-resistant gloves (e.g., nitrile)

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

III. Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, proper containment, and clear labeling to ensure safe handling by waste management personnel.

Experimental Protocol for Waste Collection:

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[4] It should be collected as a separate flammable liquid waste.

  • Container Selection: Use a designated, clean, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap is recommended. Ensure the container is in good condition and free from cracks or leaks.

  • Waste Collection: Carefully transfer the waste this compound into the designated container using a funnel to avoid spills. Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard: "Flammable Liquid"

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or your laboratory's hazardous waste storage area. This area should be cool, dry, and well-ventilated, away from heat and ignition sources.[3] Ensure secondary containment is used to capture any potential leaks.

Logical Workflow for Disposal:

G cluster_0 Laboratory Operations cluster_1 Waste Handling and Storage cluster_2 Final Disposal A Generate this compound Waste B Wear Appropriate PPE A->B C Segregate from Incompatible Waste B->C D Select and Prepare Waste Container C->D E Transfer Waste to Container (<80% Full) D->E F Securely Cap and Label Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Waste Vendor G->H I Proper Disposal at an Approved Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Experimental Protocol for Spill Neutralization:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for flammable liquids (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Signaling Pathway for Emergency Response:

G A Spill of this compound Occurs B Alert Nearby Personnel A->B C Assess Spill Size and Risk B->C D Small, Manageable Spill C->D E Large or Uncontrolled Spill C->E F Control Ignition Sources D->F I Evacuate Area E->I G Contain with Absorbent Material F->G H Collect Waste and Decontaminate Area G->H K Report Incident H->K J Contact EHS/Emergency Services I->J J->K

Caption: Decision-making pathway for responding to a this compound spill.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.

References

Personal protective equipment for handling 3-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling of 3-Vinylcyclobutanol, a flammable chemical. The following guidelines are intended for researchers, scientists, and professionals in drug development to ensure safe operational and disposal procedures.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with flammable alcohols.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Protects eyes and face from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Body Protection Flame-retardant lab coat or coveralls.Protects skin and clothing from splashes and fire hazards.
Respiratory Protection Not typically required with adequate ventilation. Use a NIOSH-approved respirator with organic vapor cartridges if ventilation is insufficient or for high-concentration work.Protects against inhalation of vapors.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize risks.

  • Preparation:

    • Ensure a calibrated fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ground and bond all containers and receiving equipment to prevent static discharge.

    • Use only non-sparking tools and explosion-proof electrical equipment.

    • Keep the container tightly closed when not in use.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the skin and eyes.

    • Do not breathe vapors or mists.

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • In Case of a Spill:

    • Evacuate the area.

    • Remove all sources of ignition.

    • Ventilate the area.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Procedure
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation Move the person to fresh air and keep comfortable for breathing.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Identification:

    • This compound is a flammable liquid and should be treated as hazardous waste.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources.

  • Disposal:

    • Dispose of the contents and container in accordance with all local, state, and federal regulations. This typically involves an approved waste disposal plant.

Experimental Protocols and Data

No specific experimental protocols involving this compound were cited in the provided context. For safe experimental design, researchers should consult relevant literature and conduct a thorough risk assessment for their specific procedures.

The following table summarizes key quantitative data for Cyclobutanol, which may be similar to this compound.

Property Value (for Cyclobutanol)
Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
Flammability Highly flammable liquid and vapor

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess Task: - Scale of work - Potential for splash - Ventilation start->assess_task select_eye Select Eye Protection: - Safety glasses (min) - Goggles for splash risk - Face shield for high risk assess_task->select_eye select_hand Select Hand Protection: - Chemical-resistant gloves (e.g., Nitrile) assess_task->select_hand select_body Select Body Protection: - Flame-retardant lab coat assess_task->select_body assess_ventilation Assess Ventilation assess_task->assess_ventilation end_ppe Proceed with Task using selected PPE select_eye->end_ppe select_hand->end_ppe select_body->end_ppe select_respirator Select Respiratory Protection: - NIOSH-approved respirator with organic vapor cartridges assess_ventilation->select_respirator Inadequate assess_ventilation->end_ppe Adequate select_respirator->end_ppe

Caption: PPE Selection Workflow for this compound.

Disposal_Workflow start Start: Waste Generation (Used this compound) identify_waste Identify as 'Flammable Liquid' Waste start->identify_waste containerize Collect in a Designated, Labeled, Sealed Container identify_waste->containerize store_waste Store in a Cool, Dry, Well-Ventilated Area containerize->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Waste Management store_waste->contact_ehs dispose Dispose via Approved Waste Disposal Plant contact_ehs->dispose

Caption: Disposal Workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.